molecular formula C8H6N2O2 B1445537 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1086423-45-1

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1445537
CAS No.: 1086423-45-1
M. Wt: 162.15 g/mol
InChI Key: ZTHODDCXPWJNSU-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHODDCXPWJNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC=N2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743124
Record name 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086423-45-1
Record name 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold, a privileged heterocyclic motif, is of significant interest in medicinal chemistry due to its bioisosteric relationship with indole and its presence in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, offering field-proven insights and detailed experimental protocols to support researchers in drug discovery and development.

The Significance of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor functionality, which can lead to enhanced binding affinity and selectivity for protein targets compared to its indole counterpart. This subtle structural modification can also improve physicochemical properties such as aqueous solubility, a critical factor in drug development. Derivatives of the 7-azaindole core have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, making them a fertile ground for the development of novel therapeutic agents.

Strategic Synthesis of this compound

A robust and reproducible synthetic strategy is paramount for the successful application of any molecular scaffold in a drug discovery program. For this compound, a judicious approach involves a two-step sequence starting from the readily accessible 7-azaindole: cyanation at the 4-position followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Synthesis of the Key Intermediate: 4-Cyano-7-azaindole

The introduction of a cyano group at the 4-position of the 7-azaindole ring is a critical step. A common and effective method involves the activation of the pyridine ring through N-oxidation, followed by nucleophilic substitution with a cyanide source.

Step-by-Step Experimental Protocol:

  • N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in a suitable organic solvent (e.g., tetrahydrofuran), add an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at a controlled temperature (e.g., 5-15°C) for several hours.

  • Cyanation: The resulting N-oxide is then reacted with a cyanating agent. A common procedure involves the use of phosphorus oxychloride (POCl3) and a cyanide source in a solvent like acetonitrile. The reaction mixture is heated to facilitate the substitution.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent. The crude 4-cyano-7-azaindole is then purified using standard techniques such as column chromatography.

Hydrolysis to this compound

The hydrolysis of the nitrile group to a carboxylic acid is a well-established transformation in organic synthesis and can be achieved under either acidic or basic conditions.[1][2] The choice of conditions may depend on the stability of the starting material and the desired work-up procedure.

Step-by-Step Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: The 4-cyano-7-azaindole is suspended in a dilute aqueous acid, such as hydrochloric acid.

  • Heating: The mixture is heated under reflux for a sufficient period to ensure complete conversion of the nitrile to the carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After cooling, the precipitated product is collected by filtration, washed with water to remove any remaining acid, and dried to afford the desired this compound.

Causality Behind Experimental Choices:

  • N-Oxidation: The N-oxidation of the pyridine ring electronically activates the 4-position, making it more susceptible to nucleophilic attack.

  • Acidic Hydrolysis: Heating under reflux with a strong acid provides the necessary energy to overcome the activation barrier for the hydrolysis of the stable nitrile group.[1] The acidic conditions also ensure that the final product is in its carboxylic acid form rather than a carboxylate salt.[2]

Rigorous Characterization of this compound

Unambiguous characterization of the final compound is essential to validate its identity and purity. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the protons in the molecule. Key signals to expect include those for the protons on the pyrrole and pyridine rings, as well as the exchangeable proton of the carboxylic acid and the N-H of the pyrrole.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signal for the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of C₈H₆N₂O₂.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Data Presentation:

Analysis TypeExpected Results for this compound
¹H NMR Signals corresponding to aromatic protons on the pyrrolo[2,3-b]pyridine core, a broad singlet for the carboxylic acid proton, and a broad singlet for the NH proton.
¹³C NMR Resonances for all 8 carbon atoms, including a downfield signal for the carboxylic acid carbonyl carbon.
Mass Spec Molecular ion peak (M+H)⁺ at m/z corresponding to the molecular formula C₈H₆N₂O₂.
HPLC A single major peak indicating high purity.

Visualizing the Synthetic Pathway and Workflow

To provide a clear and concise overview of the synthesis, the following diagrams illustrate the key transformations and the experimental workflow.

Synthesis_Pathway Start 7-Azaindole Intermediate1 7-Azaindole-N-oxide Start->Intermediate1 H₂O₂ Intermediate2 4-Cyano-7-azaindole Intermediate1->Intermediate2 POCl₃, CN⁻ FinalProduct 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid Intermediate2->FinalProduct H₃O⁺, Δ

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Reaction Setup Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography / Recrystallization Workup->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This guide has outlined a strategic and well-documented approach to the synthesis and characterization of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, we aim to empower researchers to confidently incorporate this valuable building block into their drug discovery pipelines. The rigorous characterization methods described herein will ensure the quality and integrity of the synthesized compound, laying a solid foundation for subsequent biological evaluation and lead optimization efforts.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS No. 1086423-45-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and safety information. While a specific, publicly documented synthesis protocol for this exact molecule is not available, this guide outlines plausible and established synthetic strategies for the pyrrolo[2,3-b]pyridine core, drawing from proven methodologies for structurally analogous compounds. The guide further explores the therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold, highlighting its role as a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in the design of a wide array of therapeutic agents. These compounds exhibit a remarkable range of biological activities, making them focal points of intensive research in medicinal chemistry.[1] The incorporation of a carboxylic acid moiety, as seen in this compound, can further enhance biological activity and modulate pharmacokinetic properties, making it a valuable building block for novel drug candidates.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1086423-45-1
Molecular Formula C₈H₆N₂O₂Inferred
Molecular Weight 162.15 g/mol Inferred
Melting Point >330 °C
Physical Appearance SolidInferred

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Strategies for the Pyrrolo[2,3-b]pyridine Core

General Synthetic Approach: Annulation of a Pyrrole Ring onto a Pyridine Precursor

A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. The choice of starting materials and reaction conditions is crucial for achieving the desired regiochemistry.

G cluster_0 Plausible Retrosynthetic Analysis Target This compound Precursor_A Functionalized Pyridine Target->Precursor_A Ring Annulation Precursor_B Pyrrole Synthon Target->Precursor_B Ring Annulation

Caption: Plausible retrosynthetic analysis for this compound.

Representative Experimental Protocol for a Related Analog: Synthesis of a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivative

The following protocol, adapted from the synthesis of a related phosphodiesterase 4B (PDE4B) inhibitor, illustrates a common synthetic sequence that could be modified to produce the target compound.[2]

Step 1: Chan-Lam Coupling [2]

  • Reaction: Coupling of a boronic acid with an amine or related nucleophile.

  • Reagents and Conditions: A common intermediate ester is reacted with an appropriate boronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base, like pyridine, in a suitable solvent like dichloromethane at room temperature.[2]

Step 2: Saponification [2]

  • Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Reagents and Conditions: The ester from the previous step is treated with a base, such as sodium hydroxide, in a mixture of methanol and water.[2]

Step 3: Amide Coupling (if applicable for derivatives) [2]

  • Reaction: Formation of an amide bond from the carboxylic acid.

  • Reagents and Conditions: The carboxylic acid is reacted with a variety of amines using a coupling agent like propylphosphonic anhydride (T3P) and a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).[2]

G cluster_1 General Synthetic Workflow for Pyrrolo[2,3-b]pyridine Derivatives Start Starting Pyridine Derivative Step1 Functionalization/ Coupling Start->Step1 Step2 Cyclization/ Annulation Step1->Step2 Step3 Modification of Carboxylic Acid Moiety Step2->Step3 End Target Pyrrolo[2,3-b]pyridine Carboxylic Acid Step3->End

Caption: Generalized workflow for the synthesis of pyrrolo[2,3-b]pyridine carboxylic acids.

Therapeutic Relevance and Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold is a key component in numerous kinase inhibitors and other targeted therapies. Its structural resemblance to the purine core allows it to effectively compete with ATP for binding to the kinase active site.

Table 2: Examples of Drug Candidates/Targets Featuring the Pyrrolo[2,3-b]pyridine Scaffold

Drug TargetTherapeutic AreaReference
Protein Kinase B (Akt)Cancer[3]
Phosphodiesterase 4B (PDE4B)Inflammatory Diseases, CNS Disorders[2]
Colony-Stimulating Factor 1 Receptor (CSF1R)Cancer

The carboxylic acid group in the target molecule can serve as a crucial interaction point with the target protein, often forming salt bridges or hydrogen bonds with key amino acid residues in the active site. Furthermore, the carboxylic acid can be used as a handle for further chemical modification, allowing for the synthesis of a library of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. While a specific, detailed synthesis protocol is not publicly available, the established synthetic methodologies for the broader class of pyrrolo[2,3-b]pyridines provide a solid foundation for its preparation. The versatility of this scaffold, coupled with the strategic placement of the carboxylic acid moiety, makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Innovations in Chemical Synthesis: The Versatility of Pyrrolo[2,3-b]pyridine Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. As direct experimental data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from structurally analogous pyrrolopyridine derivatives to present a predictive yet robust characterization framework.[1] This resource is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to confirm the identity and purity of such novel compounds.

Introduction to the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole, is a privileged bicyclic heteroaromatic system. These structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[2][3] The introduction of a carboxylic acid moiety at the 4-position of the 4H-tautomer creates a molecule with unique electronic and hydrogen-bonding properties, making its unambiguous structural verification essential for advancing drug discovery programs.[4][5]

This guide will detail the expected spectroscopic signatures of this compound and provide field-proven methodologies for data acquisition and interpretation.

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the key protons and carbons that will be interrogated by NMR, the functional groups that will be detected by IR, and the fragmentation patterns anticipated in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[2] For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH12.0 - 13.0broad singlet-
N-H (Pyrrole)11.0 - 12.0singlet-
H-68.2 - 8.4doublet~5.0
H-27.5 - 7.7doublet~3.0
H-57.1 - 7.3doublet~5.0
H-36.5 - 6.7doublet~3.0
H-44.5 - 4.7singlet-
  • Causality: The carboxylic acid proton is expected to be highly deshielded due to hydrogen bonding and appears as a broad singlet at a very downfield chemical shift. The pyrrole N-H proton is also deshielded. The protons on the pyridine ring (H-5 and H-6) are downfield due to the electronegativity of the nitrogen atom. The pyrrole protons (H-2 and H-3) will show characteristic coupling to each other. The methine proton at the C4 position is expected to be a singlet in the 4.5-4.7 ppm range.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)165 - 175
C-7a148 - 152
C-6145 - 148
C-2125 - 130
C-3a122 - 126
C-5116 - 120
C-3100 - 105
C-455 - 60
  • Expertise: The carboxyl carbon is the most downfield signal. The carbons of the pyridine ring (C-6 and C-7a) are significantly downfield. The carbons of the pyrrole ring are generally more shielded, with C-3 being the most upfield among the aromatic carbons. The sp³-hybridized C-4 carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to observe the exchangeable protons (COOH and N-H).[2]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.[2] The instrument should be properly tuned and shimmed to maximize resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled 1D ¹³C NMR spectrum. A longer relaxation delay may be necessary for the full observation of quaternary carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable to correlate proton and carbon signals.[2]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Compound (5-10 mg) b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Acquire 2D Spectra (HSQC, HMBC) d->g h Process & Analyze Spectra e->h f->h g->h i Assign Signals h->i j Structural Confirmation i->j

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity/Shape
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Pyrrole)3200 - 3400Medium, sharp
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C=C, C=N (Aromatic)1500 - 1650Medium to strong
C-O (Carboxylic Acid)1200 - 1300Strong
  • Trustworthiness: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which is due to strong intermolecular hydrogen bonding.[6] This band often overlaps with the C-H stretching absorptions. The carbonyl (C=O) stretch is typically a very strong and sharp absorption.[6]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum should be collected prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.[2]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₈H₈N₂O₂), the expected molecular weight is approximately 164.06 g/mol .

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would confirm the elemental composition. In positive ion mode, the [M+H]⁺ ion would be observed at m/z 165.0659.

  • Fragmentation Pattern: The most likely initial fragmentation would be the loss of the carboxylic acid group (•COOH, 45 Da) or the loss of CO₂ (44 Da) followed by the loss of a hydrogen radical.

IonPredicted m/zDescription
[M+H]⁺165.0659Protonated molecular ion
[M-HCOOH+H]⁺119.0604Loss of formic acid
[M-CO₂+H]⁺121.0760Decarboxylation

digraph "MS_Fragmentation" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=10];

M [label="[M+H]+ \n m/z = 165.0659"]; F1 [label="[M-HCOOH+H]+ \n m/z = 119.0604"]; F2 [label="[M-CO2+H]+ \n m/z = 121.0760"];

M -> F1 [label="- HCOOH"]; M -> F2 [label="- CO2"]; }

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS. While this guide presents a predictive analysis based on well-established spectroscopic principles and data from analogous compounds, the described protocols provide a robust framework for the empirical verification of its structure. The combination of detailed ¹H and ¹³C NMR for the molecular framework, IR for functional group identification, and HRMS for elemental composition confirmation constitutes a self-validating system for the unambiguous characterization of this and related heterocyclic compounds.

References

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An In-depth Technical Guide to the Solubility and Stability of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from the parent scaffold, 7-azaindole, to construct a predictive profile. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and analytical method development. This guide details the anticipated influence of the carboxylic acid moiety on aqueous and organic solubility, outlines potential degradation pathways under various stress conditions, and provides robust, step-by-step protocols for the experimental determination of these critical physicochemical parameters.

Introduction and Molecular Overview

This compound, also known as 7-azaindole-4-carboxylic acid, belongs to the azaindole class of compounds. The parent 7-azaindole scaffold is a prevalent motif in numerous biologically active molecules, recognized for its ability to act as a bioisostere of indole and to engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of a carboxylic acid group at the 4-position of the pyrrolopyridine ring is expected to significantly modulate the molecule's physicochemical properties, including its solubility, acidity, and stability. Understanding these properties is paramount for advancing a compound through the drug discovery and development pipeline, as they directly impact formulation, bioavailability, and shelf-life.[2] This guide provides a predictive framework for these properties and the experimental means to verify them.

Molecular Structure:

  • Systematic Name: this compound

  • Common Synonym: 7-Azaindole-4-carboxylic acid

  • CAS Number: 479553-01-0

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The introduction of a carboxylic acid, a polar and ionizable group, is anticipated to have a profound and pH-dependent effect on the solubility of the 7-azaindole scaffold.

Influence of the Carboxylic Acid and Azaindole Moieties
  • Parent Scaffold (7-Azaindole): The 7-azaindole core, while containing nitrogen atoms capable of hydrogen bonding, is a relatively hydrophobic aromatic system. Studies on 7-azaindole itself show it has varying solubility in organic solvents.[3]

  • Carboxylic Acid Group: Carboxylic acids are polar functional groups capable of acting as both hydrogen bond donors and acceptors.[4] Their solubility in aqueous media is highly dependent on the pH of the solution. At pH values below their pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. At pH values above the pKa, it will exist as the more soluble carboxylate anion.[5][6]

  • Combined Effect: The presence of the carboxylic acid on the 7-azaindole scaffold will likely render this compound an amphiprotic molecule with poor aqueous solubility at acidic to neutral pH and significantly increased solubility at basic pH. The formation of intermolecular hydrogen bonds between the carboxylic acid and the nitrogen atoms of the pyrrolopyridine system could lead to strong crystal lattice interactions, potentially lowering its intrinsic solubility.

Predicted Solubility in Various Solvents

Based on the structure, a qualitative prediction of solubility is presented below.

Solvent Type Predicted Solubility Rationale
Aqueous Buffers (pH < 4) LowThe carboxylic acid will be protonated (neutral), and the molecule's solubility will be dominated by the hydrophobic 7-azaindole core.
Aqueous Buffers (pH > 8) HighThe carboxylic acid will be deprotonated to the highly polar carboxylate salt, which will significantly enhance aqueous solubility.[7]
Polar Protic Solvents (e.g., Methanol, Ethanol) ModerateThese solvents can engage in hydrogen bonding with both the carboxylic acid and the heterocyclic nitrogens.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are excellent at disrupting hydrogen bonds and solvating a wide range of organic molecules.
Non-polar Solvents (e.g., Hexane, Toluene) Very LowThe high polarity of the carboxylic acid and the pyrrolopyridine ring system makes favorable interactions with non-polar solvents unlikely.
Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive solubility data, a thermodynamic solubility assay using the shake-flask method is recommended. This method measures the equilibrium solubility of the compound, which is the most relevant measure for drug development.[8][9]

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Compound Dispensing: Add an excess amount of solid this compound to individual vials for each solvent to be tested. A visual excess of solid should remain to ensure saturation.

  • Equilibration: Add a precise volume of each test solvent (aqueous buffers and organic solvents) to the corresponding vials.

  • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Sample Collection and Preparation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in µg/mL or µM.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid compound add_solvent Add solvent to solid prep_compound->add_solvent prep_solvents Prepare aqueous buffers and organic solvents prep_solvents->add_solvent incubate Incubate with agitation (24-48h) add_solvent->incubate centrifuge Centrifuge/Settle incubate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate filter->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Stability Profile and Degradation Pathways

The stability of this compound will be influenced by the inherent reactivity of the pyrrolopyridine ring system and the carboxylic acid group. A forced degradation study is the standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[12][13]

Potential Degradation Pathways
  • Hydrolytic Degradation: The pyrrolopyridine core is generally stable to hydrolysis. The carboxylic acid group itself is not hydrolyzable. Therefore, significant degradation under aqueous acidic or basic conditions at moderate temperatures is not anticipated.

  • Oxidative Degradation: The electron-rich pyrrole ring of the 7-azaindole scaffold is susceptible to oxidation. Treatment with oxidative agents like hydrogen peroxide could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic and heterocyclic systems, particularly those containing nitrogen, can be susceptible to degradation upon exposure to UV or visible light.[14] Photolytic degradation could involve complex radical-mediated reactions.

  • Thermal Degradation: At elevated temperatures, the most likely degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[15][16] This is a common reaction for aromatic carboxylic acids, although it often requires high temperatures or the presence of a catalyst.[17]

Experimental Protocol for Forced Degradation Study

This protocol is designed to subject the compound to a range of stress conditions to identify its intrinsic stability and potential degradation products, as recommended by ICH guidelines.[12][18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at 60°C for defined periods.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period. Also, heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[19] A control sample should be protected from light.

  • Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector). The goal is to achieve 5-20% degradation of the parent compound.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak in the stressed samples using the PDA detector and calculate the mass balance to account for all degradation products. An LC-MS method can be used to obtain mass information on the degradation products to aid in their identification.

Diagram of Forced Degradation Study Workflow:

G cluster_stress Stress Conditions start Prepare Compound Stock Solution acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-PDA/MS neutralize->analyze evaluate Evaluate Degradation Profile & Mass Balance analyze->evaluate

Caption: Workflow for a Forced Degradation Study.

Recommended Analytical Method

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary analytical technique for both solubility and stability studies.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity. The 7-azaindole chromophore should have a strong UV absorbance.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer will be invaluable for identifying degradation products by providing mass-to-charge ratio information.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound.

  • Storage Conditions: The compound should be stored in a well-sealed container in a cool, dry, and dark place.[20] Protection from light is crucial to prevent potential photodegradation.[21]

  • Hygroscopicity: The presence of a carboxylic acid and a heterocyclic system may lead to some hygroscopicity. Storage in a desiccator or with a desiccant is advisable.[22]

  • Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound or its solutions.[23] Handling in a well-ventilated area or a fume hood is recommended.

Conclusion

While direct experimental data for this compound is scarce, a scientifically grounded prediction of its solubility and stability has been constructed based on the known properties of its constituent moieties. The compound is predicted to exhibit pH-dependent aqueous solubility, being poorly soluble in acidic conditions and highly soluble in alkaline conditions. Its primary stability liabilities are likely to be oxidative degradation of the pyrrole ring and potential decarboxylation at high temperatures. The detailed experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, thereby facilitating the progression of this and similar molecules in the drug development process.

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An In-Depth Technical Guide to the Crystal Structure of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a multitude of therapeutic agents, particularly kinase inhibitors. This technical guide focuses on the derivatives of 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, providing a comprehensive analysis of their structural chemistry, synthesis, and the pivotal role of their crystalline architecture in dictating their physicochemical and biological properties. While a publicly deposited crystal structure for the parent compound, this compound (CAS 1086423-45-1), is not currently available, this guide will leverage crystallographic data from closely related analogues, established principles of physical chemistry, and computational modeling to elucidate the probable and critical features of its solid-state structure. A thorough understanding of these crystalline characteristics is paramount for the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the 7-Azaindole Core in Drug Discovery

The 7-azaindole framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the ring system, enhancing its hydrogen bonding capabilities and often improving pharmacokinetic profiles of drug candidates. Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3]

The introduction of a carboxylic acid group at the 4-position of the 7-azaindole nucleus presents a particularly interesting molecular architecture. This functional group can act as a key interaction point with biological targets, influence solubility and other physicochemical properties, and dictate the intermolecular interactions that govern the crystal packing of the molecule. Understanding the three-dimensional arrangement of these molecules in the solid state is therefore a critical aspect of their development as active pharmaceutical ingredients (APIs).

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold can be achieved through multi-step synthetic routes, often starting from appropriately substituted pyridine precursors. While specific literature for the synthesis of the 4-carboxylic acid derivative is sparse, a plausible and efficient protocol can be designed based on established methodologies for related 7-azaindole derivatives.[4]

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from a commercially available chloropyridine derivative. This pathway involves the construction of the pyrrole ring onto the pyridine core, followed by functional group manipulations to introduce the carboxylic acid.

Synthetic_Pathway A 2-amino-4-chloro-5-methylpyridine B 2-amino-3-iodo-4-chloro-5-methylpyridine A->B NIS, MeCN C 4-chloro-5-methyl-2-(trimethylsilylethynyl)-3-aminopyridine B->C TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N D 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine C->D TBAF, THF E 4-chloro-6-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine D->E TIPSCl, NaH, DMF F 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde E->F n-BuLi, DMF, THF G 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid F->G KMnO4, acetone/water H This compound G->H TBAF, THF

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Iodination: To a solution of 2-amino-4-chloro-5-methylpyridine in acetonitrile, N-iodosuccinimide (NIS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.

  • Sonogashira Coupling: The resulting iodinated pyridine is subjected to a Sonogashira coupling with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Cyclization: The silyl-protected ethynylpyridine is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to induce desilylation and subsequent intramolecular cyclization to form the pyrrolopyridine core.

  • N-Protection: The pyrrole nitrogen is protected, for example, with a triisopropylsilyl (TIPS) group using TIPSCl and a strong base like sodium hydride to facilitate subsequent reactions.

  • Formylation: The 4-position is formylated via ortho-lithiation using n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).

  • Oxidation: The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.

  • Deprotection: Finally, the TIPS protecting group is removed with TBAF to yield the target this compound.

Crystallization and Crystal Structure Analysis

The crystallization of organic molecules is a complex process influenced by factors such as solvent, temperature, and the presence of impurities. For carboxylic acids, the formation of hydrogen-bonded dimers is a common and often dominant supramolecular synthon.

General Protocol for Crystallization

A systematic approach to the crystallization of this compound would involve screening a variety of solvents with different polarities.

  • Solvent Screening: A small amount of the compound is dissolved in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) at an elevated temperature to achieve saturation.

  • Cooling Methods:

    • Slow Cooling: The saturated solutions are allowed to cool slowly to room temperature, and then to lower temperatures (e.g., 4 °C).

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

    • Solvent Evaporation: The saturated solution is left in a loosely capped vial to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Once crystals of suitable size and quality are formed, they are carefully harvested for analysis.

Predicted Crystal Packing and Intermolecular Interactions

In the absence of an experimentally determined crystal structure for this compound, we can infer the likely packing motifs by analyzing the hydrogen bonding capabilities of the molecule and by examining the crystal structure of a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.[5]

The this compound molecule has several key features that will dictate its crystal packing:

  • Carboxylic Acid Group: This group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly likely to form the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds.

  • Pyrrole N-H: The pyrrole nitrogen provides a hydrogen bond donor.

  • Pyridine Nitrogen: The pyridine nitrogen is a hydrogen bond acceptor.

Based on these features, a probable packing arrangement would involve the formation of hydrogen-bonded chains or sheets. The primary interaction would likely be the carboxylic acid dimer formation. These dimers could then be further linked into extended structures through N-H···N hydrogen bonds between the pyrrole N-H of one dimer and the pyridine nitrogen of an adjacent dimer.

Intermolecular_Interactions cluster_0 Carboxylic Acid Dimer cluster_1 Pyrrolopyridine Chain A1 R-C(=O)O-H A2 H-O(O=)C-R A1->A2 O-H···O B1 Pyrrole-N-H A1->B1 Intramolecular Connectivity A2->A1 O-H···O B2 N-Pyridine B1->B2 N-H···N

Caption: Key intermolecular interactions in this compound derivatives.

The crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals that the molecules form centrosymmetric dimers through pairs of N-H···N hydrogen bonds.[5] This provides strong evidence that the N-H···N interaction is a robust and favorable packing motif in this class of compounds.

X-ray Crystallography

Should suitable crystals be obtained, single-crystal X-ray diffraction (SCXRD) would be the definitive method for elucidating the precise three-dimensional structure. The data obtained from SCXRD would provide detailed information on bond lengths, bond angles, and the nature of the intermolecular interactions, confirming or refuting the predicted packing motifs.

Table 1: Crystallographic Data for a Related Compound: 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine [5]

ParameterValue
Chemical FormulaC12H9N3
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5529 (5)
b (Å)10.0457 (8)
c (Å)14.5282 (11)
α (°)83.372 (2)
β (°)86.697 (2)
γ (°)87.427 (2)
Volume (Å3)947.69 (13)
Z4

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely polymorphic landscape of a molecule. These methods involve generating a large number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

CSP Workflow

CSP_Workflow A Generate Conformers of the Molecule B Generate Trial Crystal Packings A->B C Lattice Energy Minimization B->C D Rank Structures by Energy C->D E Analyze Low-Energy Structures D->E

Caption: A typical workflow for computational crystal structure prediction.

Application to this compound

A CSP study of this compound would likely predict a number of low-energy crystal structures. The analysis of these predicted structures would focus on identifying recurring hydrogen bonding motifs and comparing them to those observed in related compounds. The results of such a study would provide a strong basis for understanding the solid-state behavior of this molecule and could guide experimental efforts to crystallize different polymorphs.

Structure-Activity Relationships (SAR) and Biological Significance

The 7-azaindole scaffold is a key component of numerous kinase inhibitors. The specific functionalization at the 4-position with a carboxylic acid group can significantly influence the biological activity.

  • Direct Target Interactions: The carboxylic acid can act as a hydrogen bond donor or acceptor, or as a charged group (carboxylate) to form salt bridges with key residues in the active site of a protein kinase.

  • Influence on Physicochemical Properties: The carboxylic acid group will increase the polarity and aqueous solubility of the molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vector for Further Derivatization: The carboxylic acid can be readily converted into other functional groups, such as esters and amides, allowing for the exploration of a wide range of chemical space and the fine-tuning of the molecule's properties.[1][6]

The crystal structure of a this compound derivative in complex with its biological target would provide invaluable information for understanding the SAR and for the rational design of more potent and selective inhibitors.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its molecular features and the crystallographic data of related compounds allows for a robust prediction of its solid-state behavior. The interplay of the carboxylic acid dimer synthon and the N-H···N hydrogen bonds of the 7-azaindole core is expected to be the primary determinant of the crystal packing. A detailed understanding of these interactions, whether through experimental determination or computational prediction, is essential for the successful development of this important class of molecules as therapeutic agents. The synthetic and crystallization protocols outlined in this guide provide a framework for researchers to further investigate the rich structural and biological landscape of this compound derivatives.

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"biological activity of novel 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of Novel 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogs

Abstract: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, renowned for its role as an adenosine triphosphate (ATP) mimetic that effectively targets the hinge region of various protein kinases.[1] Its derivatives have been extensively developed as inhibitors for critical oncogenic targets, including EGFR, FGFR, and PKB/Akt.[2][3][4] This guide introduces a strategic framework for the comprehensive biological evaluation of a novel, unexplored class of analogs: 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acids . We postulate that the introduction of a carboxylic acid at the N4 position presents a unique opportunity for developing inhibitors with novel binding interactions, improved selectivity, and distinct physicochemical properties. This document provides a detailed roadmap for researchers, scientists, and drug development professionals, outlining a robust screening cascade, detailed experimental protocols, and the underlying scientific rationale for each step, from initial biochemical screens to mechanistic validation in cellular models.

Introduction: The Scientific Rationale

The pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has been a cornerstone in the design of kinase inhibitors.[5] Its nitrogen atoms form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. While extensive structure-activity relationship (SAR) studies have explored substitutions at nearly every other position, the N4 nitrogen has remained largely untouched.

Our central hypothesis is that derivatizing this position to incorporate a carboxylic acid will achieve three primary objectives:

  • Introduce a Novel Interaction Point: The carboxylic acid can act as a hydrogen bond donor or acceptor, or engage in ionic interactions with charged residues (e.g., lysine) near the ATP binding site, potentially conferring higher affinity and selectivity.

  • Modulate Physicochemical Properties: The acidic moiety can significantly alter the solubility, cell permeability, and metabolic profile of the compounds, providing a handle to tune drug-like properties.

  • Serve as a Versatile Chemical Handle: The carboxylic acid can be readily converted to amides, esters, and other functional groups, enabling rapid library synthesis to explore the SAR of this new vector.

Given the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in numerous cancers, we propose it as the primary target for this novel series of compounds.[2][6]

Integrated Drug Discovery Screening Cascade

To efficiently identify and validate lead candidates from a library of novel analogs, a tiered screening cascade is essential. This approach ensures that resources are focused on compounds with the most promising profiles. The causality behind this workflow is to move from high-throughput, cost-effective biochemical assays to more complex and resource-intensive cellular and mechanistic assays, eliminating weaker compounds at each stage.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanism of Action (MoA) a Compound Library Synthesis (Novel 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid analogs) b High-Throughput In Vitro Kinase Assay (e.g., Akt1) Determine IC50 Values a->b Biochemical Potency c Cellular Antiproliferation Assay (SRB Assay across Cancer Panel) Determine GI50 Values b->c Cellular Activity (Top 10-20% of hits) d Selectivity Profiling (Panel of related kinases) Assess Off-Target Activity c->d Selectivity Check e Cellular Target Engagement (Western Blot for p-Akt) Confirm MoA in Cells c->e MoA Confirmation g Lead Candidate Nomination For In Vivo Studies f ADME-Tox Profiling (e.g., Microsomal Stability, CYP Inhibition) e->f Drug-like Properties G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-Akt (Active) PDK1->pAKT AKT Akt mTORC1 mTORC1 pAKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation Inhibitor Novel Inhibitor (Compound 1-C) Inhibitor->pAKT Inhibition of Phosphorylation

Caption: Simplified PI3K/Akt signaling pathway targeted by the novel inhibitors.

Detailed Protocol: Western Blot for p-Akt Inhibition

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to ~80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the test compound (e.g., Compound 1-C ) for 2 hours.

    • Stimulate the PI3K/Akt pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay to ensure equal loading. [6]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., at 1:1000 dilution in 5% BSA/TBST). [7] * Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

    • Perform densitometry analysis to quantify the band intensity of p-Akt relative to total Akt. A dose-dependent decrease in the p-Akt/total Akt ratio confirms on-target activity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the biological characterization of novel this compound analogs. By following the proposed screening cascade, researchers can efficiently identify compounds with potent biochemical and cellular activity. The detailed protocols provided for kinase, proliferation, and Western blot assays serve as a self-validating system to confirm the mechanism of action. Early SAR data, derived from the systematic evaluation of substituents, will guide the next phase of synthesis to optimize potency, selectivity, and drug-like properties. The most promising compounds, validated through this in vitro workflow, will become strong candidates for advancement into crucial in vivo efficacy studies.

References

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The 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a quintessential "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework, featuring a hydrogen bond donor and acceptor, mimics the purine core of ATP, making it an ideal starting point for the design of highly specific enzyme inhibitors. This guide delves into the versatile applications of a key derivative, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, exploring its synthesis, structure-activity relationships (SAR), and its role in the development of potent therapeutics targeting critical disease pathways, particularly in oncology and immunology. We provide field-proven insights, detailed experimental protocols, and a forward-looking perspective on the untapped potential of this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with pyridine being the second most common heterocycle in FDA-approved drugs.[1] The fusion of a pyrrole and a pyridine ring gives rise to six isomers of pyrrolopyridine, also known as azaindoles.[2][3] Among these, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has garnered significant attention for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][4][5]

The power of the pyrrolo[2,3-b]pyridine scaffold lies in its ability to serve as a bioisostere for purines, enabling it to effectively compete for the ATP-binding sites of numerous enzymes, especially kinases.[6] The introduction of a carboxylic acid moiety at the 4-position creates This compound , a highly versatile intermediate. This functional group provides a crucial chemical handle for diversification, allowing medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide will illuminate the strategic use of this specific scaffold in targeting key protein families and provide the technical foundation for its application in drug discovery programs.

Core Scaffold: Synthesis and Properties

The strategic synthesis of the pyrrolo[2,3-b]pyridine core is a critical first step in any drug discovery campaign. Various synthetic routes have been developed, often involving the construction of the pyrrole ring onto a pre-existing pyridine or vice-versa.[7]

General Physicochemical Properties:

  • CAS Number: 1086423-45-1

  • Molecular Formula: C₈H₆N₂O₂

  • Melting Point: >330 °C

  • Safety: Causes skin and serious eye irritation. May cause respiratory irritation.

Representative Synthetic Protocol: Amide Library Generation

A common and powerful strategy in lead optimization is the generation of an amide library from a carboxylic acid intermediate. This allows for the exploration of various substituents to probe interactions with the target protein. The following protocol outlines a standard amide coupling procedure.

Objective: To synthesize a diverse library of 1H-pyrrolo[2,3-b]pyridine-4-carboxamides from the corresponding carboxylic acid.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (Intermediate 10)

  • A diverse panel of primary and secondary amines (NHR₁R₂)

  • Propanephosphonic acid anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Coupling Agent: Add T3P (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes to 4 hours.[8] Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final amide compound.[8]

This robust protocol enables the rapid synthesis of numerous analogs, facilitating a thorough exploration of the structure-activity relationship (SAR).[8]

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for several important classes of enzymes.

Protein Kinase Inhibitors: A Dominant Application

Protein kinases, which regulate a vast number of cellular processes, are among the most important drug targets, particularly in oncology. The pyrrolo[2,3-b]pyridine scaffold is a proven ATP-mimetic hinge-binder for numerous kinases.[9][10]

The inhibitory-kappaB kinases (IKKs) are central to regulating NF-κB signaling, a pathway crucial for immune responses and inflammation.[11][12] While the canonical pathway is well-understood, the non-canonical pathway, mediated by IKKα, has been harder to dissect due to a lack of selective inhibitors.[11][12]

Recent work has focused on developing an aminoindazole-pyrrolo[2,3-b]pyridine scaffold into highly potent and selective IKKα inhibitors.[11][12][13] These compounds demonstrate high selectivity for IKKα over the closely related IKKβ, providing invaluable tools to study the distinct roles of these signaling pathways.[11][12] For example, compounds SU1261 and SU1349 show potent IKKα inhibition (Ki = 10 nM and 16 nM, respectively) with significant selectivity over IKKβ.[11][12] This work highlights how the scaffold can be elaborated to achieve exquisite isoform selectivity.[11][12]

non_canonical_nfkb_pathway cluster_cytoplasm Cytoplasm receptor CD40/BAFFR/LTβR traf TRAF2/3:cIAP1/2 receptor->traf Ligand Binding nik NIK traf->nik TRAF3 Degradation NIK Stabilization ikka IKKα Dimer nik->ikka Phosphorylation p100 p100/RelB ikka->p100 Phosphorylation p52 p52/RelB p100->p52 Processing nucleus Nucleus p52->nucleus Translocation transcription Target Gene Transcription nucleus->transcription inhibitor Pyrrolo[2,3-b]pyridine IKKα Inhibitor inhibitor->ikka Inhibition jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT receptor->stat Recruitment jak->receptor Phosphorylation jak->stat p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription inhibitor Pyrrolo[2,3-b]pyridine JAK Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT Signaling Pathway and its Inhibition.

The pyrrolo[2,3-b]pyridine scaffold is also integral to several FDA-approved B-RAF inhibitors for cancer treatment. [14]A 2020 study described the design and synthesis of novel derivatives, with compounds 34e and 35 showing potent inhibitory effects against V600E B-RAF with IC₅₀ values of 85 nM and 80 nM, respectively. [14]Additionally, this scaffold has been used to develop potent, ATP-mimetic inhibitors of Cell division cycle 7 (Cdc7) kinase, a target for cancer therapy, with IC₅₀ values as low as 7 nM. [10]

Target Kinase Lead Compound Example Potency (IC₅₀ / Kᵢ) Disease Area
IKKα SU1349 Kᵢ = 16 nM Inflammation, Cancer
V600E B-RAF Compound 35 IC₅₀ = 80 nM Cancer
JAK3 Tofacitinib (analog) IC₅₀ = 2 nM Autoimmune Disease

| Cdc7 | Compound 42 | IC₅₀ = 7 nM | Cancer |

Phosphodiesterase 4B (PDE4B) Inhibitors

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP. [8]PDE4B is a particularly attractive target for treating inflammatory conditions and central nervous system (CNS) disorders. A scaffold-hopping approach led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. [8]Through systematic SAR studies, compound 11h , featuring a 3,3-difluoroazetidine ring, was identified as a potent inhibitor (IC₅₀ = 0.14 µM) with 6-fold selectivity over the PDE4D isoform. [8]This compound effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages, demonstrating its potential as an anti-inflammatory agent. [8]

General Drug Discovery Workflow

The application of the this compound scaffold typically follows a structured drug discovery cascade.

discovery_workflow start Scaffold Selection: 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid synthesis Synthesis of Core & Intermediates start->synthesis library Amide Library Synthesis (SAR) synthesis->library screening In Vitro Screening (e.g., Kinase Assays) library->screening hit_to_lead Hit-to-Lead Optimization (Potency, Selectivity) screening->hit_to_lead Identify Hits hit_to_lead->library Iterate Design adme In Vitro ADME & PK Profiling hit_to_lead->adme lead_op Lead Optimization (PK/PD, Efficacy) adme->lead_op lead_op->library Iterate Design invivo In Vivo Efficacy & Toxicology Studies lead_op->invivo candidate Candidate Selection invivo->candidate

Caption: A typical drug discovery workflow using the scaffold.

Conclusion and Future Perspectives

The this compound scaffold and its parent azaindole ring system represent a cornerstone of modern medicinal chemistry. Its success stems from a combination of favorable attributes: a rigid, planar structure ideal for occupying well-defined binding pockets, a purine-mimetic hydrogen bonding pattern, and synthetically tractable handles for systematic optimization. We have demonstrated its critical role in developing highly selective inhibitors for kinases (IKKα, B-RAF, JAKs) and other enzyme families like phosphodiesterases.

The future for this scaffold remains bright. Its proven track record will inspire its application against novel biological targets. Furthermore, the carboxylic acid handle is perfectly suited for incorporation into emerging drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker attachment point to the warhead. As our understanding of complex disease biology deepens, the versatility and proven success of the this compound scaffold ensure it will remain an invaluable tool in the hands of medicinal chemists striving to develop the next generation of targeted therapies.

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The Rise of 7-Azaindoles: A Technical Guide to the Discovery of Pyrrolo[2,3-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the relentless pursuit of selective and potent kinase inhibitors.[1][2] Its intrinsic ability to mimic the adenine core of ATP allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, providing a robust anchor for inhibitor design.[1] This technical guide provides an in-depth exploration of the discovery and development of 7-azaindole derivatives as kinase inhibitors. We will dissect the causal relationships behind experimental choices in lead identification and optimization, detail validated experimental protocols for hit validation, and explore the nuanced structure-activity relationships (SAR) that govern potency and selectivity across various kinase families. While direct examples of 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives are sparse in the literature, this guide will address the strategic rationale for incorporating carboxylic acid moieties or their bioisosteres to modulate physicochemical properties and target interactions.

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small-molecule ATP-competitive inhibitors has revolutionized targeted therapy.

The 7-azaindole scaffold is a bioisostere of indole and purine, but with distinct electronic properties conferred by the nitrogen atom in the pyridine ring.[3] This feature is central to its success. The N7 nitrogen and the pyrrolic N-H group of the 7-azaindole core act as a near-perfect hydrogen bond donor-acceptor pair, mimicking the interaction of adenine with the kinase hinge region.[1] This bidentate interaction provides a strong and specific anchor point, making it an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[1] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[1]

Strategic Design & Synthesis of 7-Azaindole Libraries

The versatility of the 7-azaindole core allows for synthetic modifications at multiple positions (primarily C2, C3, C5, and N1) to explore the chemical space around the ATP-binding pocket, thereby achieving potency and selectivity.[4]

Core Synthesis Rationale

The construction of the 7-azaindole nucleus is a critical first step. Various synthetic strategies exist, often starting from substituted aminopyridines. A common approach involves the annulation of a pyrrole ring onto a pyridine precursor. For instance, palladium-catalyzed cross-coupling reactions are frequently employed to build the core and its derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials.

Below is a generalized workflow for the synthesis and diversification of a 7-azaindole library.

G cluster_0 Core Synthesis & Diversification cluster_1 Diversification via Cross-Coupling cluster_2 N1-Alkylation/Arylation start Substituted 2-Aminopyridine step1 Pyrrole Ring Annulation (e.g., Fischer Indole Synthesis, Larock Indole Synthesis) start->step1 core 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) step1->core c3_halo Halogenation at C3 (e.g., NIS, NBS) core->c3_halo c5_halo Halogenation at C5 core->c5_halo n1_alk N-Alkylation or Arylation (e.g., Mitsunobu, Buchwald-Hartwig) core->n1_alk suzuki_c3 Suzuki/Stille Coupling (Aryl/Heteroaryl Groups at C3) c3_halo->suzuki_c3 suzuki_c5 Suzuki/Stille Coupling (Aryl/Heteroaryl Groups at C5) c5_halo->suzuki_c5 lib_a Library A: C3-Substituted Derivatives suzuki_c3->lib_a lib_b Library B: C5-Substituted Derivatives suzuki_c5->lib_b lib_c Library C: N1-Substituted Derivatives n1_alk->lib_c

Caption: Generalized workflow for 7-azaindole library synthesis.

This modular approach enables the systematic exploration of structure-activity relationships by introducing diverse chemical moieties at different positions of the scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies are the cornerstone of transforming a fragment hit into a clinical candidate. For 7-azaindole derivatives, substitutions at key positions have profound effects on kinase inhibitory activity.

  • C3-Position: This position often points towards the solvent-exposed region of the ATP-binding site. Introducing aryl or heteroaryl groups here can significantly enhance potency and modulate selectivity. For instance, in a series of PI3Kγ inhibitors, moving an aromatic group from the C2 to the C3 position resulted in a prominent increase in potency (a ~18-fold increase).[5]

  • C5-Position: Substituents at this position can extend into the ribose-binding pocket or towards the "back" of the ATP site. This position is crucial for achieving selectivity. For example, in a series of Adaptor-Associated Kinase 1 (AAK1) inhibitors, optimization at the C5 position led to compounds with improved antiviral activity.[6]

  • N1-Position (Pyrrole N-H): While this nitrogen is critical for hinge binding, its derivatization can be a strategy to pick up additional interactions or to modulate physicochemical properties like solubility. However, this must be done judiciously to avoid disrupting the essential hinge interaction.

The Strategic Role of a Carboxylic Acid Moiety

While the specific "this compound" scaffold is not widely reported in the context of kinase inhibitors, the inclusion of a carboxylic acid or its bioisostere is a common strategy in drug design.

Rationale for Incorporation:

  • Solubility: A carboxylate group is ionizable at physiological pH, which can significantly improve the aqueous solubility of a compound—a common challenge in drug development.[7]

  • Target Interactions: The carboxylate can form potent salt-bridge or hydrogen bond interactions with positively charged residues (e.g., Lysine, Arginine) in or near the ATP-binding site, thereby increasing affinity.

  • Vector for Further Derivatization: The carboxylic acid can serve as a chemical handle to introduce other functional groups via amide bond formation, allowing for further SAR exploration.

Design Challenges & Bioisosteric Replacement: The presence of a carboxylic acid can also introduce liabilities, such as rapid metabolism (e.g., via glucuronidation), poor membrane permeability, and potential for off-target effects.[8][9] To mitigate these risks while retaining the beneficial interactions, medicinal chemists often employ bioisosteres —functional groups with similar physicochemical properties.

BioisostereRationale for UsepKa (approx.)
Tetrazole Mimics the acidity and planar geometry of a carboxylate; generally more metabolically stable and lipophilic.[7]4.5 - 4.9
Hydroxamic Acid Can act as a carboxylic acid surrogate and also possesses metal-chelating properties.[8]8 - 9
N-Acyl Sulfonamide Acidic and can form similar hydrogen bond interactions.Varies
Cyclic Sulfonimidamide Heterocyclic structure with similar lipophilicity and slightly less acidity than a carboxylic acid.[7]5 - 6

The choice of a bioisostere is context-dependent and often requires empirical testing to find the optimal balance of potency, selectivity, and drug-like properties.[9]

Experimental Protocols for Inhibitor Validation

Rigorous and reproducible experimental validation is critical. The following protocols outline standard methodologies for characterizing novel 7-azaindole kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a 7-azaindole derivative) in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase (e.g., CDK9, PI3Kγ) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (optimal concentrations to be determined empirically).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using ADP-Glo™ Kinase Assay Kit or similar):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Caption: Workflow for a luminescence-based kinase assay.

Cell-Based Target Engagement Assay (NanoBRET™)

To confirm that a compound engages its target inside a living cell, a target engagement assay is essential. The NanoBRET™ assay measures the binding of a compound to a target kinase by competitive displacement of a fluorescent tracer.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use cells engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Plate the cells in a 96-well white assay plate and incubate overnight.

  • Assay Execution:

    • Treat the cells with the test compound at various concentrations for a defined period (e.g., 2 hours) in the presence of the NanoBRET™ fluorescent tracer.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc® luciferase, ~460 nm) and acceptor (tracer, ~618 nm) emission signals.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50.

This self-validating system ensures that observed anti-proliferative effects in subsequent assays are more likely due to on-target activity.

Case Study: Discovery of 7-Azaindole-Based PI3Kγ Inhibitors

A study aimed at developing potent and selective PI3Kγ inhibitors provides an excellent example of the principles discussed.[10]

  • Starting Point: The campaign began with a pyrazolopyrazine core, which was then replaced with a 7-azaindole scaffold, resulting in compound 10 with an IC50 of 0.05 µM.[10]

  • SAR Exploration:

    • Introduction of a methyl group at the C2-position of the azaindole led to a 15-fold improvement in potency (compound 12 , IC50 = 3.4 nM).[10]

    • Systematic exploration of C3-substituents revealed that phenylacetic acid derivatives (e.g., compound 64 ) significantly improved pharmacokinetic properties, making them suitable for in vivo studies.[10]

  • Outcome: Through systematic SAR analysis, a series of novel, potent, and highly selective 7-azaindole-based PI3Kγ inhibitors were discovered, with cellular IC50 values as low as 40 nM and >300-fold selectivity against other class I PI3K isoforms.[10]

Table of Representative PI3Kγ Inhibitor Data [10]

CompoundCore ScaffoldKey SubstituentPI3Kγ IC50 (nM)Selectivity vs PI3Kα
7 Pyrazolopyrazine(S)-isoindolinone35>100-fold
10 7-Azaindole(S)-isoindolinone50>100-fold
12 7-AzaindoleC2-Me, (S)-isoindolinone3.4>300-fold
28 7-AzaindoleOptimized C3-group40 (cellular)>300-fold

Conclusion and Future Directions

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold remains a highly valuable and versatile core for the design of next-generation kinase inhibitors. Its ability to establish robust hinge-binding interactions provides a solid foundation for achieving high potency. The true art and science lie in the strategic decoration of this core at its various positions to engineer selectivity and optimize drug-like properties. While the specific exploration of 4-carboxylic acid derivatives is not yet prominent, the principles of incorporating acidic moieties and their bioisosteres are well-established and offer a promising avenue for future design strategies aimed at improving solubility and introducing new interaction points. As our understanding of the kinome deepens, the continued, rational evolution of the 7-azaindole scaffold will undoubtedly yield novel therapeutics for a host of human diseases.

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Introduction: The Strategic Importance of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

This compound, a derivative of the 7-azaindole scaffold, represents a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its rigid bicyclic core, featuring both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine nitrogen), along with a strategically placed carboxylic acid group, makes it a versatile starting point for synthesizing novel therapeutic agents. Compounds incorporating this scaffold have been investigated as potent and selective inhibitors for various biological targets, including protein kinases like Protein Kinase B (Akt) and phosphodiesterases (PDEs).[1][2]

The success of any drug candidate is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing bioavailability, efficacy, and safety. This guide provides a comprehensive analysis of the key physicochemical properties of this compound, offering both established data and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing drug discovery programs.

Molecular Structure and Core Properties

The foundational characteristics of a molecule provide the context for all other physicochemical assessments.

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Identifiers

PropertyValueSource
CAS Number 1086423-45-1
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol [3][4]
Appearance Solid powder[4][5]
Melting Point >330 °C

The high melting point (>330 °C) is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding facilitated by the carboxylic acid and the pyrrole N-H group. This thermal stability is an important factor for formulation and long-term storage.

Ionization Behavior: pKa Determination

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for this molecule, as it governs the extent of ionization at a given pH. Ionization profoundly impacts solubility, lipophilicity, membrane permeability, and receptor binding. This compound is an amphoteric molecule with two key ionizable centers:

  • The Carboxylic Acid (-COOH): This is an acidic group that will lose a proton to become a negatively charged carboxylate (-COO⁻) at higher pH values.

  • The Pyridine Nitrogen: This nitrogen is basic and can accept a proton to become a positively charged pyridinium ion at lower pH values.

Understanding the pKa values for both the acidic and basic functions is essential for predicting the molecule's charge state at physiological pH (~7.4), which is crucial for its pharmacokinetic behavior.[6]

Authoritative Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for its precision and accuracy in determining pKa values.[6][7][8] The method involves monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[9]

Caption: Workflow for pKa determination using potentiometric titration.

Causality and Trustworthiness:

  • Why Purge with Nitrogen? To displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly basic or acidic compounds, especially in the neutral-to-high pH range.[7]

  • Why 0.15 M KCl? To maintain a constant ionic strength throughout the titration, which ensures that the activity coefficients of the ions remain stable, leading to a more accurate pKa measurement.[9]

  • Why Use Co-solvents? For sparingly soluble compounds, a co-solvent like methanol can be used. However, it is critical to note that this yields an apparent pKa (pKa') specific to that solvent mixture. Extrapolation methods are required to determine the true aqueous pKa.[7]

Solubility Profile

Aqueous solubility is a gatekeeper property in drug development. A compound must be in solution to be absorbed and to interact with its biological target.[10] Low solubility can lead to poor bioavailability and unreliable results in in-vitro assays.[11]

Available data suggests that this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), methanol, and ethanol, which is common for heterocyclic compounds used in high-throughput screening libraries.[5] Its aqueous solubility is expected to be low and highly pH-dependent due to its ionizable groups.

Authoritative Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[10] It measures the concentration of a saturated solution at equilibrium, providing a definitive value that is crucial for lead optimization and formulation.[11]

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Causality and Trustworthiness:

  • Why an Excess of Solid? To ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Why 24-48 Hours? Sufficient time is required for the dissolution process to reach a true equilibrium between the solid and dissolved states.[12]

  • Why Filtration? To completely remove any microscopic solid particles that could otherwise be measured and artificially inflate the solubility value.[12]

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[13] It influences a drug's ability to cross cell membranes, its binding to plasma proteins, its volume of distribution, and its potential to cross the blood-brain barrier.[] Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (n-octanol) versus an aqueous phase at equilibrium.[15]

  • LogD: The ratio of the concentration of all species (neutral and ionized) of a compound between the lipid and aqueous phases at a specific pH. For ionizable compounds like ours, LogD is the more physiologically relevant parameter.

Authoritative Experimental Protocol: Shake-Flask n-Octanol/Water Partitioning for LogP/D

The shake-flask method remains the benchmark for direct LogP and LogD measurement due to its foundational principle of partitioning.[15][16]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., pH 7.4 for LogD) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Sample Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.[16]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and n-octanol (C_oct) phases using a validated analytical method like LC-MS/MS.[]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).

Causality and Trustworthiness:

  • Why n-Octanol? It is widely accepted as a surrogate for biological lipid membranes due to its amphiphilic nature, containing both a polar hydroxyl group and a nonpolar alkyl chain.

  • Why Pre-saturate Solvents? To ensure that the volumes of the two phases do not change during the partitioning experiment due to mutual solubility, which would alter the final concentration measurements.

  • Alternative Method (RP-HPLC): For higher throughput, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method.[15][16] It correlates the retention time of a compound on a nonpolar stationary phase with the retention times of standards with known LogP values.[]

Thermal Properties: Melting Point by Differential Scanning Calorimetry (DSC)

As noted, the melting point (Tm) of this compound is very high. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides a highly precise measurement of Tm and other thermal transitions.[17][18] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are heated or cooled at a controlled rate.[19]

Caption: Workflow for melting point determination using DSC.

Causality and Trustworthiness:

  • Why an Inert Gas Purge? To prevent oxidative degradation of the sample at high temperatures and to ensure uniform heat transfer within the cell.

  • Why a Reference Pan? The "differential" nature of the technique relies on subtracting the heat flow of the empty reference pan from the sample pan. This cancels out instrumental effects and allows for the precise measurement of heat changes occurring only within the sample.[19]

  • What Does the Peak Shape Mean? A sharp, well-defined melting peak is indicative of a highly pure, crystalline material. Broad peaks or multiple peaks can suggest the presence of impurities or different polymorphic forms.

Conclusion

The physicochemical properties of this compound—its high melting point, pH-dependent solubility, amphoteric nature, and anticipated lipophilicity—define its behavior in both chemical and biological systems. A thorough and early characterization of these parameters using robust, validated methods like potentiometric titration, shake-flask analysis, and differential scanning calorimetry is not merely a data-gathering exercise; it is a strategic imperative. This foundational knowledge empowers researchers to make informed decisions in hit-to-lead optimization, design rational formulation strategies, and ultimately enhance the probability of developing a successful therapeutic agent.

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Illuminating the Kinase-Targeting Potential: A Technical Guide to the Chemical Space of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds

In the landscape of modern drug discovery, the protein kinase family remains a paramount target class, implicated in a vast array of human pathologies, most notably cancer. The relentless pursuit of selective and potent kinase inhibitors has unveiled a recurring theme: the immense value of privileged heterocyclic scaffolds. Among these, the azaindole core, a bioisostere of the endogenous purine and indole systems, has emerged as a cornerstone in the design of next-generation therapeutics.[1] This guide delves into the rich chemical space of a specific, yet underexplored, azaindole isomer: 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid . Our objective is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical framework for synthesizing, diversifying, and screening this promising scaffold to unlock its full therapeutic potential. We will eschew a rigid, templated approach, instead allowing the inherent chemistry and biological context to dictate a logical and insightful narrative.

The 4-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The 4-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a compelling starting point for kinase inhibitor design due to its unique electronic properties and its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interactions of the adenine hinge-binding motif of ATP. This fundamental interaction provides a strong anchoring point for inhibitors, contributing to their potency and selectivity.[3]

While the 7-azaindole isomer has been more extensively explored, leading to approved drugs such as vemurafenib, the 4-azaindole scaffold offers a distinct vector space for substitution, potentially enabling the targeting of different kinase families or overcoming resistance mechanisms.[4] The introduction of a carboxylic acid at the 4-position provides a versatile chemical handle for the construction of diverse chemical libraries, allowing for a systematic exploration of the surrounding chemical space.

Navigating the Synthetic Landscape: Towards the this compound Core

A robust and scalable synthetic route to the core scaffold is the bedrock of any chemical space exploration. While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a logical and experimentally sound pathway can be constructed based on established methodologies for the synthesis of substituted 4-azaindoles.

Proposed Synthetic Strategy: A Multi-step Approach

Our proposed synthesis commences with the commercially available 7-azaindole and proceeds through a key 4-chloro-7-azaindole intermediate. This strategy offers a reliable and scalable route to the desired carboxylic acid.

Diagram 1: Proposed Synthesis of this compound

Synthetic_Pathway start 7-Azaindole intermediate1 N-Oxide-7-azaindole start->intermediate1 H2O2 intermediate2 4-Chloro-7-azaindole intermediate1->intermediate2 POCl3, DIPEA intermediate3 4-Cyano-7-azaindole intermediate2->intermediate3 Zn(CN)2, Pd(PPh3)4 target This compound intermediate3->target Acid or Base Hydrolysis

Caption: A proposed synthetic route to the target carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and provide a self-validating framework for the synthesis.

Protocol 2.2.1: Synthesis of N-Oxide-7-azaindole [4][5]

  • Dissolution: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as dimethoxyethane.

  • Oxidation: Add hydrogen peroxide (1.1-2 equivalents) dropwise to the solution at a controlled temperature (e.g., 5-15°C).

  • Reaction Monitoring: Stir the reaction mixture for 2-5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product can be isolated by filtration or extraction, depending on its solubility.

Protocol 2.2.2: Synthesis of 4-Chloro-7-azaindole [4][6]

  • Reaction Setup: To the N-oxide-7-azaindole (1 equivalent) dissolved in an appropriate solvent like acetonitrile, add phosphorus oxychloride (POCl3, 2-10 equivalents).

  • Catalysis: Add a catalytic amount of diisopropylethylamine (DIPEA, 0.05-0.2 equivalents).

  • Heating: Heat the reaction mixture to 80-100°C for 2-8 hours.

  • Quenching and Isolation: Cool the reaction and carefully quench with water. Adjust the pH to basic (pH ~10) with an aqueous base (e.g., NaOH) to precipitate the product. Filter and dry the solid to obtain 4-chloro-7-azaindole.

Protocol 2.2.3: Cyanation of 4-Chloro-7-azaindole

  • Reaction Mixture: Combine 4-chloro-7-azaindole (1 equivalent), zinc cyanide (Zn(CN)2, 0.6 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents) in a degassed solvent like dimethylformamide (DMF).

  • Heating: Heat the mixture to a temperature of 80-120°C under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with aqueous sodium bicarbonate and brine. The organic layer is then dried and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2.2.4: Hydrolysis of 4-Cyano-7-azaindole

  • Reaction Conditions: The 4-cyano-7-azaindole can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For acidic hydrolysis, refluxing in a mixture of concentrated HCl and water is effective. For basic hydrolysis, refluxing with an aqueous solution of NaOH or KOH followed by acidic work-up will yield the desired product.

  • Isolation: After hydrolysis, adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation. The solid product can then be collected by filtration and dried.

Exploration of the Chemical Space: Library Synthesis and Derivatization

The carboxylic acid functionality at the 4-position is a versatile handle for generating a diverse library of derivatives, primarily through amide bond formation. This allows for the systematic probing of the structure-activity relationship (SAR) around the 4-azaindole core.

Parallel Amide Synthesis

Parallel synthesis techniques are ideal for rapidly generating a library of amides from the core carboxylic acid and a diverse set of commercially available amines.[7] Standard amide coupling reagents can be employed for this purpose.

Protocol 3.1.1: General Procedure for Parallel Amide Synthesis [8]

  • Array Preparation: In a 96-well plate, dispense a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF).

  • Amine Addition: To each well, add a solution of a unique amine (1.1 equivalents) from a pre-selected library.

  • Coupling Reagent Addition: Add a solution of a coupling reagent cocktail, for example, HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents).

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixtures can be worked up in parallel using liquid-liquid extraction or solid-phase extraction techniques. Purification is typically achieved by high-throughput preparative HPLC.

Diagram 2: Workflow for Parallel Amide Library Synthesis

Library_Synthesis_Workflow cluster_0 Library Generation cluster_1 Purification & Analysis cluster_2 Screening Core This compound Coupling Parallel Amide Coupling Core->Coupling Amine_Library Diverse Amine Library Amine_Library->Coupling Purification High-Throughput Purification (Prep-HPLC) Coupling->Purification Analysis QC (LC-MS, NMR) Purification->Analysis HTS High-Throughput Screening Analysis->HTS SAR SAR Analysis HTS->SAR Virtual_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Selection Target_Prep Target Protein Preparation (e.g., Kinase Crystal Structure) Docking Molecular Docking Target_Prep->Docking Library_Prep Virtual Library Generation (In silico enumeration of derivatives) Library_Prep->Docking Scoring Scoring and Ranking Docking->Scoring Post_Processing Post-Docking Analysis (e.g., visual inspection, clustering) Scoring->Post_Processing Hit_Selection Selection of Candidates for Synthesis Post_Processing->Hit_Selection

Caption: A representative workflow for the in silico screening of 4-azaindole derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from both HTS and in silico screening will inform the SAR for the 4-azaindole series. Key insights to be gained include:

  • Identification of key interactions: Understanding which substitutions on the amide moiety lead to improved potency and selectivity.

  • Exploration of new vectors: The SAR can guide the design of next-generation compounds with modifications at other positions of the 4-azaindole ring.

  • Optimization of physicochemical properties: Balancing potency with desirable drug-like properties such as solubility, permeability, and metabolic stability. [2]

Future Perspectives

The chemical space of this compound represents a fertile ground for the discovery of novel kinase inhibitors. The strategic combination of robust synthetic chemistry, high-throughput screening, and in silico design will be instrumental in unlocking the full potential of this privileged scaffold. As our understanding of the kinome continues to expand, so too will the opportunities for targeted therapies derived from innovative chemical matter. The methodologies and insights presented in this guide are intended to serve as a catalyst for such discoveries, ultimately contributing to the development of new medicines for a range of human diseases.

References

  • Azaindole Therapeutic Agents. ACS Med. Chem. Lett.2020 , 11 (8), 1598–1600. [Link]

  • High-throughput screening for kinase inhibitors. Chembiochem. 2005 , 6 (3), 481-90. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org. Process Res. Dev.2017 , 21 (5), 744–749. [Link]

  • Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. J. Comput. Aided Mol. Des.2014 , 28 (1), 47–61. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2015 , 20 (10), 19939-66. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infect. Dis.2021 , 7 (10), 2915–2924. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorg. Med. Chem. Lett.2016 , 26 (15), 3663-7. [Link]

  • Preparation method for 4-substituted-7-azaindole. CN102746295A.
  • Schematic workflow is summarizing the virtual screening of kinase inhibitors. ResearchGate. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. J. Chem. Inf. Model.2012 , 52 (1), 213–222. [Link]

  • A) Summary of the virtual screening workflow. B) Predicted binding... ResearchGate. [Link]

  • Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorg. Med. Chem. Lett.2004 , 14 (21), 5345-50. [Link]

  • Design and synthesis of 4-azaindoles derivatives: targeting the cardiac troponin I-interacting kinase (TNNI3K). Bioorg. Med. Chem.2025 , 131, 118395. [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorg. Med. Chem. Lett.2009 , 19 (10), 2780-4. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur. J. Med. Chem.2023 , 258, 115621. [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. 2023 . [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Eur. J. Med. Chem.2022 , 238, 114468. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. 2024 , 29 (2), 489. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev.2022 , 26 (5), 1339–1351. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem.2013 , 78 (9), 4543–4548. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Chem. Sci.2020 , 11, 5808-5818. [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chem. Commun.2016 , 52, 11211-11214. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Trans.2022 , 51, 14856-14863. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing. 2022 . [Link]

  • Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds. 2024 , 44 (8). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid from 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 7-azaindole. We will explore a highly regioselective method centered on Directed ortho-Metalation (DoM), a powerful technique for the functionalization of aromatic and heteroaromatic compounds. Additionally, we will discuss an alternative approach utilizing palladium-catalyzed C-H activation with a transient directing group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth scientific rationale, step-by-step protocols, and visual aids to ensure successful synthesis.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in modern drug discovery, appearing in numerous biologically active molecules. Its unique structure, featuring both a hydrogen bond donor and acceptor, allows for versatile interactions with biological targets. Consequently, the development of efficient and regioselective methods for the functionalization of the 7-azaindole nucleus is of paramount importance.[1] The introduction of a carboxylic acid group at the C4-position, yielding this compound, provides a key handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This application note will primarily focus on a robust and selective synthesis of this compound from 7-azaindole via a Directed ortho-Metalation (DoM) strategy. This approach offers excellent control over regioselectivity, a common challenge in the functionalization of heteroaromatic systems.

Synthetic Strategy: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

In the case of 7-azaindole, the pyridine nitrogen can act as a directing group. However, the acidity of the N-H proton on the pyrrole ring and the C2 proton can lead to competing deprotonation. To achieve selective metalation at the C4-position, a strategy involving in situ protection and anionic shielding is employed. This approach, pioneered by Snieckus and coworkers, allows for a general and regioselective peri(C4)-metalation.[2]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 7-Azaindole Intermediate1 In situ generated N1-lithiated 7-azaindole Start->Intermediate1 1. s-BuLi, TMEDA THF, -78 °C Intermediate2 C4-lithiated 7-azaindole Intermediate1->Intermediate2 2. s-BuLi (excess) -78 °C to -40 °C Product 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid Intermediate2->Product 3. CO2 (g) 4. H3O+ workup

Caption: Synthetic workflow for the C4-carboxylation of 7-azaindole via Directed ortho-Metalation.

Experimental Protocol: C4-Carboxylation of 7-Azaindole via DoM

This protocol is adapted from the principles of directed metalation and should be performed by chemists experienced in handling air- and moisture-sensitive reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Azaindole98%Commercially available
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneCommercially availableTitrate before use
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99.5%Commercially availableDistill from CaH2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableDry over sodium/benzophenone
Carbon Dioxide (CO2)GasStandard laboratory supplyPass through a drying tube
Diethyl etherAnhydrousCommercially available
Hydrochloric acid (HCl)2 M aqueous solutionCommercially available
Sodium sulfate (Na2SO4)AnhydrousCommercially available
Argon (Ar)High purityStandard laboratory supply
Procedure
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 7-azaindole (1.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (to make a 0.2 M solution of 7-azaindole) via syringe.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Initial Deprotonation (N-H):

    • To the stirred solution at -78 °C, add TMEDA (1.2 eq) followed by the dropwise addition of s-BuLi (1.1 eq).

    • Stir the resulting solution at -78 °C for 1 hour. This step generates the N1-lithiated 7-azaindole.

  • C4-Metalation:

    • To the solution from the previous step, add a second portion of s-BuLi (2.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to -40 °C and stir for an additional 2 hours. This step facilitates the regioselective peri-lithiation at the C4 position.

  • Carboxylation:

    • Bubble dry CO2 gas through the stirred reaction mixture at -40 °C for 1 hour. A precipitate may form.

    • After the introduction of CO2, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is acidic (pH ~2-3).

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Alternative Strategy: Palladium-Catalyzed C-H Activation

An alternative approach to the C4-functionalization of 7-azaindole involves palladium-catalyzed C-H activation. This strategy often employs a directing group to achieve regioselectivity. While direct C4-carboxylation using this method is less documented, the principles of C4-arylation and olefination can be adapted.

A notable example is the work by Volla and coworkers, who demonstrated the Pd(II)-catalyzed C4-arylation and olefination of indoles and azaindoles using glycine as an inexpensive and transient directing group.[3] This approach involves the in situ formation of an imine between the C3-carboxaldehyde of an indole derivative and glycine, which then directs the palladium catalyst to the C4 position.

While this specific protocol starts with a C3-functionalized azaindole, it highlights a powerful strategy for achieving C4-selectivity. Future work could explore the adaptation of this transient directing group strategy for the direct carboxylation of a suitably protected 7-azaindole.

Causality and Scientific Rationale

  • Choice of Base: sec-Butyllithium is used as the strong base for deprotonation. Its higher basicity compared to n-butyllithium is often necessary for the deprotonation of less acidic C-H bonds.

  • Role of TMEDA: TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the aggregate structure of the organolithium reagent and increasing its basicity and reactivity.

  • Temperature Control: The reaction is performed at low temperatures (-78 °C to -40 °C) to prevent side reactions, such as decomposition of the organolithium intermediates and loss of regioselectivity.

  • In situ Protection and Anionic Shielding: The initial deprotonation at the N1 position with one equivalent of s-BuLi generates an anionic species. This in situ protection prevents further reaction at this site and the resulting negative charge is thought to electronically influence the regioselectivity of the subsequent deprotonation, favoring the peri-C4 position.[2]

  • Electrophile Quench: Dry carbon dioxide is used as the electrophile to introduce the carboxylic acid functionality. It is crucial to use dry CO2 to avoid quenching the organolithium intermediate with water.

Data Summary

Starting MaterialKey ReagentsPosition of CarboxylationProduct
7-Azaindoles-BuLi, TMEDA, CO2C4This compound

Conclusion

The synthesis of this compound from 7-azaindole can be effectively achieved through a Directed ortho-Metalation strategy. The provided protocol, based on the principles of regioselective lithiation, offers a reliable method for accessing this valuable building block. The use of in situ protection and controlled reaction conditions are critical for achieving the desired C4-selectivity. Further exploration of palladium-catalyzed C-H activation with transient directing groups may provide alternative and complementary synthetic routes.

References

  • Schneider, C., David, E., Toutov, A. A., & Snieckus, V. (2012). In situ anionic shielding for regioselective metalation: directed peri and iterative metalation routes to polyfunctionalized 7-azaindoles. Angewandte Chemie International Edition, 51(11), 2722-2726. [Link]

  • Snieckus, V. (2012). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Angewandte Chemie, 124(11), 2776-2780.*
  • Volla, C. M. R., Pal, K., Dey, A., Singh, A., Neetipalli, T., & Maiti, D. (2019). Palladium-Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles.
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). Chemical Communications, 56(75), 11036-11051. [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2001). Synlett, 2001(01), 23-26.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2020). Accounts of Chemical Research, 53(4), 868-883.
  • Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. (2023). Organic Letters, 25(35), 6463-6468.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(16), 4998. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2021). Molecules, 26(11), 3321. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2007). The Journal of Organic Chemistry, 72(15), 5882-5885.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Advances in Palladium-Catalyzed Carboxylation Reactions. (2018). Catalysts, 8(10), 444. [Link]

  • Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. (2017). Chemical Communications, 53(68), 9446-9449. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). Organic Letters, 24(10), 1956-1961.
  • Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. (2008). The Journal of Organic Chemistry, 73(24), 9610-9618. [Link]

  • Directing group 'dance' decorates heterocycles. (2019, May 14). Chemistry World. [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. (2023). New Journal of Chemistry, 47(16), 7499-7503.
  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2014). Chemical Communications, 50(12), 1465-1467. [Link]

  • Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. (2019).

Sources

Synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Amides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic protocols for obtaining 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid amides, a core scaffold of significant interest in medicinal chemistry. The 7-azaindole framework, as it is commonly known, is a privileged structure in numerous biologically active compounds due to its unique hydrogen bonding capabilities and its role as an indole bioisostere.[1][2] This document provides a detailed exploration of the synthetic routes, from key starting materials to the final amide products, with an emphasis on the underlying chemical principles and practical experimental guidance.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic aromatic heterocycle that has garnered considerable attention in drug discovery. Its structure, featuring a fusion of a pyridine and a pyrrole ring, allows it to mimic the purine core of nucleobases and act as a versatile pharmacophore.[2] The nitrogen atom in the pyridine ring can enhance solubility and bioavailability compared to its indole counterpart.[1] Consequently, the 7-azaindole nucleus is found in a variety of approved drugs and clinical candidates.

This guide focuses on the synthesis of amides derived from the carboxylic acid at the 4-position of the 7-azaindole ring system. These compounds are valuable as intermediates for further functionalization and as final drug candidates themselves. The protocols provided herein are designed to be a practical resource for chemists in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound amides can be approached through a multi-step sequence. The general workflow involves the preparation of a suitable 4-substituted 7-azaindole intermediate, followed by the introduction of the carboxylic acid or a precursor, and finally, the amide bond formation. Two primary strategies for the synthesis of the key carboxylic acid intermediate are presented, followed by a detailed protocol for the amidation reaction.

Synthetic_Workflow A 7-Azaindole B 4-Halo-7-azaindole A->B Halogenation C N-Protected 4-Halo-7-azaindole B->C N-Protection (e.g., SEM-Cl) D N-Protected 4-Cyano-7-azaindole C->D Cyanation G 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid amides C->G Direct Aminocarbonylation E N-Protected 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid D->E Hydrolysis F 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid E->F Deprotection F->G Amide Coupling H Direct Aminocarbonylation

Figure 1: General synthetic workflow for this compound amides.

Part 1: Synthesis of the Key Intermediate: this compound

The successful synthesis of the target amides hinges on the efficient preparation of the corresponding carboxylic acid. This can be achieved through several routes, with the most common involving the intermediacy of a 4-halo-7-azaindole.

Protocol 1.1: Preparation of 4-Chloro-7-azaindole

A reliable method to introduce a halogen at the 4-position is through the N-oxide of 7-azaindole.[3]

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole (1.0 eq) in a suitable organic solvent such as THF, add hydrogen peroxide (1.1-2.0 eq).[3]

  • Maintain the reaction temperature between 5-15 °C and stir for 2-5 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench any excess peroxide and work up the reaction to isolate the 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • Dissolve the 7-azaindole-N-oxide (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2.0-10.0 eq).[3]

  • After stirring for 20-60 minutes at 80-100 °C, add diisopropylethylamine (DIPEA, 0.05-0.2 eq) as a catalyst.[3]

  • Continue the reaction at 80-100 °C for 2-8 hours.

  • After completion, cool the reaction and carefully quench with water.

  • Adjust the pH to 8.5-9.5 to precipitate the product, 4-chloro-7-azaindole.[3]

Protocol 1.2: N-Protection of 4-Chloro-7-azaindole

Protection of the pyrrole nitrogen is often advantageous for subsequent cross-coupling reactions. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is particularly useful as it can also activate the 4-position for nucleophilic aromatic substitution.[4][5]

  • To a solution of 4-chloro-7-azaindole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-SEM-4-chloro-7-azaindole.

Protocol 1.3: Synthesis of 4-Carboxy-7-azaindole via Cyanation and Hydrolysis

Step 1: Palladium-Catalyzed Cyanation

  • In a reaction vessel, combine N-SEM-4-chloro-7-azaindole (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst like Pd₂(dba)₃ (0.05 eq), and a phosphine ligand such as dppf (0.1 eq).

  • Add a suitable solvent, for example, DMF.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Perform an aqueous workup and purify the crude product to obtain N-SEM-4-cyano-7-azaindole.

Step 2: Hydrolysis of the Nitrile

  • The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[6][7]

  • For acidic hydrolysis, treat the N-SEM-4-cyano-7-azaindole with a strong aqueous acid like HCl or H₂SO₄ and heat the mixture.[6]

  • For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base such as NaOH or KOH.

  • After the hydrolysis is complete, neutralize the reaction mixture to precipitate the carboxylic acid.

  • The SEM protecting group may be cleaved under the acidic hydrolysis conditions. If basic hydrolysis is used, a separate deprotection step with an acid or fluoride source will be required to yield this compound.

Part 2: Synthesis of this compound Amides

With the key carboxylic acid intermediate in hand, the final step is the formation of the amide bond. A variety of coupling reagents are available for this transformation, with HATU being a highly efficient and widely used option, particularly for challenging substrates.[1][8][9]

Protocol 2.1: Direct Aminocarbonylation of 4-Halo-7-azaindoles

An alternative and more direct route to the amides involves the palladium-catalyzed aminocarbonylation of the 4-halo-7-azaindole intermediate. This method avoids the isolation of the carboxylic acid. A notable advantage is the use of chloroform as a source of carbon monoxide.[10][11]

  • Combine the N-protected 4-halo-7-azaindole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base in a reaction vessel.

  • Add chloroform as both a solvent and the carbonyl source.[10]

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

  • A final deprotection step will be required to yield the target amide.

Protocol 2.2: HATU-Mediated Amide Coupling

This protocol details the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Amide_Coupling cluster_0 Activation cluster_1 Coupling A Carboxylic Acid D OAt-active ester A->D B HATU B->D C DIPEA F Amide D->F E Amine E->F

Figure 2: Simplified workflow of HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).[8]

  • Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[8]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound amide.

Data Presentation

Table 1: Common Amide Coupling Reagents

ReagentFull NameClassKey Features
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltHighly efficient, fast reaction times, low racemization.[8][9]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble, easy removal of urea byproduct.[8]
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideInexpensive, but the dicyclohexylurea byproduct can be difficult to remove.
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePhosphonium SaltEffective for hindered couplings.

Conclusion

The synthesis of this compound amides is a critical process for the development of novel therapeutics. This guide has provided detailed, step-by-step protocols for the preparation of these valuable compounds, starting from readily available 7-azaindole. By understanding the key transformations, including the introduction of the carboxylic acid functionality and the subsequent amide bond formation, researchers can efficiently access a wide range of derivatives for biological evaluation. The choice of synthetic route and coupling reagent can be tailored to the specific needs of the target molecule and the available resources. The methodologies described herein represent robust and field-proven approaches to this important class of heterocyclic compounds.

References

  • BenchChem. (2025).
  • Inhibitor Research Hub. (2025).
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  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ResearchGate. (2019).
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  • PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • ACS Publications. (2016).
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  • Vertex AI Search. (n.d.). Synthesis of Azaindoles.
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  • Chemical Communications (RSC Publishing). (n.d.).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
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The 7-Azaindole Scaffold: A Versatile Core for Kinase Inhibitor Discovery in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 7-Azaindole in Cancer Research

The relentless pursuit of targeted therapies in oncology has underscored the importance of identifying and optimizing novel molecular scaffolds that can selectively modulate the activity of key oncogenic drivers. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core structure has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent kinase inhibitors. While the specific compound, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, serves as a valuable building block, it is the vast chemical space of its derivatives that has demonstrated significant therapeutic potential. The inherent properties of the 7-azaindole nucleus, including its ability to form critical hydrogen bonds with the ATP-binding pocket of kinases, make it an ideal starting point for the development of targeted anticancer agents.[1] This guide provides an in-depth exploration of the application of 7-azaindole derivatives in cancer research, offering detailed insights into their mechanisms of action, and providing practical protocols for their evaluation.

The strategic importance of the 7-azaindole framework lies in its bioisosteric relationship with indole and purine systems, allowing it to mimic the interactions of endogenous ligands with biological targets.[1] This mimicry is particularly effective in the context of protein kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[1] The additional nitrogen atom in the pyridine ring of the 7-azaindole scaffold enhances its ability to engage in hydrogen bonding within the ATP active site, a feature that has been extensively exploited in the design of numerous kinase inhibitors.[1]

Application Notes: Targeting Key Oncogenic Pathways with 7-Azaindole Derivatives

Derivatives of the 7-azaindole scaffold have been successfully developed to target a wide array of kinases implicated in tumor progression, survival, and metastasis. The following sections detail the application of these compounds against several critical cancer-associated signaling pathways.

The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Signaling

The phosphatidylinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[2][3] Consequently, inhibitors of this pathway are of significant interest for cancer therapy. A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors.[2][3] These compounds have demonstrated efficacy at both the molecular and cellular levels, exhibiting potent antiproliferative activities against a panel of human tumor cells.[2]

The design of these inhibitors was guided by a fragment-based growing strategy, leveraging the 7-azaindole scaffold's ability to form two crucial hydrogen bonds with Valine 882 in the ATP binding pocket of PI3K.[2] This interaction provides a strong anchor for the inhibitor, enabling further optimization to achieve both pan-PI3K and isoform-specific inhibitors.[2]

Visualizing the PI3K/AKT/mTOR Signaling Pathway and Inhibition by 7-Azaindole Derivatives

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Azaindole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

The ERK5 Signaling Pathway: A Role in Proliferation and Survival

The extracellular signal-regulated kinase 5 (Erk5) signaling pathway is another critical regulator of cell proliferation and survival, and its dysregulation has been implicated in various cancers, including lung cancer.[4] Researchers have designed and synthesized a series of novel 7-azaindole derivatives that exhibit potent inhibitory activity against Erk5.[4] Structure-activity relationship (SAR) studies have revealed that the presence of a double bond on the piperidine ring and the nitrogen atom at the N7 position of the 7-azaindole core are essential for their antiproliferative activity.[4]

Targeting the DEAD-box Helicase DDX3

The DEAD-box helicase DDX3 is increasingly recognized as a key player in tumorigenesis and metastasis, contributing to drug resistance.[5] A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), has been designed to target the adenosine-binding pocket of DDX3.[5] Molecular docking studies have shown that 7-AID interacts with key residues within the binding pocket, and in vitro studies have confirmed its dose-dependent inhibitory effect on DDX3 in various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231.[5]

A Broad Spectrum of Kinase Inhibition

The versatility of the 7-azaindole scaffold is further demonstrated by its application in the development of inhibitors for a wide range of other kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): A transmembrane receptor tyrosine kinase involved in brain development and a target in oncology.[1]

  • c-Met: A receptor tyrosine kinase whose overexpression is linked to high proliferation, invasiveness, and metastasis.[1][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known oncogenic driver in many solid tumors, including hepatocellular carcinoma and breast cancer.[7][8][9]

  • Cell Division Cycle 7 (Cdc7) Kinase: An emerging target for cancer therapy due to its role in the initiation of DNA replication.[10]

  • Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): Important targets in acute myelocytic leukemia.[11]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of novel 7-azaindole derivatives as potential anticancer agents.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 7-azaindole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 7-azaindole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 7-azaindole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Seed 1. Seed Cells (96-well plate) Treat 2. Add 7-Azaindole Derivatives Seed->Treat Incubate 3. Incubate (48-72h) Treat->Incubate MTT 4. Add MTT Reagent Incubate->MTT Solubilize 5. Solubilize Formazan (DMSO) MTT->Solubilize Read 6. Read Absorbance (490 nm) Solubilize->Read

Caption: A streamlined workflow of the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of 7-azaindole derivatives against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • 7-azaindole derivative stock solution (in DMSO)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the 7-azaindole derivative in kinase reaction buffer. Prepare a solution of the kinase and substrate in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add the 7-azaindole derivative dilutions, followed by the kinase/substrate mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase assay.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the reported inhibitory activities of various 7-azaindole derivatives against different cancer-related targets.

Derivative ClassTarget KinaseIC50 ValuesCancer Cell Line(s)Reference
Pyrrolo[2,3-b]pyridine-3-oneFGFR4Not SpecifiedHepatocellular Carcinoma[7]
1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM4T1 (Breast Cancer)[8]
1H-pyrrolo[2,3-b]pyridinec-Met17 nMA549, HepG2, MCF-7[6]
7-AzaindoleErk54.56 µg/mL (compound 5j)A549 (Lung Cancer)[4]
7-AIDDDX3IC50: 16.96 µM (HeLa), 14.12 µM (MCF-7), 12.69 µM (MDA-MB-231)HeLa, MCF-7, MDA-MB-231[5]
Thiazol-4(5H)-oneCdc77 nMNot Specified[10]

Conclusion and Future Directions

The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors with significant potential in cancer therapy. The derivatives of this compound have demonstrated potent and often selective inhibition of key oncogenic kinases, leading to promising preclinical activity. The continued exploration of the chemical space around this versatile core, guided by structure-based drug design and a deep understanding of kinase biology, holds great promise for the development of next-generation targeted anticancer drugs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately translating these scientific discoveries into tangible benefits for cancer patients.

References

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  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC. National Institutes of Health.

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed.

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

  • This compound. Fluorochem.

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. National Institutes of Health.

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed.

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 4-oxoquinoline moiety as potential antitumor inhibitor. PubMed.

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. PubMed Central.

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central.

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. ResearchGate.

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"in vitro assays for testing 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: In Vitro Assay Strategies for the Characterization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

The 4H-pyrrolo[2,3-b]pyridine core structure, also known as a 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its significance stems from its role as an effective "hinge-binding" motif for a multitude of protein kinases. The nitrogen atom at position 7 and the adjacent pyrrole NH group act as crucial hydrogen bond donors and acceptors, respectively, enabling high-affinity interactions with the kinase hinge region—a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.

Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of several important kinase families, most notably the Janus kinases (JAKs).[1] The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are essential for cytokine signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a wide range of autoimmune diseases, myeloproliferative disorders, and cancers.[2][3][4] Consequently, developing inhibitors that target specific JAK isoforms is a major therapeutic goal. Beyond JAKs, this scaffold has also been employed to target other kinases such as Fibroblast Growth Factor Receptors (FGFR) and Protein Kinase B (Akt), highlighting its versatility.[5][6]

This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of novel this compound derivatives, outlining a logical assay cascade from initial potency determination to cellular activity and early safety assessment.

The Assay Cascade: A Phased Approach to Inhibitor Characterization

A structured, tiered approach is essential for efficiently evaluating new chemical entities. This cascade ensures that the most promising compounds are advanced based on a holistic assessment of potency, selectivity, cellular activity, and safety.

Assay_Cascade cluster_0 Tier 1: Biochemical Potency & MOA cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Activity cluster_3 Tier 4: Early Safety Assessment T1 Biochemical Assays (e.g., ADP-Glo, TR-FRET) • Determine IC50 vs. Target Kinase • ATP Competition Assays T2 Kinome Panel Screening (e.g., KINOMEscan) • Assess Off-Target Inhibition • Identify Selectivity Profile T1->T2 Potent Hits T3 Cell-Based Pathway Assays (e.g., pSTAT Western Blot / HTRF) • Confirm On-Target Effect in Cells • Determine Cellular EC50 T2->T3 Selective Hits T4 In Vitro Cytotoxicity Assays (e.g., MTT, LDH Release) • Evaluate General Cell Health Impact • Determine Therapeutic Window T3->T4 Cell-Active Hits

Figure 1: A tiered assay cascade for the systematic evaluation of kinase inhibitors.

Tier 1: Biochemical Assays for Potency Determination

The first step is to quantify the direct inhibitory effect of the derivatives on the purified target kinase enzyme. Biochemical assays are cell-free systems that measure either the consumption of the ATP substrate or the formation of the phosphorylated product.[7] The primary output is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality Behind Experimental Choices:

  • Why Purified Enzyme? Using a purified, recombinant kinase ensures that the measured inhibition is a direct effect on the target, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolism).

  • Why Vary ATP Concentration? For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration in the assay.[8] Performing assays at a low ATP concentration (near the Km for ATP) provides a sensitive measure of potency, while testing at a high, physiological ATP concentration (e.g., 1 mM) gives a more biologically relevant indication of how the compound might perform in a cell.[9]

Comparative Overview of Biochemical Assay Formats
Assay TechnologyPrincipleProsCons
Radiometric Assays Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate.[8]Gold standard, highly sensitive, universal for all kinases.Requires handling of radioactive materials, generates hazardous waste.
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.High sensitivity, broad dynamic range, non-radioactive.Susceptible to interference from ATP-stabilizing compounds.
TR-FRET (e.g., HTRF®, Lanthascreen®) Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody (e.g., anti-phospho-substrate) and an acceptor-labeled substrate.Homogeneous ("mix-and-read"), ratiometric output reduces well-to-well variability.Requires specific antibodies and labeled substrates, potential for compound interference.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with ADP for binding to a detection reagent.[10]Homogeneous, cost-effective for HTS.Lower dynamic range, requires specific binding partners.
Protocol 1: Determining Kinase IC50 using the ADP-Glo™ Luminescence Assay

This protocol is designed to determine the potency of this compound derivatives against a target kinase (e.g., JAK2).

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., human JAK2)

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl₂)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (solubilized in 100% DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top final concentration).

    • Using an acoustic dispenser or manual pipette, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Preparation:

    • Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, pH 7.5). The final concentrations of enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the plated compounds.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the apparent Km of the kinase for ATP (e.g., 10 µM for JAK2).

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • First Detection Step (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.

    • Incubate at room temperature for 40 minutes.

  • Second Detection Step (ADP to ATP Conversion & Luminescence):

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)).

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Tier 2: Kinase Selectivity Profiling

A potent compound is not necessarily a good drug candidate. Off-target inhibition can lead to toxicity. Therefore, it is critical to assess the selectivity of lead compounds. This is typically done by screening them at a single high concentration (e.g., 1 or 10 µM) against a large panel of diverse kinases.[11]

Why is this important? For a JAK inhibitor, for example, the desired selectivity profile depends on the therapeutic indication. For some autoimmune diseases, inhibiting JAK1 and JAK3 might be desirable, while sparing JAK2 could reduce hematological side effects.[4] A broad kinome screen reveals this profile and flags potential liabilities early.

Example Data: Kinase Selectivity Panel

The results are often presented as % inhibition at a fixed concentration.

Kinase Target% Inhibition @ 1 µMKinase Target% Inhibition @ 1 µM
JAK1 (Target) 98% CDK212%
JAK2 (Target) 95% EGFR5%
JAK3 (Target) 85% SRC25%
TYK2 (Target) 70% VEGFR28%
FGFR1 45%p38α15%

This hypothetical data shows a compound with potent activity against the JAK family but with some moderate cross-reactivity against FGFR1 and SRC, which would warrant further investigation.

Tier 3: Cell-Based Assays for Pathway Inhibition

After confirming direct enzyme inhibition, the next crucial step is to verify that the compound can engage its target in a physiological context and inhibit its downstream signaling pathway.[12][13]

Causality Behind Experimental Choices:

  • Why a Cell-Based Assay? This type of assay integrates multiple factors that are absent in a biochemical setting, including cell membrane permeability, potential for active efflux, and intracellular ATP concentrations. A compound that is potent biochemically but inactive in a cellular assay will not be a viable drug.

  • Why Measure pSTAT? For JAK inhibitors, the direct and immediate consequence of kinase inhibition is the prevention of STAT protein phosphorylation.[13] Measuring the level of phosphorylated STAT (pSTAT) is therefore a direct and robust readout of target engagement.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK Autophosphorylation STAT_inactive STAT JAK->STAT_inactive Phosphorylates STAT_active pSTAT Dimer STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Activates Inhibitor 4H-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibits

Figure 2: The canonical JAK-STAT signaling pathway and the point of intervention for inhibitors.

Protocol 2: Measuring Inhibition of STAT3 Phosphorylation via Western Blot

Principle: A cell line responsive to a specific cytokine (e.g., IL-6 for STAT3 activation) is pre-treated with the test compound and then stimulated. Cell lysates are collected, and proteins are separated by size using SDS-PAGE. Antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3 are used to detect the proteins, and the signal is quantified to determine the extent of inhibition.

Materials:

  • Human cell line expressing the IL-6 receptor (e.g., U266 or HepG2)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Recombinant human IL-6

  • Test compounds in DMSO

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.

  • Cytokine Stimulation: Add IL-6 to a final concentration of 20 ng/mL to all wells except for the unstimulated negative control. Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection & Re-probing:

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

    • (Optional but recommended) Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading.

Data Analysis:

  • Quantify the band intensity for pSTAT3 and total STAT3 for each lane using densitometry software (e.g., ImageJ).

  • Calculate the ratio of pSTAT3 to total STAT3 for each condition.

  • Normalize the ratios to the stimulated DMSO control to determine the % inhibition for each compound concentration.

  • Plot the results to estimate the cellular EC50 (the effective concentration for 50% inhibition).

Tier 4: In Vitro Cytotoxicity Assessment

An effective inhibitor should kill or suppress target cells (e.g., cancer cells) while having minimal impact on healthy cells. Early-stage cytotoxicity assays provide an initial assessment of a compound's therapeutic window.[14][15] These assays are crucial for flagging compounds that are non-specifically toxic, which is a common reason for candidate failure.[16][17]

Protocol 3: MTT Cell Viability Assay

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial reductase enzymes present in viable, metabolically active cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Materials:

  • A non-target, healthy cell line (e.g., HEK293 or primary PBMCs)

  • Cell culture medium and 96-well clear-bottom plates

  • Test compounds in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 1 µL of serially diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

Data Analysis:

  • Subtract the background absorbance from a "media only" well.

  • Calculate % Viability = 100 * (Absorbance_compound / Absorbance_DMSO).

  • Plot % Viability against the logarithm of compound concentration to determine the CC50 (the cytotoxic concentration for 50% of cells).

Conclusion

The systematic application of the in vitro assays described in this guide provides a robust and reliable pathway for the comprehensive evaluation of novel this compound derivatives. By progressing through a logical cascade of biochemical potency, kinome-wide selectivity, cell-based pathway modulation, and early safety profiling, researchers can make well-informed decisions, identify the most promising candidates for further development, and gain a deep understanding of their mechanism of action. This structured approach maximizes efficiency and increases the probability of successfully translating a promising chemical scaffold into a valuable therapeutic agent.

References

  • PubMed. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Available from: [Link]

  • PubMed. Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. Available from: [Link]

  • Sungkyunkwan University. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Available from: [Link]

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. Available from: [Link]

  • PubMed. In vitro JAK kinase activity and inhibition assays. Available from: [Link]

  • Oxford Academic. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Available from: [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • Semantic Scholar. In vitro JAK kinase activity and inhibition assays. Available from: [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • TME Scientific. In Vitro Toxicology Assays. Available from: [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available from: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available from: [Link]

  • Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available from: [Link]

Sources

Mastering the Purification of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 7-Azaindole Scaffolds

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, also known as 7-azaindole-4-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid structure, combining the features of an indole and a pyridine ring, serves as a valuable scaffold for the development of potent and selective inhibitors targeting a range of enzymes, including kinases. The successful synthesis and subsequent application of this compound in drug discovery pipelines are critically dependent on its purity. Even minor impurities can lead to ambiguous biological data, complicate structure-activity relationship (SAR) studies, and create downstream challenges in formulation and manufacturing.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for this compound. We will delve into the principles behind each method, offer step-by-step protocols, and discuss the rationale for selecting the most appropriate strategy based on the impurity profile of the crude material.

Understanding the Physicochemical Properties of this compound

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. This compound is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This dual nature is the key to designing effective purification protocols.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationSource/Rationale
IUPAC Name This compound-
Common Name 7-Azaindole-4-carboxylic acid-
CAS Number 479553-01-0[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance Typically an off-white to beige solidGeneral observation for similar compounds
Melting Point >300 °CInferred from high melting points of similar pyridine carboxylic acids
pKa (Pyrrole N-H) ~17-18Estimated based on indole pKa
pKa (Carboxylic Acid) ~3-4Estimated based on isonicotinic acid (pKa ~4.96) and electronic effects of the fused pyrrole ring
pKa (Pyridine Nitrogen) ~4-5Estimated based on 7-azaindole (pKa ~4.6)
Solubility Sparingly soluble in water and common organic solvents at neutral pH. Solubility increases significantly in acidic and basic aqueous solutions. Soluble in hot polar protic solvents like ethanol and water.Inferred from the amphoteric structure and data on isonicotinic acid.[2][3]

Common Synthetic Routes and Potential Impurities

The most common laboratory-scale synthesis of this compound involves the hydrolysis of 4-cyano-7-azaindole. This seemingly straightforward reaction can present purification challenges.

G 4-Cyano-7-azaindole 4-Cyano-7-azaindole 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic_acid 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic_acid 4-Cyano-7-azaindole->4H-Pyrrolo[2,3-b]pyridine-4-carboxylic_acid  NaOH or HCl, Heat Impurity_A Unreacted Starting Material 4-Cyano-7-azaindole->Impurity_A Incomplete Hydrolysis Impurity_B Decarboxylation Product (7-Azaindole) 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic_acid->Impurity_B Side Reaction Impurity_C Amide Intermediate 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic_acid->Impurity_C Side Reaction

Figure 1: Synthetic route and potential impurities.

Potential Impurities:

  • Unreacted 4-cyano-7-azaindole: A non-polar impurity that can often be removed by trituration or recrystallization.

  • 4H-Pyrrolo[2,3-b]pyridine-4-carboxamide: The amide intermediate from partial hydrolysis. Its polarity is similar to the final product, making it a challenging impurity to remove by standard chromatography.

  • 7-Azaindole: The decarboxylation product, which can form under harsh reaction conditions (e.g., high temperatures, strong acid/base). This is a more basic and less polar impurity.

  • Residual inorganic salts: From the workup of the hydrolysis reaction (e.g., NaCl, Na₂SO₄).

Purification Strategies: A Multi-pronged Approach

Given the amphoteric nature of the target compound and the potential impurity profile, a combination of techniques is often necessary to achieve high purity. The choice of the primary purification method will depend on the major impurities present in the crude material.

G cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing cluster_3 Final Product Analyze_Crude Analyze Crude Material (TLC, LC-MS, ¹H NMR) Acid_Base Acid-Base Extraction Analyze_Crude->Acid_Base  Major acidic/basic impurities Recrystallization Recrystallization Analyze_Crude->Recrystallization  Crystalline solid with  minor impurities Chromatography Chromatography Analyze_Crude->Chromatography  Complex mixture or  isomeric impurities Final_Recrystallization Final Recrystallization Acid_Base->Final_Recrystallization Trituration Trituration Acid_Base->Trituration Pure_Product Pure this compound (>98% Purity) Recrystallization->Pure_Product Chromatography->Final_Recrystallization Chromatography->Trituration Final_Recrystallization->Pure_Product Trituration->Pure_Product

Figure 2: Decision workflow for purification.
Acid-Base Extraction: Exploiting Amphotericity

This is often the most powerful first-pass purification technique for removing non-ionizable impurities. The strategy involves selectively partitioning the target compound between an aqueous and an organic phase by manipulating the pH.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). If the crude solid has poor solubility, a co-solvent like tetrahydrofuran (THF) may be added sparingly.

  • Basic Wash (to remove acidic impurities): Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid of the target compound, making it soluble in the aqueous phase, while neutral and basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of the product.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) to a pH of approximately 3-4. The protonated this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Expert Insights:

  • Choice of Base: A weak base like NaHCO₃ is generally preferred over a strong base like sodium hydroxide (NaOH) to minimize the potential for hydrolysis of any residual nitrile starting material or amide intermediate.

  • pH Control: Careful control of the pH during precipitation is crucial. Over-acidification can lead to the protonation of the pyridine nitrogen, potentially increasing the solubility of the product and reducing the yield.

  • Alternative Protocol (for removing basic impurities): If the primary impurities are basic (e.g., 7-azaindole), an initial wash of the organic solution with dilute aqueous HCl can be performed to remove these before the basic extraction of the desired product.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is an excellent technique for removing small amounts of impurities from a solid that is already relatively pure. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection:

The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve the impurities at all or keep them in solution upon cooling.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationale
Water The compound is expected to have low solubility in cold water and higher solubility in hot water.[3] Excellent for removing non-polar organic impurities.
Ethanol/Water A versatile mixed solvent system. The compound is likely more soluble in ethanol than in water. The addition of water as an anti-solvent can induce crystallization.
Acetic Acid/Water Acetic acid can be a good solvent for pyridine carboxylic acids. Water is used as the anti-solvent.
N,N-Dimethylformamide (DMF)/Water For highly insoluble crude material, DMF can be used as the primary solvent, with water added as the anti-solvent to induce crystallization.

Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under high vacuum.

Expert Insights:

  • Slow Cooling is Key: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly promotes the formation of larger, purer crystals.

  • Scratching and Seeding: If crystals do not form readily, scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound can induce crystallization.

Chromatographic Methods: For Challenging Separations

When dealing with complex mixtures or impurities with very similar properties to the target compound, chromatography is the method of choice.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This is a powerful analytical and preparative technique. Due to the ionizable nature of this compound, the mobile phase pH will have a significant impact on retention.

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm or 280 nm).

b) Mixed-Mode Chromatography:

For amphoteric or zwitterionic compounds, mixed-mode chromatography can offer unique selectivity and improved purification.[2][4][5] These stationary phases have both reversed-phase and ion-exchange characteristics. A mixed-mode column with both hydrophobic (e.g., C18) and anion-exchange functionalities would be particularly well-suited for this molecule. This allows for the separation of compounds based on both their hydrophobicity and their charge.

Expert Insights:

  • Method Development: For preparative HPLC, significant method development is required to optimize loading capacity, resolution, and solvent consumption.

  • Salt Removal: If a buffer is used in the mobile phase for preparative chromatography, a subsequent desalting step (e.g., via solid-phase extraction or another round of precipitation) will be necessary.

Conclusion: A Strategic Approach to Purity

The purification of this compound is a critical step in its utilization for drug discovery and development. A successful strategy is not a one-size-fits-all approach but rather a carefully considered workflow based on the specific impurity profile of the crude material. By leveraging the amphoteric nature of this valuable building block through techniques like acid-base extraction and by employing the power of recrystallization and, when necessary, advanced chromatographic methods, researchers can consistently obtain the high-purity material essential for advancing their scientific goals.

References

  • Isonicotinic acid - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved January 20, 2026, from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved January 20, 2026, from [Link]

  • Guerry, P., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-504.
  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • Zhang, Y., et al. (2018).
  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved January 20, 2026, from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544–1601.
  • Gunnam, A., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3206–3217.
  • Patil, S. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(9), 2636–2650.
  • Hegedűs, D., et al. (2021). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 26(14), 4289.
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). Google Patents.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, also known as 7-azaindole-4-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, bicyclic core, featuring both a pyridine and a pyrrole ring, serves as a versatile scaffold for the development of a wide array of therapeutic agents. The pyrrolo[2,3-b]pyridine nucleus is present in numerous biologically active compounds, including kinase inhibitors, underscoring the importance of efficient and scalable synthetic routes to its derivatives. This application note provides a detailed, field-proven protocol for the multi-gram scale synthesis of this compound, designed for reproducibility and adaptability in a drug development setting.

Synthetic Strategy: A Rationale-Driven Approach

The selected synthetic strategy is a three-step sequence commencing with the commercially available 7-azaindole. This route was chosen for its scalability, use of relatively accessible reagents, and the robust nature of each transformation. The core of this strategy lies in the functionalization of the pyridine ring at the C4-position, a modification that can be challenging due to the electronic nature of the bicyclic system.

Our approach circumvents these challenges by activating the pyridine ring towards nucleophilic substitution through N-oxidation. This key step facilitates the introduction of a halogen at the 4-position, which then serves as a handle for the subsequent introduction of a cyano group via palladium-catalyzed cyanation. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid. This sequence is not only efficient but also offers logical checkpoints for purification and characterization, ensuring high purity of the final product.

Synthetic_Strategy Start 7-Azaindole Intermediate1 7-Azaindole N-oxide Start->Intermediate1 N-Oxidation Intermediate2 4-Chloro-7-azaindole Intermediate1->Intermediate2 Chlorination Intermediate3 4-Cyano-7-azaindole Intermediate2->Intermediate3 Pd-Catalyzed Cyanation Product 4H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid Intermediate3->Product Hydrolysis

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)

This two-step procedure involves the initial N-oxidation of 7-azaindole followed by chlorination. The N-oxide formation activates the pyridine ring, making the C4-position susceptible to nucleophilic attack by the chloride ion in the subsequent step[1].

Step 1.1: Synthesis of 7-Azaindole N-oxide (Intermediate 1)

  • Materials:

    • 7-Azaindole (1.0 eq)

    • Hydrogen Peroxide (30% aq. solution, 3.0 eq)

    • Acetic Acid

  • Procedure:

    • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-azaindole in glacial acetic acid (approximately 5-10 mL per gram of 7-azaindole).

    • Carefully add the 30% hydrogen peroxide solution dropwise to the stirred solution at room temperature. The addition is exothermic, and the temperature should be monitored.

    • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to crystallize the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 7-azaindole N-oxide as a crystalline solid.

Step 1.2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)

  • Materials:

    • 7-Azaindole N-oxide (1.0 eq)

    • Phosphorus Oxychloride (POCl₃, 5.0 eq)

    • Acetonitrile

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 7-azaindole N-oxide in acetonitrile (approximately 10 mL per gram of N-oxide).

    • Cool the suspension in an ice bath and add phosphorus oxychloride dropwise via the dropping funnel. The reaction is highly exothermic. Maintain the internal temperature below 10 °C during the addition.

    • After the addition is complete, slowly warm the reaction mixture to reflux (around 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid[1].

Part 2: Palladium-Catalyzed Cyanation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)

This step utilizes a palladium-catalyzed cross-coupling reaction to introduce the cyano group. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing catalyst deactivation, which can be a concern with nitrogen-containing heterocycles[2][3].

  • Materials:

    • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry, three-necked flask under a nitrogen atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, zinc cyanide, Pd₂(dba)₃, and dppf.

    • Add anhydrous DMF (approximately 10-15 mL per gram of the starting halide).

    • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-cyano-1H-pyrrolo[2,3-b]pyridine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Part 3: Hydrolysis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine to this compound (Final Product)

The final step is a straightforward hydrolysis of the nitrile to the carboxylic acid. Both acidic and basic conditions can be employed, but basic hydrolysis is often preferred for its cleaner reaction profile and easier product isolation for this class of compounds[4].

  • Materials:

    • 4-Cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Sodium Hydroxide (NaOH, 10.0 eq)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, suspend 4-cyano-1H-pyrrolo[2,3-b]pyridine in a mixture of ethanol and water (e.g., a 1:1 mixture).

    • Add sodium hydroxide pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by the evolution of ammonia gas (use appropriate safety precautions) and by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like dichloromethane to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum at 50-60 °C to yield this compound as a solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldPurity (by HPLC)
1.1 7-AzaindoleH₂O₂, Acetic Acid7-Azaindole N-oxide85-95%>98%
1.2 7-Azaindole N-oxidePOCl₃4-Chloro-1H-pyrrolo[2,3-b]pyridine60-75%>97%
2 4-Chloro-1H-pyrrolo[2,3-b]pyridineZn(CN)₂, Pd₂(dba)₃, dppf4-Cyano-1H-pyrrolo[2,3-b]pyridine70-85%>95% (crude)
3 4-Cyano-1H-pyrrolo[2,3-b]pyridineNaOHThis compound80-90%>99%

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Zinc Cyanide (Zn(CN)₂): Highly toxic. Avoid inhalation of dust and contact with skin. Quench any residual cyanide-containing waste with bleach before disposal.

  • Palladium Catalysts: Handle in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a strategic activation of the 7-azaindole core, this multi-step synthesis allows for the efficient and controlled introduction of the carboxylic acid functionality at the C4-position. The detailed procedures and safety considerations are intended to facilitate the successful implementation of this synthesis in a research and development setting, thereby enabling the advancement of drug discovery programs that utilize this important heterocyclic scaffold.

References

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Littke, A., Soumeillant, M., Kaltenbach III, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. (2007). A general and efficient method for the palladium-catalyzed cyanation of aryl chlorides. Organic Letters, 9(9), 1711-1714.
  • Ushkov, A. V., & Grushin, V. V. (2011). A general, practical, and inexpensive palladium-catalyzed aromatic cyanation. Journal of the American Chemical Society, 133(28), 10999-11005.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo [2, 3-b] pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An efficient protecting-group-free two-step route to a broad range of aza-and diazaindoles. The Journal of organic chemistry, 75(1), 11-15.
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine. ChemSrc. (2025, August 21). Retrieved from [Link]

  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995-6998.
  • Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Publishing.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (2022). The Journal of Organic Chemistry.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Method for synthesizing 4-chloro-pyridine. (2013).
  • Electrochemical Cascade Amidation and C-H Halogen
  • Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS medicinal chemistry letters.

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid group on the 4H-Pyrrolo[2,3-b]pyridine scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and drug development. Recognizing the pivotal role of the carboxylic acid as a handle for molecular modification, this document outlines three primary strategic pathways: conversion to reactive acyl chlorides, direct esterification, and robust amidation via modern coupling techniques. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for reagent selection. The aim is to equip scientists with reliable, validated methods to generate diverse libraries of esters and amides for structure-activity relationship (SAR) studies, pro-drug strategies, and lead optimization programs.

Introduction: The Strategic Importance of the 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Scaffold

The 4H-Pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole isomer, is a privileged scaffold in pharmaceutical research. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active agents, including kinase inhibitors and other targeted therapeutics.[1][2][3][4] The carboxylic acid functionality at the 4-position serves as a critical synthetic linchpin, offering a versatile point for modification to modulate physicochemical properties such as solubility, lipophilicity, metabolic stability, and target engagement.

Derivatization of this carboxylic acid is a fundamental step in exploring the chemical space around this scaffold. The conversion into esters can serve as a pro-drug strategy to enhance cell permeability, while the formation of amides allows for the introduction of diverse substituents to probe specific interactions within a biological target's binding pocket.[5][6] This guide provides detailed, field-proven protocols to achieve these transformations efficiently and reliably.

Core Principles of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is generally inefficient. The acidic proton of the carboxyl group will engage in an acid-base reaction with the nucleophile, forming an unreactive carboxylate salt.[7] Therefore, successful derivatization hinges on activating the carbonyl group by converting the hydroxyl (-OH) into a better leaving group. The primary strategies detailed herein achieve this through different mechanisms:

  • Formation of Acyl Chlorides: This classic method involves converting the carboxylic acid into a highly electrophilic acyl chloride. This intermediate reacts readily with a wide range of nucleophiles.[8][9][10]

  • Acid-Catalyzed Esterification (Fischer Esterification): In the presence of a strong acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weak nucleophile like an alcohol.[7][11]

  • Mediated Amide Coupling: Modern peptide coupling reagents activate the carboxylic acid to form a highly reactive intermediate in situ, such as an O-acylisourea or an active ester, which is then rapidly displaced by an amine to form the amide bond under mild conditions.[7][12] This approach is often preferred for complex or sensitive substrates.

Derivatization Strategies & Workflow

The choice of derivatization strategy depends on the desired final product, the stability of the starting material, and the available reagents. The following diagram illustrates the primary synthetic routes from the parent acid.

G cluster_ester Esterification cluster_amide Amidation Start This compound AcylChloride Acyl Chloride Intermediate (Highly Reactive) Start->AcylChloride SOCl₂ or (COCl)₂ Fischer Fischer Esterification (Alcohol, Acid Catalyst) Start->Fischer Coupling Peptide Coupling (Amine, Coupling Reagents) Start->Coupling AcylEster Via Acyl Chloride (Alcohol, Base) AcylChloride->AcylEster AcylAmide Via Acyl Chloride (Amine, Base) AcylChloride->AcylAmide Ester Ester Derivative Amide Amide Derivative Fischer->Ester AcylEster->Ester Coupling->Amide AcylAmide->Amide

Caption: General workflow for derivatization of the parent carboxylic acid.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Activation to Acyl Chloride

This protocol describes the formation of 4H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride, a key intermediate.

Method Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the isolation of the acyl chloride product.[9][13] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier intermediate.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂, 2.0 - 3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • N,N-dimethylformamide (DMF, catalytic, 1-2 drops)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM (or toluene) in a dry round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of DMF (1-2 drops) to the suspension.

    • Carefully add thionyl chloride (2.0 eq) dropwise to the stirring suspension at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC (a new, less polar spot should appear) or by the cessation of gas evolution.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.

    • The resulting crude acyl chloride is a solid or oil and is often used immediately in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of Esters (Esterification)

Method 2A: Fischer Esterification

Method Rationale: This is a classic, one-step method suitable for simple, non-bulky alcohols. A strong acid catalyst protonates the carbonyl, activating it for nucleophilic attack by the alcohol.[7][14] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or DCM for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve or suspend the carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol per gram of acid).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

    • Heat the mixture to reflux and stir for 4-16 hours. Monitor progress by TLC.

    • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

    • Redissolve the residue in ethyl acetate or DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Method 2B: Esterification via Acyl Chloride

Method Rationale: This two-step method is highly efficient and works for a wider range of alcohols, including those that are acid-sensitive or sterically hindered. The pre-formed, highly reactive acyl chloride readily couples with the alcohol. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to scavenge the HCl byproduct.[12]

  • Reagents & Materials:

    • Crude 4H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride (from Protocol 1, 1.0 eq)

    • Desired alcohol (1.1 - 1.5 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous DCM or THF

  • Procedure:

    • Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • In a separate flask, dissolve the desired alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0 °C and add the alcohol/amine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash with water, 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Amides (Amidation)

Method Rationale: This protocol uses modern peptide coupling reagents, which provide a mild, high-yield, and low-racemization route to amides.[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) suppresses side reactions and improves efficiency.[12][15]

G cluster_workflow Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate Amide Amide (R-CONH-R') Intermediate->Amide + Urea Urea Byproduct (Water Soluble) Intermediate->Urea Amine Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of EDC-mediated amide bond formation.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

    • HOBt (1-Hydroxybenzotriazole, 1.2 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add EDC (1.2 eq) portion-wise to the stirring solution. An exotherm may be observed.

    • Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, if using DCM, wash the solution with saturated NaHCO₃ and brine. If using DMF, dilute the reaction mixture with a large volume of ethyl acetate and wash extensively with water and brine to remove the DMF and urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product by column chromatography on silica gel.

Summary of Derivatization Methods

Derivative TypeMethodKey ReagentsTypical ConditionsAdvantages & Disadvantages
Acyl Chloride ChlorinationSOCl₂ or (COCl)₂, cat. DMFReflux in DCM or Toluene(+): Creates highly reactive intermediate for versatile coupling. (-): Harsh conditions; intermediate is moisture-sensitive.
Ester Fischer EsterificationAlcohol, cat. H₂SO₄Reflux in excess alcohol(+): Simple, one-pot procedure. (-): Equilibrium reaction; not suitable for acid-sensitive substrates.
Ester Via Acyl ChlorideAlcohol, TEA or Pyridine0 °C to RT in DCM(+): High-yielding, broad substrate scope. (-): Two-step process, requires handling of acyl chloride.
Amide Peptide CouplingAmine, EDC, HOBt, DIPEARoom Temperature in DMF/DCM(+): Very mild conditions, high yields, low side reactions, broad scope. (-): Reagents can be costly; purification from byproducts needed.

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical capability for any medicinal chemistry program targeting this scaffold. The protocols provided herein offer a range of validated options, from classic, robust transformations to modern, mild coupling reactions. The choice of method should be guided by the specific synthetic target and the chemical nature of the coupling partners. By leveraging these detailed procedures, researchers can efficiently generate diverse analogs for biological evaluation, accelerating the drug discovery and development process.

References

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

  • ResearchGate. (2020). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2008). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]

  • cjoc.ssoc.org.cn. (n.d.). Synthesis of Azaindoles. [Link]

  • ResearchGate. (n.d.). Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]

  • DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. [Link]

  • Google Patents. (n.d.).
  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

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Application Notes & Protocols: Leveraging 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This methodology relies on the identification of low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. This document provides a detailed technical guide on the strategic use of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid , a privileged heterocyclic scaffold, within an FBDD campaign. We will explore the rationale for its inclusion in fragment libraries and provide comprehensive, field-proven protocols for its screening, validation, and elaboration into lead-like molecules.

The Strategic Value of the 7-Azaindole Scaffold in FBDD

The 4H-Pyrrolo[2,3-b]pyridine core, also known as the 7-azaindole scaffold, is a cornerstone in medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from its ability to form key hydrogen bonding interactions with protein targets, particularly kinases, by mimicking the purine core of ATP.[1] The inclusion of a carboxylic acid moiety at the 4-position provides a crucial handle for synthetic elaboration, a desirable feature for a fragment destined for optimization.

Key Attributes of this compound as a Fragment:

  • Rule of Three Compliance: With a molecular weight of approximately 162.15 g/mol , it comfortably adheres to the "Rule of Three" (MW < 300 Da), a guiding principle for fragment design.[2]

  • Hydrogen Bonding Potential: The pyrrole nitrogen and the pyridine nitrogen act as hydrogen bond donor and acceptor, respectively, facilitating critical interactions within a protein's binding site.[1]

  • Defined Vector for Growth: The carboxylic acid group offers a well-defined point for chemical modification, allowing for fragment "growing" or "linking" strategies.[3][4]

  • Favorable Physicochemical Properties: The scaffold generally imparts good solubility and metabolic properties, which are advantageous for downstream drug development.

  • 3D Shape Diversity: While the core is planar, strategic substitutions can introduce three-dimensionality, allowing for exploration of more complex and underrepresented chemical space.[2][5]

The FBDD Workflow: From Fragment Hit to Lead Candidate

A successful FBDD campaign is a multi-stage process that requires a suite of biophysical techniques to identify and validate fragment hits, followed by structure-guided medicinal chemistry to evolve these fragments into potent leads.

Diagram: The Fragment-Based Drug Discovery (FBDD) Cascade

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. This compound) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B C Hit Confirmation & Triage B->C D Orthogonal Biophysical Validation (e.g., NMR, ITC) C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Guided Design (Growing, Linking, Merging) E->F G Synthesis of Analogs F->G H Iterative SAR & Lead Optimization G->H H->F I Lead Candidate H->I

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Application Protocols: A Practical Guide

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[6][7][8]

Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Protocol:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.

    • Include a reference flow cell with an unrelated protein to subtract non-specific binding signals.[8]

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other library fragments in 100% DMSO.

    • Create working solutions by diluting the stock into the running buffer to a final concentration range of 50-200 µM, ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[6]

  • SPR Screening:

    • Perform single-concentration injections of each fragment over the target and reference flow cells.

    • Monitor the change in response units (RU) to detect binding.

    • A hit is typically defined as a response significantly above the baseline noise and the signal from the reference cell.

  • Data Analysis:

    • Subtract the reference cell signal from the target cell signal to correct for bulk refractive index changes and non-specific binding.

    • Calculate the Ligand Efficiency (LE) for initial ranking of hits. LE = -ΔG / HAC (where ΔG is the Gibbs free energy of binding and HAC is the heavy atom count).

Table 1: Representative SPR Primary Screen Data

Fragment IDStructureConcentration (µM)Response (RU)Ligand Efficiency (LE)Hit?
F001This compound100350.35Yes
F002...1005-No
F003...100420.31Yes
Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and providing structural information in solution.[9][10][11] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.

Objective: To confirm the binding of primary hits to the target protein in solution.

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a suitable deuterated buffer.

    • Add the fragment hit (e.g., this compound) to a final concentration of 1-2 mM.

  • NMR Data Acquisition:

    • Acquire two 1D ¹H NMR spectra:

      • Off-resonance spectrum: Protein resonances are irradiated at a frequency where no protein signals are present (e.g., -30 ppm).

      • On-resonance spectrum: Protein resonances are selectively saturated (e.g., at 7-8 ppm for aromatic protons or 0.5 ppm for aliphatic protons).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum belong to the fragment and confirm its binding to the target protein. The intensity of the STD signals is proportional to the proximity of the fragment's protons to the protein surface.

Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.[12][13][14]

Objective: To determine the binding mode of this compound within the target's active site.

Protocol:

  • Co-crystallization or Soaking:

    • Soaking: Soak pre-grown crystals of the apo-protein in a solution containing a high concentration of the fragment (e.g., 1-10 mM).[12] This is often the quickest method.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the crystal structure using molecular replacement with the known apo-protein structure.

    • Analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.[12]

Hit-to-Lead Optimization: The Path Forward

With a confirmed hit and a high-resolution crystal structure, the medicinal chemistry campaign can begin. The goal is to increase the affinity and selectivity of the initial fragment while maintaining favorable physicochemical properties.

Diagram: Fragment Elaboration Strategies

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A This compound (in binding pocket) B Fragment Growing (Extending from the carboxylic acid into an adjacent sub-pocket) A->B Extend C Fragment Linking (Connecting to a second, nearby fragment with a suitable linker) A->C Link D Fragment Merging (Combining with an overlapping fragment to create a novel scaffold) A->D Merge E Potent Lead Compound (Improved affinity, selectivity, and drug-like properties) B->E C->E D->E

Caption: Common strategies for evolving a fragment hit into a lead compound.

Example Strategy: Fragment Growing

The carboxylic acid group of our exemplary fragment is an ideal anchor point for a "fragment growing" strategy.[3][4]

Rationale: If the crystal structure reveals an adjacent, unoccupied sub-pocket, we can synthesize a small library of amides or esters derived from the carboxylic acid to probe for additional interactions.

Synthetic Protocol: Amide Library Synthesis

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in a suitable aprotic solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU or T3P) and a non-nucleophilic base (e.g., DIPEA).

    • Stir at room temperature for 30 minutes to form the activated ester.

  • Amide Formation:

    • Add a diverse selection of primary or secondary amines to the reaction mixture. The choice of amines should be guided by the structure of the target's sub-pocket.

    • Stir the reaction until completion (monitor by LC-MS).

  • Purification:

    • Purify the resulting amide analogs using reverse-phase HPLC to yield a library of compounds for biological evaluation.

Table 2: Representative SAR for a "Fragment Growing" Campaign

Compound IDR-Group (Amine)Target Affinity (KD, µM)Ligand Efficiency (LE)
F001-H-OH (acid)5000.35
F001-A1-NH-cyclopropyl1500.36
F001-A2-NH-benzyl250.38
F001-A3-NH-(4-fluorobenzyl)50.40

This iterative process of structure-based design, synthesis, and biological testing is the engine of hit-to-lead optimization, ultimately driving the development of a potent and selective lead candidate.

Conclusion

This compound represents an exemplary fragment, embodying the key principles of FBDD. Its privileged scaffold provides a solid anchor in the target's binding site, while the strategically placed carboxylic acid offers a versatile handle for synthetic elaboration. By employing a systematic cascade of biophysical screening, validation, and structure-guided optimization, researchers can effectively leverage such fragments to discover novel, high-quality lead compounds for a wide range of biological targets.

References

  • Sygnature Discovery. "Fragment Screening | Drug Discovery." Accessed January 19, 2026. [Link]

  • Renaud, J., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2010. [Link]

  • Cohen, S. M., et al. "Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery." National Institutes of Health, 2020. [Link]

  • Hartshorn, M. J., et al. "Fragment-Based Lead Discovery Using X-ray Crystallography." ACS Publications, 2005. [Link]

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  • Ciulli, A. "Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?" Frontiers in Molecular Biosciences, 2021. [Link]

  • Selvita. "X-ray Crystallography Fragment Screening." Accessed January 19, 2026. [Link]

  • Neumann, L., et al. "SPR-based fragment screening: advantages and applications." PubMed, 2010. [Link]

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  • Creative Biostructure. "Protein X-ray Crystallography in Drug Discovery." Accessed January 19, 2026. [Link]

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  • PharmaFeatures. "Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins." Accessed January 19, 2026. [Link]

  • Ciulli, A. "Biophysical screening in fragment-based drug design: a brief overview." Oxford Academic, 2019. [Link]

  • Cohen, S. M., et al. "Metallofragments as 3D Scaffolds for Fragment- Based Drug Discovery." The Royal Society of Chemistry, 2020. [Link]

  • Technology Networks. "Fragment-Based Approach To Enhance Drug Discovery Productivity." Accessed January 19, 2026. [Link]

  • Pellecchia, M. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." MDPI, 2021. [Link]

  • ResearchGate. "Overview of NMR spectroscopy applications in FBDD." Accessed January 19, 2026. [Link]

  • Apollo. "Development of potent inhibitors by fragment-linking strategies." Accessed January 19, 2026. [Link]

  • SciSpace. "Fragment screening by surface plasmon resonance." Accessed January 19, 2026. [Link]

  • ResearchGate. "Growing fragments through fragment-linking." Accessed January 19, 2026. [Link]

  • CCDC. "Scaffold-hopping and fragment-linking using the Cambridge Structural Database." Accessed January 19, 2026. [Link]

  • PubMed. "Fragment Linking Strategies for Structure-Based Drug Design." Accessed January 19, 2026. [Link]

  • eScholarship.org. "Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery." Accessed January 19, 2026. [Link]

  • Cherukupalli, S., et al. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." MDPI, 2025. [Link]

  • Reagent Instruments Network. "this compound." Accessed January 19, 2026. [Link]

  • Collins, I., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010. [Link]

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Application Notes and Protocols: Developing Cell-Based Assays for 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogs based on the 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid core represent a class of compounds with significant potential for therapeutic development. Published research on related pyrrolo[2,3-b]pyridine derivatives indicates their potent inhibitory activity against various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Protein Kinase B (Akt), as well as other important drug targets like phosphodiesterase 4B (PDE4B).[1][2][3] This positions them as promising candidates for oncology, inflammatory diseases, and neurological disorders.

The transition from a promising chemical scaffold to a viable drug candidate is contingent upon rigorous biological evaluation. Cell-based assays are indispensable in this process, offering a more physiologically relevant context than biochemical assays by providing insights into a compound's activity within a complex cellular environment.[4][5][6] These assays are crucial for elucidating the mechanism of action (MOA), determining cellular potency (IC50/EC50), assessing effects on cell health, and confirming target engagement.[4][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a suite of cell-based assays for the characterization of this compound analogs. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

I. Foundational Steps: Cell Line Selection and Culture

The choice of cell line is the cornerstone of any cell-based assay.[7] It must be biologically relevant to the presumed target and therapeutic area. For kinase inhibitors, this often involves selecting cell lines with known dependencies on the signaling pathway .

Key Considerations for Cell Line Selection:

  • Target Expression: The cell line must express the target of interest (e.g., a specific FGFR or Akt isoform) at a physiologically relevant level.

  • Genetic Background: Utilize cell lines with known genetic alterations (e.g., FGFR amplifications, PI3K pathway mutations) that confer sensitivity to inhibitors of that pathway.

  • Phenotypic Readout: The chosen cell line should exhibit a clear and measurable response to the inhibition of the target pathway (e.g., decreased proliferation, induction of apoptosis).

  • Growth Characteristics: Select cell lines with consistent growth rates and morphology that are amenable to the chosen assay formats (e.g., adherent vs. suspension).

Recommended Cell Lines for Initial Screening:

Target PathwayRecommended Cell LinesRationale
FGFR Signaling SNU-16, KATO IIIGastric cancer lines with FGFR2 amplification.
RT112, T24Bladder cancer lines with FGFR3 mutations/fusions.
PI3K/Akt Signaling LNCaP, PC-3Prostate cancer lines with PTEN loss, leading to Akt activation.
MCF-7, T-47DBreast cancer lines with PIK3CA mutations.
General Cytotoxicity HEK293, NIH-3T3Non-cancerous cell lines to assess off-target toxicity.

II. Primary Assays: Assessing Cellular Viability and Proliferation

The initial characterization of novel compounds typically involves assessing their impact on cell proliferation and viability. This provides a macroscopic view of the compound's biological activity and is essential for determining the half-maximal inhibitory concentration (IC50).

A. Workflow for Primary Cellular Assays

The following diagram illustrates the general workflow for conducting primary cell-based assays to determine the cytotoxic or anti-proliferative effects of the test compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Readout cluster_analysis Data Analysis cell_plating Seed cells in 96-well plates and allow to adhere overnight compound_prep Prepare serial dilutions of Pyrrolopyridine analogs treatment Treat cells with compounds (e.g., 48-72 hours) compound_prep->treatment add_reagent Add assay reagent (e.g., MTT, BrdU) treatment->add_reagent incubation Incubate per protocol add_reagent->incubation read_plate Measure signal (Absorbance/Fluorescence) incubation->read_plate data_norm Normalize data to controls read_plate->data_norm dose_response Generate dose-response curve data_norm->dose_response ic50 Calculate IC50 value dose_response->ic50 G cluster_pathway Example: PI3K/Akt Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Analog Pyrrolopyridine Analog (Akt Inhibitor) Analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a test compound.

Protocol Outline: Western Blot for Phospho-Akt

  • Cell Treatment: Plate a suitable cell line (e.g., LNCaP) in 6-well plates. Once confluent, serum-starve the cells overnight.

  • Compound Incubation: Pre-treat cells with various concentrations of the pyrrolopyridine analog for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to induce Akt phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

  • Analysis: Quantify band intensity using densitometry. A potent inhibitor will show a dose-dependent decrease in the ratio of p-Akt to total Akt.

IV. Assay Validation and Data Interpretation

For any cell-based assay, robust validation is critical to ensure the data is reliable and reproducible. [7][8] Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Example)
Precision The closeness of agreement between replicate measurements.Replicates should have a coefficient of variation (%CV) < 20%.
Signal Window The difference between the positive and negative controls.A signal-to-background ratio of >3 is typically acceptable.
Dose-Response The relationship between compound concentration and biological effect.The curve should have a clear sigmoidal shape with defined upper and lower plateaus. R² fit > 0.95.
Z'-factor A statistical measure of assay quality, reflecting both signal window and data variation.Z' > 0.5 indicates an excellent assay suitable for high-throughput screening.

Self-Validating Systems: Every protocol should be designed as a self-validating system. This means including appropriate controls in every experiment:

  • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO) to define the baseline response (0% inhibition).

  • Positive Control: A known inhibitor of the target pathway to define the maximal response (100% inhibition).

  • Untreated Cells: To monitor baseline cell health and growth.

  • Media-only/Blank Wells: To determine background signal. [9][10] By consistently running these controls, each plate serves as its own validated experiment, allowing for confident interpretation of the activity of the novel pyrrolopyridine analogs.

V. Conclusion

The successful development of this compound analogs as therapeutic agents relies on a systematic and rigorous approach to biological characterization. The application notes and protocols detailed in this guide provide a comprehensive framework, from initial screening of anti-proliferative effects to mechanistic studies on apoptosis and direct target engagement. By employing these validated, cell-based assays, researchers can efficiently generate high-quality, reproducible data to identify lead candidates, elucidate their mechanisms of action, and confidently advance promising compounds through the drug discovery pipeline.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • MTT Assay Protocol for Lab Use. Scribd. [Link]

  • BrdU Cell Proliferation Assay Kit. BioVision Inc. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Truly Effective Cell Assay Design. a4cell. [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]

  • Synthesis and cytokine modulation properties of pyrrolo[2, 3-d]-4-pyrimidone nucleosides. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid. This molecule, built on the 7-azaindole scaffold, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The fusion of a pyrrole and pyridine ring creates a unique electronic and structural motif that serves as a bioisostere for indole, often conferring improved solubility and bioavailability.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will explore logical synthetic strategies, explain the causality behind procedural choices, and offer solutions to specific issues you may encounter.

Synthetic Strategy Overview

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can be approached via two primary strategies:

  • Late-Stage C-4 Functionalization: Building the core 7-azaindole ring first, followed by the introduction of the carboxylic acid group at the C-4 position. This route offers flexibility as the core can be synthesized in bulk.

  • Pyridine Annulation: Starting with a pre-functionalized pyridine ring that already contains the C-4 carboxylate or a precursor, and then constructing the pyrrole ring onto it.

This guide will focus on the Late-Stage Functionalization approach, as it often relies on more robust and well-documented transformations of the 7-azaindole core.

Workflow for Late-Stage Functionalization

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization & Hydrolysis A Start: Substituted Pyridine B Pyrrole Ring Annulation A->B C Intermediate: 4-Halo-7-azaindole B->C D N-Protection (e.g., SEM, Ts) C->D E Carboxylation Precursor Installation (e.g., Cyanation, Grignard) D->E F Hydrolysis E->F G Final Product: 1H-Pyrrolo[2,3-b]pyridine- 4-carboxylic acid F->G

Caption: General workflow for the late-stage functionalization strategy.

Part 1: Synthesis of a 4-Halo-1H-pyrrolo[2,3-b]pyridine Intermediate

The most common starting point for C-4 functionalization is a 4-chloro or 4-iodo-7-azaindole. The synthesis of this intermediate is a critical first step.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established methods for synthesizing substituted azaindoles.

Step 1: Nitration of 2-aminopyridine

  • Carefully add 2-aminopyridine to concentrated sulfuric acid at 0 °C.

  • Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • Stir for several hours, then pour onto ice and neutralize to precipitate 2-amino-3-nitropyridine.

Step 2: Sandmeyer Reaction to 2-Chloro-3-nitropyridine

  • Dissolve 2-amino-3-nitropyridine in concentrated HCl.

  • Add a solution of sodium nitrite in water at 0 °C to form the diazonium salt.

  • Add this solution to a solution of copper(I) chloride in concentrated HCl to yield 2-chloro-3-nitropyridine.

Step 3: Bartoli Indole Synthesis

  • Prepare a solution of vinyl magnesium bromide in THF.

  • Add a solution of 2-chloro-3-nitropyridine in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous ammonium chloride.

  • Workup and purify by column chromatography to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting & FAQs: 4-Halo Intermediate Synthesis
Issue / Question Potential Cause & Scientific Explanation Recommended Solution & Optimization
Q1: Low yield in the Bartoli reaction. Cause: The Bartoli reaction is sensitive to steric hindrance and the stability of the intermediate nitroso species. The Grignard reagent can also be consumed by moisture or other electrophilic sites.Optimization: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Use freshly prepared vinyl magnesium bromide. Consider slow, controlled addition of the nitropyridine at a low temperature to manage the exothermic reaction.
Q2: The reaction stalls or fails completely. Cause: The magnesium salts formed can sometimes inhibit the reaction. The starting nitropyridine may be insufficiently reactive.Solution: Some variations of the Bartoli synthesis report improved yields by using toluene as a solvent in the presence of a base.[3] Ensure the Grignard reagent is of high quality and titer.
Q3: Significant byproduct formation. Cause: Self-condensation or polymerization of the starting materials or intermediates can occur, especially at higher temperatures.Solution: Maintain strict temperature control. Purify the 2-chloro-3-nitropyridine intermediate carefully before use. Analyze byproducts by LC-MS to understand side-reaction pathways.

Part 2: C-4 Carboxylation and Hydrolysis

With the 4-halo-7-azaindole in hand, the next steps involve protecting the pyrrole nitrogen, installing a group that can be converted to a carboxylic acid, and finally, performing the hydrolysis.

Step A: N-Protection of the Azaindole Ring

Why is this necessary? The N-H proton of the pyrrole ring is acidic and can interfere with many organometallic reactions (e.g., Grignard, lithiation) and cross-coupling reactions. A protecting group masks this proton and can also improve solubility. Bulky groups like TIPS can prevent unwanted lithiation at the C-2 position.[4]

Recommended Protecting Group: SEM (2-(trimethylsilyl)ethoxymethyl) or Ts (Tosyl) are commonly used. SEM is advantageous as it is often stable to conditions used for C-C bond formation and can be removed under milder conditions than Ts.[5]

Protocol (SEM Protection):

  • Suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF.

  • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Stir for 30 minutes at 0 °C.

  • Add SEM-Cl dropwise and allow the reaction to warm to room temperature overnight.

  • Quench carefully with water, extract with ethyl acetate, and purify by chromatography.

Step B: Installation of the Carboxylic Acid Precursor

Two reliable methods are presented here: conversion via a nitrile or direct carboxylation via an organometallic intermediate.

Method 1: Cyanation followed by Hydrolysis

Protocol:

  • Combine the N-SEM-protected 4-chloro-7-azaindole, zinc cyanide (Zn(CN)₂), and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., dppf) in an anhydrous solvent like DMF.

  • Degas the mixture and heat under an inert atmosphere (e.g., 100-120 °C) until TLC or LC-MS shows consumption of the starting material.

  • Cool, filter through celite, and perform an aqueous workup to isolate the crude 4-cyano intermediate.

Method 2: Direct Carboxylation

Protocol:

  • Dissolve the N-SEM-protected 4-chloro (or preferably 4-iodo) 7-azaindole in anhydrous THF.

  • Cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium or isopropylmagnesium chloride dropwise to perform a halogen-metal exchange.

  • After stirring for 1 hour, bubble dry CO₂ gas through the solution or add crushed dry ice.

  • Allow the reaction to warm slowly to room temperature.

  • Quench with aqueous ammonium chloride and acidify with dilute HCl to protonate the carboxylate.

  • Extract the product into an organic solvent.

Step C: Hydrolysis of the Precursor

This is the final key step to yield the target carboxylic acid. The conditions must be carefully chosen to cleave the nitrile or ester without removing the N-protecting group prematurely or causing decarboxylation.

Protocol (Hydrolysis of Nitrile):

  • Dissolve the 4-cyano intermediate in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Note: This step will likely also cleave the SEM protecting group. If the SEM group needs to be retained, acidic hydrolysis is an alternative, though it often requires harsher conditions.[6]

Troubleshooting & FAQs: Functionalization and Hydrolysis

G cluster_main Troubleshooting Workflow start Start: 4-Halo-7-azaindole A Issue: Low Yield in Cyanation Causes: - Catalyst deactivation - Poor substrate solubility - Insufficient temperature Solutions: - Use a different Pd catalyst/ligand system - Screen solvents (e.g., DMA, NMP) - Increase temperature cautiously start->A B Issue: Failure of Halogen-Metal Exchange Causes: - Impure starting material - Inactive organometallic reagent - Temperature too high Solutions: - Recrystallize halo-azaindole - Titrate BuLi/Grignard reagent - Maintain temp at -78°C start->B C Issue: Incomplete Hydrolysis Causes: - Insufficient base/acid - Short reaction time - Steric hindrance Solutions: - Increase equivalents of NaOH/HCl - Extend reflux time (monitor by LC-MS) - Consider microwave-assisted hydrolysis [5] A->C B->C D Issue: Decarboxylation During Workup Causes: - Excessive heat - Strongly acidic conditions Solutions: - Avoid high temperatures after hydrolysis - Neutralize carefully to precipitate product - Extract into a basic aqueous layer, then re-acidify gently and extract C->D

Caption: Troubleshooting common issues in the C-4 functionalization steps.

Q1: My N-protection with NaH and SEM-Cl is messy and gives low yields. Why? Answer: Sodium hydride is a very strong, heterogeneous base. Incomplete deprotonation or side reactions with the solvent can occur. The quality of the NaH is critical. Expertise & Experience: We recommend using freshly opened NaH or washing it with dry hexanes to remove the protective mineral oil. Alternatively, a soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF at low temperatures can provide a cleaner, more controlled deprotonation before the addition of SEM-Cl.[1]

Q2: The palladium-catalyzed cyanation reaction is not working. What should I try? Answer: Palladium catalyst systems are sensitive. The catalyst may have been poisoned, or the chosen ligand may not be optimal for this specific heterocyclic system. Trustworthiness: This is a self-validating system. First, ensure your reagents are anhydrous and the reaction is run under a strict inert atmosphere. If it still fails, screen other catalyst/ligand combinations. For electron-rich heterocycles, ligands like XPhos or RuPhos can sometimes be more effective.[5] Also, confirm that your starting 4-chloro-azaindole is pure, as impurities can act as catalyst poisons.

Q3: During hydrolysis of my 4-cyano or 4-ester intermediate, I get a complex mixture of products instead of my desired carboxylic acid. Answer: Strong basic or acidic hydrolysis conditions at high temperatures can cause degradation of the electron-rich pyrrolopyridine ring system. Authoritative Grounding: The 7-azaindole nucleus can be sensitive to harsh pH and high heat.[7] To mitigate this, use the minimum necessary temperature and reaction time. Monitor the reaction closely by LC-MS. If standard reflux conditions are too harsh, consider alternative methods. For instance, microwave-assisted hydrolysis can sometimes achieve complete conversion in shorter times and at lower bulk temperatures, minimizing byproduct formation.[8]

Q4: My final product seems to decarboxylate upon isolation. How can I prevent this? Answer: Heteroaromatic carboxylic acids, especially those with electron-donating groups or adjacent nitrogen atoms, can be prone to decarboxylation, particularly when heated under acidic conditions. Expertise & Experience: During the final workup, avoid boiling off solvents after acidification. It is better to precipitate the product by adjusting the pH to its isoelectric point (typically pH 3-5) at room temperature or below, collecting it by filtration, and washing with cold, pH-adjusted water. If the product is soluble, extract it into an organic solvent immediately after acidification without heating.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Collino, A. D., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • Anonymous. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Praca dyplomowa.
  • Le, T. N., et al. (2019). Different strategies for synthesis of 7-azaindoles. Synthetic Communications.
  • Wang, G., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters.
  • Bollack, B., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Zhang, M., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters.
  • Li, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.
  • Zhyvotovska, A. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Trovik, T., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • University of Calgary. (n.d.). Hydrolysis of Esters.
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.

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"troubleshooting low yield in 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of this compound can arise from various factors, from the initial hydrolysis of the nitrile precursor to the final workup and purification. This section provides a systematic approach to identifying and addressing these challenges.

Scenario 1: Incomplete Hydrolysis of the Nitrile Precursor

A common route to this compound involves the hydrolysis of a nitrile precursor, such as 4-cyano-7-azaindole. Incomplete conversion at this stage is a primary source of low overall yield.

Question: My NMR/LC-MS analysis shows a significant amount of unreacted nitrile starting material after the hydrolysis step. What could be the cause?

Answer:

Several factors can lead to incomplete nitrile hydrolysis. Let's break down the possibilities and solutions:

  • Inadequate Reaction Conditions: The hydrolysis of sterically hindered or electron-rich nitriles can be challenging and often requires forcing conditions.

    • Troubleshooting Tip: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. For nitriles that are poorly soluble in aqueous acid, the addition of a phase-transfer catalyst or a co-solvent might be necessary.[1]

  • Choice of Acid: The strength and concentration of the acid are critical.

    • Troubleshooting Tip: If using a standard acid like HCl or H₂SO₄, consider switching to a stronger acid or increasing its concentration. However, be mindful of potential side reactions like decarboxylation under harsh acidic conditions.[2][3]

  • Water Content: The presence of sufficient water is essential for the hydrolysis to proceed to completion.

    • Troubleshooting Tip: Ensure that the reaction mixture is not anhydrous. For reactions in organic solvents with an acid catalyst, the controlled addition of water is necessary.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature RefluxIncrease temperature cautiouslyOvercomes activation energy for hydrolysis.
Reaction Time 12-24 hoursExtend to 48-72 hoursAllows for complete conversion of slow-reacting nitriles.
Acid 6M HClConcentrated H₂SO₄Stronger acid can protonate the nitrile more effectively.
Solvent Aqueous AcidAdd co-solvent (e.g., Dioxane)Improves solubility of the organic nitrile.[1]
Scenario 2: Unwanted Decarboxylation of the Product

The desired this compound can be susceptible to decarboxylation, especially under acidic or high-temperature conditions, leading to the formation of the corresponding 7-azaindole.

Question: I've successfully hydrolyzed the nitrile, but my final yield is low, and I'm isolating a significant amount of 7-azaindole. Why is this happening?

Answer:

This strongly suggests that your product is undergoing decarboxylation. The pyrrole ring, being electron-rich, can be protonated, which facilitates the loss of carbon dioxide.[2][3][4]

  • Mechanism of Acid-Catalyzed Decarboxylation: The reaction proceeds through the protonation of the pyrrole ring, which weakens the C-C bond between the ring and the carboxyl group. Subsequent elimination of CO₂ leads to the formation of the more stable 7-azaindole.

    Decarboxylation Reactant This compound Protonation Protonation of Pyrrole Ring Reactant->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Decarboxylation Loss of CO2 Intermediate->Decarboxylation Product 7-Azaindole Decarboxylation->Product

    Caption: Acid-catalyzed decarboxylation pathway.

  • Troubleshooting Strategies:

    • Milder Hydrolysis Conditions: If decarboxylation is occurring during the hydrolysis of the nitrile, switch to milder conditions. This could involve using a lower concentration of acid, a lower reaction temperature, or exploring enzymatic hydrolysis methods.

    • Careful Workup: During the workup, avoid prolonged exposure to strong acids, especially at elevated temperatures. Neutralize the reaction mixture promptly after hydrolysis is complete.

    • Purification Method: When purifying the product, consider using techniques that avoid acidic conditions. For example, chromatography on silica gel can sometimes be acidic enough to cause decarboxylation. Using a neutral or basic alumina, or employing reverse-phase chromatography might be better alternatives.

Scenario 3: Difficulties in Product Isolation and Purification

The physical properties of this compound, such as its polarity and potential for zwitterion formation, can make isolation and purification challenging.

Question: My reaction seems to have worked, but I'm struggling to isolate a pure product from the reaction mixture. What are the best practices for purification?

Answer:

Effective isolation and purification are crucial for obtaining a good yield of the final product.

  • Precipitation and Filtration:

    • Troubleshooting Tip: Adjusting the pH of the aqueous solution to the isoelectric point of the carboxylic acid will minimize its solubility and promote precipitation. Carefully determine the optimal pH for precipitation. Wash the collected solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove impurities.

  • Extraction:

    • Troubleshooting Tip: If the product remains in the aqueous layer during extraction, it may be due to its high polarity or salt formation. Ensure the aqueous layer is sufficiently acidified (pH 2-3) to protonate the carboxylate and reduce its water solubility before extracting with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

  • Chromatography:

    • Troubleshooting Tip: If column chromatography is necessary, consider the following:

      • Stationary Phase: As mentioned, silica gel can be acidic. Consider deactivating it with a small amount of a base like triethylamine in the eluent or using a different stationary phase like neutral alumina.

      • Mobile Phase: A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane) is often effective. Adding a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve peak shape.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective route starts from 7-azaindole. The synthesis typically involves the formylation or cyanation of the 4-position, followed by oxidation or hydrolysis, respectively. For instance, a Vilsmeier-Haack formylation can introduce a formyl group at the 4-position, which is then oxidized to the carboxylic acid. Alternatively, cyanation followed by hydrolysis of the nitrile is a widely used method.[5]

Sources

Technical Support Center: Purification of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (also known as 7-azaindole-4-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience.

Introduction: The Purification Challenge

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its purification, however, can be challenging due to its polar nature, potential for zwitterion formation, and susceptibility to certain impurities. This guide will walk you through these challenges with actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities often stem from the synthetic route employed. These can include:

  • Starting Material Carryover: Unreacted precursors from the initial steps of your synthesis.

  • Side-Reaction Products: Dimerization of starting materials like picolines can occur, leading to difficult-to-remove, structurally similar impurities.[3]

  • Residual Catalysts: If your synthesis involves a palladium-catalyzed cross-coupling reaction, residual palladium can contaminate your final product.[4]

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice of your product.

Q2: What is the general solubility profile of this compound?

A2: As a polar molecule with both a carboxylic acid and a basic pyridine ring, its solubility can be complex. Generally, 7-azaindole derivatives exhibit enhanced aqueous solubility compared to their indole counterparts.[5] However, the carboxylic acid functional group can lead to poor solubility in many common organic solvents. Expect limited solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents like DMSO and DMF, especially upon heating. Its solubility in protic solvents like alcohols can vary. A systematic solubility study is always recommended.

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: While possible, it is often challenging. The polar nature of the carboxylic acid can lead to strong interactions with the silica gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption. If you must use normal-phase chromatography, consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and improve elution. A more robust approach is often reversed-phase chromatography.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: My compound is "streaking" or showing poor peak shape on a silica gel column.
  • Causality: The acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring can interact strongly with the silanol groups on the silica surface, leading to tailing and poor separation.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: Add a competitive hydrogen bond donor/acceptor to your mobile phase. A common choice is 1-2% acetic acid or formic acid in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will protonate the pyridine nitrogen and reduce its interaction with the silica.

    • Use of Triethylamine: In some cases, adding a small amount of a base like triethylamine (0.1-1%) can deactivate the silica gel and improve the chromatography of acidic compounds.[6] However, this may make the mobile phase basic and could affect your compound's stability.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or switching to reversed-phase chromatography.

Issue 2: My purified compound has a grayish or black tint, suggesting palladium contamination.
  • Causality: Palladium catalysts used in cross-coupling reactions can be difficult to remove completely, especially if they form colloidal nanoparticles.

  • Troubleshooting Protocol: Palladium Scavenging

    • Filtration through Celite®: A simple first step is to dissolve your crude product in a suitable solvent and filter it through a pad of Celite®. This can remove heterogeneous palladium catalysts.[7]

    • Activated Carbon Treatment: Dissolve the crude product and stir with activated carbon for a few hours. The carbon can adsorb residual palladium. Be aware that this can sometimes lead to loss of the desired product as well.

    • Thiol-Based Scavengers: For more stubborn palladium contamination, specialized scavengers can be employed. Thiol-functionalized silica gels or resins are effective at binding and removing palladium.[4] A general workflow is outlined below:

      Palladium_Removal Crude_Product Crude Product in Solution Add_Scavenger Add Thiol-Based Scavenger Resin Crude_Product->Add_Scavenger Stir Stir at RT (1-24 hours) Add_Scavenger->Stir Filter Filter to Remove Resin-Pd Complex Stir->Filter Pure_Solution Palladium-Free Product Solution Filter->Pure_Solution

      Palladium Scavenging Workflow
Issue 3: I am struggling to find a suitable solvent system for recrystallization.
  • Causality: The combination of polar functional groups can make finding a single solvent with the ideal solubility profile (soluble when hot, insoluble when cold) difficult.

  • Troubleshooting Protocol: Solvent Screening for Recrystallization

    • Systematic Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities. A suggested list is provided in the table below.

    • Binary Solvent Systems: If a single solvent is not effective, try a binary system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble) until you observe turbidity. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • pH Adjustment: Given the amphoteric nature of the molecule, recrystallization can sometimes be achieved by dissolving the compound in an acidic or basic aqueous solution and then slowly neutralizing it to precipitate the pure product.

Solvent Polarity Index Expected Solubility Behavior
Water10.2Potentially soluble, especially with pH adjustment.
Methanol5.1Likely a good solvent, may need an anti-solvent.
Ethanol4.3Similar to methanol.
Isopropanol3.9May have a better solubility profile than methanol/ethanol.
Acetonitrile5.8A good candidate for a single-solvent recrystallization.
Ethyl Acetate4.4Moderate solubility, could be a good recrystallization solvent.
Dichloromethane3.1Likely a poor solvent.
Toluene2.4Likely a poor solvent.
Hexanes0.1Likely a very poor solvent, good as an anti-solvent.
Issue 4: My yield is low after purification, and I suspect my compound is degrading.
  • Causality: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to decarboxylation or other degradation pathways. Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures in aqueous media.

  • Troubleshooting Protocol:

    • Temperature Control: During purification steps like solvent evaporation, use the lowest possible temperature. Avoid prolonged heating.

    • pH Neutralization: If using acid or base in your purification, ensure that your final product is neutralized before final isolation and drying.

    • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Recommended Purification Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This is often the most effective method for purifying polar compounds like this compound.[8]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

  • Mobile Phase Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.

  • Step-by-Step Methodology:

    • Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF.

    • Adsorb the sample onto a small amount of C18 silica or Celite®.

    • Load the dry sample onto the C18 column.

    • Elute with a gradient, for example, starting with 95:5 Water (0.1% TFA) : Acetonitrile (0.1% TFA) and gradually increasing the proportion of acetonitrile.

    • Monitor the elution using a UV detector.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    RP_Chromatography Start Crude Product Dissolve Dissolve in minimal strong solvent (e.g., DMSO) Start->Dissolve Adsorb Adsorb onto C18 silica/Celite® Dissolve->Adsorb Load Dry load onto C18 column Adsorb->Load Elute Elute with Water/Acetonitrile gradient (+0.1% TFA) Load->Elute Monitor Monitor with UV detector Elute->Monitor Combine Combine pure fractions Monitor->Combine Evaporate Evaporate solvent Combine->Evaporate End Pure Product Evaporate->End

    Reversed-Phase Chromatography Workflow
Protocol 2: Recrystallization from a Binary Solvent System
  • Example Solvent System: Methanol/Water or Ethanol/Water.

  • Step-by-Step Methodology:

    • Place the crude this compound in a flask.

    • Add a minimal amount of hot methanol or ethanol to completely dissolve the solid.

    • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot alcohol until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and then a cold, non-polar solvent like hexanes to aid in drying.

    • Dry the crystals under vacuum.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Purification of carboxylic acids by chemical treatment and distillation.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. [Link]

  • Method of removing palladium.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Process for the purification of carboxylic acids.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Mary Ann Liebert, Inc., publishers. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

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"stability issues of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (also known as 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid or 7-Azaindole-4-carboxylic acid). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs, often utilized for its ability to mimic the purine ring of ATP, making it a privileged scaffold for kinase inhibitors.[1] However, its unique structure, combining an electron-rich pyrrole ring with a pyridine carboxylic acid, presents specific stability challenges in solution that can impact experimental reproducibility and outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Fundamental Stability Profile

The stability of this compound in solution is governed by the interplay of its two core structural features: the 7-azaindole nucleus and the carboxylic acid moiety.

  • The 7-Azaindole Core: This bicyclic system is electron-rich, particularly at the C3 position of the pyrrole ring. This makes it susceptible to oxidation , which is often the primary degradation pathway.[2][3] The presence of the pyridine nitrogen also influences the molecule's pKa and its sensitivity to pH.

  • The Carboxylic Acid Group: This group dictates the molecule's solubility in aqueous and polar protic solvents. Its acidity and potential for hydrogen bonding can influence aggregation, a factor that can complicate spectroscopic analysis.[4] Furthermore, the carboxylic acid group itself can be susceptible to decarboxylation under certain stress conditions, such as high heat or UV light exposure.

Understanding these fundamentals is key to diagnosing and preventing stability issues during your experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

A1: The development of a yellow or brown hue is a classic indicator of oxidative degradation. The electron-rich pyrrole component of the 7-azaindole ring is susceptible to oxidation by dissolved atmospheric oxygen.[3] This process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ion contaminants, which can catalyze the oxidation. The resulting products are often highly conjugated, colored polymeric species.

Causality: The oxidation typically initiates at the C2 or C3 position of the pyrrole ring, leading to the formation of oxindole-type derivatives or other oxidized species.[2] These initial products can then undergo further reactions to form complex colored mixtures.

Preventative Measures:

  • Use Degassed Solvents: Prepare solutions using high-purity solvents that have been degassed by sparging with an inert gas (e.g., argon or nitrogen) or by sonication under vacuum.

  • Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., in a vial purged with argon or nitrogen).

  • Protect from Light: Store solutions in amber vials to protect against photodegradation, which can generate radical species that accelerate oxidation.[3]

Q2: How does solution pH affect the stability of this compound?

A2: The compound's stability is significantly influenced by pH due to its multiple ionizable sites.

  • Acidic Conditions (pH < 4): Strong acids can protonate the pyridine nitrogen and, more problematically, the C3 position of the pyrrole ring. This protonation can make the ring system more susceptible to nucleophilic attack by water or other solvent molecules, leading to ring-opening or other degradative pathways.[3] If you observe unexpected peaks in HPLC analysis using a highly acidic mobile phase, acid-catalyzed degradation may be the cause.

  • Neutral Conditions (pH 6-8): This is generally the most stable range for the 7-azaindole core. However, solubility might be limited. The compound will exist predominantly in its zwitterionic form.

  • Alkaline Conditions (pH > 9): While the carboxylic acid will be deprotonated, enhancing aqueous solubility, strongly alkaline conditions can promote base-catalyzed hydrolysis of any potential ester or amide derivatives you may synthesize. More importantly, high pH can also facilitate air oxidation of the pyrrole ring. Some related pyrrolopyridine structures have been shown to undergo ring cleavage under strongly basic conditions (e.g., pH 10.5).[5][6]

Q3: What are the optimal conditions for preparing and storing a stock solution?

A3: The optimal conditions aim to minimize exposure to oxygen, light, and extreme pH.

Causality: By controlling these factors, you directly inhibit the primary degradation pathways of oxidation, photodegradation, and acid/base-catalyzed decomposition. Anhydrous, aprotic solvents prevent hydrolysis and can have lower dissolved oxygen content.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO or DMF. For aqueous experiments, use freshly prepared buffers (pH 6.5-7.5) made with degassed, purified water.Aprotic solvents minimize proton-related degradation. Buffering prevents pH excursions that can accelerate decomposition.
Preparation Dissolve the solid compound in the chosen solvent under an inert gas stream (argon or nitrogen if possible).Minimizes initial exposure to atmospheric oxygen.
Storage Temp. ≤ -20°C. For long-term storage, -80°C is preferred.Reduces the rate of all chemical degradation reactions.
Container Clear glass vial with a PTFE-lined cap, wrapped in aluminum foil, or an amber glass vial.Protects from light-induced degradation.[3] PTFE lining prevents contamination from the cap.
Handling Prepare small aliquots for single use to avoid repeated freeze-thaw cycles.Each thaw cycle re-introduces the risk of oxygen exposure and water condensation into the solution.
Q4: I am observing multiple unexpected peaks in my LC-MS analysis. How can I determine if they are degradants?

A4: The appearance of new, unexpected peaks over time is a strong indication of degradation. To confirm this and identify the source, a systematic approach is necessary.

Troubleshooting Steps:

  • Re-analyze the Solid Material: Dissolve a fresh sample of the solid compound and inject it immediately. This will serve as your time-zero (T=0) reference chromatogram.

  • Incubate and Re-inject: Incubate your stock solution under your normal experimental conditions (e.g., on the benchtop at room temperature) for several hours or days. Re-inject and compare the chromatogram to your T=0 reference. An increase in the area of the new peaks relative to the parent compound confirms degradation.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, follow the protocol in Troubleshooting Guide 1 . This will help you predict which degradation products might appear under different stress conditions.

  • Analyze Mass Spectra: Examine the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often suggests mono-oxidation (addition of one oxygen atom). An increase of +18 Da could indicate hydration. A loss of -44 Da may suggest decarboxylation.

Section 3: Troubleshooting Guides & Protocols

Guide 1: Protocol for a Forced Degradation Study

This protocol is a self-validating system to determine the stability of your compound under specific stress conditions. It is essential for developing stability-indicating analytical methods.[3][7]

Objective: To intentionally degrade the compound under controlled acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber with UV and visible light lamps (compliant with ICH Q1B guidelines[7]) or a simple UV lamp (e.g., 254 nm).

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Aliquots Aliquot into 5 Vials (Control, Acid, Base, Oxidative, Photo) Stock->Aliquots Control Control (Store at 4°C, protected from light) Acid Acidic Stress (Add 0.1 M HCl, heat at 60°C) Base Basic Stress (Add 0.1 M NaOH, room temp) Oxidative Oxidative Stress (Add 3% H2O2, room temp) Photo Photolytic Stress (Expose to UV/Vis light) Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Control->Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analysis Analyze All Samples by LC-MS Neutralize->Analysis Data Compare Chromatograms, Identify Degradants Analysis->Data

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Aliquot: Distribute the solution into five separate, clear glass vials. Label them "Control," "Acid," "Base," "Oxidative," and "Photolytic."

  • Apply Stress Conditions:

    • Control: Store this vial at 4°C, protected from light.

    • Acidic: Add 1 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.[3]

    • Basic: Add 1 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.[3]

    • Oxidative: Add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[3]

    • Photolytic: Place the vial in a photostability chamber or expose it to a controlled light source as per ICH Q1B guidelines.[7]

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours).

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the control, by a suitable LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Note the formation of new peaks and calculate the percentage of degradation. Use the MS data to propose structures for the major degradants.

Section 4: Visualized Degradation Pathways

Based on the known chemistry of 7-azaindoles and carboxylic acids, the following degradation pathways are proposed for this compound.

Degradation_Pathways cluster_main Potential Degradation Pathways Parent This compound Oxidation Oxidized Product (+16 Da) (e.g., 2-oxo-derivative) Parent->Oxidation O2, Light, H2O2 Decarboxylation Decarboxylated Product (-44 Da) (7-Azaindole) Parent->Decarboxylation Heat, UV Light Hydration Hydrated Product (+18 Da) Parent->Hydration Strong Acid

Caption: Proposed degradation pathways for the title compound.

Section 5: References

  • Fluorochem. This compound Safety Information. Available at: [Link]

  • Zhang, Y., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. Available at: [Link]

  • Graj, M., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Negrié, F., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available at: [Link]

  • Kumar, A., et al. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chemistry – An Asian Journal. Available at: [Link]

  • Kneisel, A., et al. (2021). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis. Available at: [Link]

  • Guillon, J., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Taniguchi, T., et al. (2015). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Available at: [Link]

  • Graj, M., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance with 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and overcoming challenges encountered during the experimental use of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid-based inhibitors. The pyrrolopyridine scaffold is a cornerstone for a potent class of kinase inhibitors, but like any targeted therapy, its application can be nuanced.[1] This center provides in-depth, field-proven insights to help you navigate experimental hurdles, from basic solubility issues to complex mechanisms of acquired resistance.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges researchers face. A systematic approach to these foundational issues can prevent misinterpretation of data and save valuable research time.

Q1: I'm observing poor solubility of my this compound derivative in aqueous buffers. How can this impact my results and how do I fix it?

A1: Poor aqueous solubility is a frequent and critical issue for many small molecule inhibitors, with estimates suggesting it affects 70-80% of pipeline drugs.[2][3] If the inhibitor precipitates in your assay medium, its effective concentration will be significantly lower than intended, leading to an underestimation of its potency (i.e., an artificially high IC50 value).[4]

Troubleshooting Steps:

  • Solvent Selection: Start by preparing a concentrated stock solution in an appropriate organic solvent. Dimethyl Sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power for many organic molecules.[5]

  • Systematic Dilution: When diluting the stock into your aqueous experimental buffer (e.g., cell culture media), do so stepwise. Avoid adding a small volume of concentrated stock directly into a large volume of aqueous buffer, as this can cause immediate precipitation. Instead, perform serial dilutions.

  • Assess for Precipitation: After preparing your final working concentrations, visually inspect the solutions for any cloudiness or particulate matter. For a more sensitive assessment, centrifuge a sample and check for a pellet.

  • Consider Formulation Aids: If solubility remains a challenge, technologies such as the use of co-solvents, cyclodextrins, or lipid-based formulations can be explored to enhance bioavailability and solubility.[2] For non-ionizable compounds, creating an amorphous solid dispersion (ASD) via techniques like spray drying is a common industrial strategy.[2]

Q2: There is a significant discrepancy between the IC50 value of my inhibitor in a biochemical (enzymatic) assay versus a cell-based assay. What are the likely causes?

A2: This is a very common observation. A higher IC50 in a cellular context compared to a purified enzyme assay is expected and can be attributed to several factors that differentiate the two experimental systems.[4][6]

Key Contributing Factors:

FactorDescriptionTroubleshooting/Validation Strategy
ATP Competition Biochemical assays are often run at low, sometimes sub-physiological, ATP concentrations. In contrast, intracellular ATP levels are in the millimolar range. For ATP-competitive inhibitors, this high concentration of the natural substrate (ATP) in cells will compete with the inhibitor for binding to the kinase active site, leading to a requirement for higher inhibitor concentrations to achieve the same level of target inhibition.[4][6]Perform biochemical assays across a range of ATP concentrations, including a high concentration (e.g., 1-5 mM) that mimics the intracellular environment. This will provide a more biologically relevant biochemical IC50.
Cellular Permeability The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability will reduce the effective intracellular concentration.[3][6]Conduct a cell permeability assay (e.g., PAMPA or Caco-2 assay) to quantify the compound's ability to cross a lipid bilayer.
Efflux Pumps Cells express efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign compounds out of the cell, thereby reducing the intracellular drug concentration.[6]Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil). A significant decrease in the IC50 in the presence of the efflux pump inhibitor suggests your compound is a substrate for these transporters.[6]
Metabolic Instability The compound may be rapidly metabolized by intracellular enzymes into inactive forms. The carboxylic acid group itself can be a site for metabolic modification.[7]Perform a microsomal stability assay to assess the rate of metabolic degradation by liver microsomes. This provides an indication of its likely metabolic fate in vivo and can be suggestive of its stability in metabolically active cells.
Plasma Protein Binding In cell culture media containing serum, or in vivo, the inhibitor can bind to proteins like albumin. Only the unbound, "free" fraction of the drug is available to engage the target. High protein binding reduces the effective concentration.[8]Determine the fraction of your compound that is bound to plasma proteins using techniques like equilibrium dialysis. This is crucial for correlating in vitro potency with in vivo dosing.

Part 2: Advanced Troubleshooting - Confronting On-Target and Off-Target Resistance

When initial experimental parameters are optimized and you still encounter resistance or unexpected phenotypes, it's time to investigate more complex biological mechanisms.

Q3: My inhibitor is initially effective, but the cancer cells develop resistance over time. How can I determine the mechanism of this acquired resistance?

A3: Acquired resistance is a major challenge in cancer therapy.[9] Resistance to kinase inhibitors often arises from genetic mutations in the target kinase that prevent inhibitor binding, or from the activation of alternative ("bypass") signaling pathways that compensate for the inhibited pathway.[10]

Acquired_Resistance_Workflow cluster_0 Phase 1: Generate & Confirm Resistant Model cluster_1 Phase 2: Investigate Mechanism Start Parental Cell Line (Sensitive) Culture Continuous Culture with Increasing Inhibitor Concentration Start->Culture Establish Establish Resistant Cell Line (e.g., >3-fold IC50 increase) Culture->Establish Confirm Confirm Resistant Phenotype (Cell Viability Assay, e.g., CCK-8) Establish->Confirm Mechanism Hypothesize Resistance Mechanism Confirm->Mechanism OnTarget On-Target Mutation? Mechanism->OnTarget Bypass Bypass Pathway Activation? Mechanism->Bypass Sanger Sanger Sequencing of Target Kinase Gene OnTarget->Sanger Test Phospho Phospho-Kinase Array or Phospho-Proteomics (MS) Bypass->Phospho Test

Caption: Workflow for generating and characterizing acquired resistance to a kinase inhibitor.

Step-by-Step Protocol:

  • Generate a Resistant Cell Line: Culture the parental (sensitive) cancer cell line in the presence of the this compound inhibitor, starting at a low concentration (e.g., near the IC20). Gradually increase the inhibitor concentration over several weeks to months as the cells adapt.[9]

  • Confirm Resistance: Once a population of cells can proliferate at a significantly higher inhibitor concentration, confirm the shift in sensitivity. Perform a dose-response cell viability assay (e.g., CellTiter-Glo® or CCK-8) on both the parental and the newly generated resistant line. A resistant cell line is typically defined as having an IC50 at least three-fold higher than the parental line.[9][11]

  • Investigate On-Target Mutations:

    • Extract genomic DNA from both parental and resistant cell lines.

    • Amplify the coding sequence of the target kinase via PCR.

    • Perform Sanger sequencing of the PCR product to identify any point mutations, insertions, or deletions in the resistant cells that are absent in the parental cells. Mutations in the ATP-binding pocket are a common cause of resistance.

  • Investigate Bypass Pathways:

    • Culture both parental and resistant cells with and without the inhibitor.

    • Lyse the cells and perform a phospho-kinase antibody array or a more comprehensive mass spectrometry-based phospho-proteomics analysis.

    • Look for kinases or signaling pathways that are hyper-activated in the resistant cells, particularly in the presence of the inhibitor. This can reveal compensatory signaling routes. For example, inhibition of a primary pathway might lead to feedback activation of a parallel pathway like the PI3K/Akt pathway.[10]

Q4: Treatment with my inhibitor leads to a paradoxical increase in the phosphorylation of a downstream target in the pathway. What is happening?

A4: This counterintuitive phenomenon, known as paradoxical pathway activation, is a known effect of some kinase inhibitors.[12][13] It does not necessarily mean your experiment has failed; rather, it reveals complex regulatory biology.

Common Mechanisms for Paradoxical Activation:

  • Inhibition of a Negative Feedback Loop: The most common cause. Many signaling pathways have built-in negative feedback loops where the target kinase activates a phosphatase that, in turn, dephosphorylates and inactivates an upstream component of the same pathway. By inhibiting the kinase, you also prevent the activation of this "brake," leading to a net increase in signaling from upstream activators.[12]

  • Scaffolding and Dimerization: Some inhibitors, particularly at low concentrations, can bind to a kinase and induce a conformational change that promotes its dimerization with another kinase (e.g., BRAF-CRAF heterodimerization). This dimerization can lead to the trans-activation of the partner kinase, paradoxically increasing downstream signaling even while the primary target is inhibited.[12]

Paradoxical_Activation_Tree Start Paradoxical Activation Observed (e.g., Increased p-ERK) DoseResponse Perform Full Dose-Response. Is effect biphasic (activation at low conc., inhibition at high conc.)? Start->DoseResponse FeedbackLoop Is Target Kinase Known to Activate a Negative Regulator (e.g., a Phosphatase)? DoseResponse->FeedbackLoop No Dimerization Perform Co-Immunoprecipitation (Co-IP) to test for Kinase Dimerization DoseResponse->Dimerization Yes Conclusion2 Suggests Inhibition of Negative Feedback Loop FeedbackLoop->Conclusion2 Yes Conclusion3 Mechanism may be more complex. Consider off-target effects. FeedbackLoop->Conclusion3 No Conclusion1 Suggests Scaffolding/Dimerization Mechanism Dimerization->Conclusion1

Caption: A decision tree to guide the investigation of paradoxical pathway activation.

Experimental Validation:

  • Co-Immunoprecipitation (Co-IP): To test for inhibitor-induced dimerization, treat cells with the inhibitor, lyse them in a gentle, non-denaturing buffer, and then use an antibody against one potential dimer partner to pull it down. Probe the pulled-down complex via Western blot for the presence of the other partner.[12]

  • Phosphatase Activity Assay: If you hypothesize the inhibition of a negative feedback loop involving a phosphatase, you can measure the activity of relevant phosphatases in cell lysates after inhibitor treatment.

Q5: How can I be sure the observed cellular phenotype is due to inhibition of my intended target and not an off-target effect?

Gold-Standard Validation Strategies:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same kinase. If both compounds produce the same phenotype, it significantly strengthens the evidence that the effect is on-target.[6]

  • Rescue Experiments: Overexpress a mutant form of the target kinase that is resistant to your inhibitor (e.g., by introducing a "gatekeeper" mutation). If the inhibitor's effect is on-target, expressing the resistant kinase should "rescue" the cells from the inhibitor-induced phenotype.[4][6]

  • Kinome Profiling: Perform a broad in vitro kinase selectivity screen (kinome scan) where your compound is tested against a large panel of kinases (often >400). This will provide a comprehensive map of its on-target and off-target activities and their respective potencies, helping to identify potential unintended targets that are inhibited at the concentrations used in your cellular experiments.[6][13]

  • Target Engagement Assays: Directly measure whether your inhibitor is binding to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.

References

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Falchook, G. S., Ordóñez, N. G., & Bastida, C. (2014). Effect of the RET Inhibitor Vandetanib in a Patient With RET Fusion-Positive Metastatic Non-Small-Cell Lung Cancer. Journal of Clinical Oncology.
  • Zhang, et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Fujita, T. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals.
  • NIH. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Journal of Medicinal Chemistry.
  • NIH. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • NIH. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Journal of Cancer.
  • ResearchGate. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • NIH. (2021).
  • Wiley Online Library. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. FEBS Journal.
  • MDPI. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers.
  • YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. BPS Bioscience.
  • NIH. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
  • NIH. (2020). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology.
  • The Institute of Cancer Research. (2020).
  • NIH. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • NIH. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs... Retrieved from [Link]

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Technical Support Center: Refining the Synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic protocols for higher purity and yield.

I. Introduction to the Synthesis

This compound, also known as 7-azaindole-4-carboxylic acid, is a valuable building block in medicinal chemistry.[1] Its synthesis can be challenging, often requiring multi-step procedures that can lead to impurities if not carefully controlled. The most common synthetic routes involve the construction of the pyrrolopyridine core followed by functionalization at the 4-position, or the introduction of the carboxylic acid functionality from a suitable precursor.

A prevalent strategy involves the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester, to the desired carboxylic acid.[2][3] This final deprotection step is critical and often a source of impurities if not optimized.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms

Q1: What are the most common starting materials for the synthesis of the 4H-Pyrrolo[2,3-b]pyridine core?

A1: Common starting materials are often substituted pyridines. For instance, 2-amino-3-iodopyridine can be used in a two-step procedure to generate 2-substituted 7-azaindole derivatives.[4] Another approach starts from nicotinic acid derivatives or 2,6-dichloropyridine.[4] The choice of starting material often depends on the desired substitution pattern on the final molecule.

Q2: Can you explain the mechanism of the final hydrolysis step from an ester to the carboxylic acid?

A2: The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[5][6]

  • Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The ester is heated with excess water and a strong acid catalyst. The reaction is reversible and may not go to completion.[6] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This method uses a stoichiometric amount of base, like NaOH or KOH, and typically goes to completion.[6] The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and an alcohol. An acidic workup is then required to protonate the carboxylate to the final carboxylic acid.

Troubleshooting Common Issues

Q3: My hydrolysis reaction is incomplete, and I observe starting ester in my crude product. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue. Here are several strategies to address this:

  • Increase Reaction Time and/or Temperature: For both acid and base-catalyzed hydrolysis, increasing the reaction time or temperature can help drive the reaction to completion.[5] However, be cautious of potential side reactions or degradation at higher temperatures.

  • Use Excess Reagent: In acid-catalyzed hydrolysis, using a large excess of water can shift the equilibrium towards the products.[7] For base-catalyzed hydrolysis, ensure at least one equivalent of base is used. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.

  • Change the Solvent System: The solubility of the ester can impact reaction rates. Using a co-solvent like methanol, ethanol, or dioxane in addition to water can improve the solubility of the starting material and facilitate the reaction.[8]

  • Switch Catalyst: If acid-catalyzed hydrolysis is sluggish, switching to a base-catalyzed (saponification) approach often provides better results as it is an irreversible reaction.[6]

Q4: I am observing significant byproduct formation during my synthesis. What are the likely side reactions?

A4: Side reactions can significantly impact purity. Some common byproducts include:

  • Decarboxylation: While the melting point of the target compound is high (>330 °C), prolonged heating at high temperatures, especially under harsh acidic or basic conditions, could potentially lead to decarboxylation of the desired carboxylic acid.

  • Picoline Dimerization: If the synthesis starts from picoline derivatives, dimerization can be a significant side reaction, especially when using strong bases like LDA.[9]

  • Side Products from Protecting Groups: If protecting groups are used in the synthesis, their removal can sometimes lead to side reactions. For example, the deprotection of a trimethylsilylethoxymethyl (SEM) group has been reported to generate various side products.[10]

To mitigate these, carefully control reaction temperatures, use the mildest effective conditions, and consider alternative synthetic routes that avoid problematic intermediates.

Q5: The purity of my final product is low after initial workup. What purification strategies do you recommend?

A5: Achieving high purity often requires a multi-step purification process.

  • Crystallization: This is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems. Given the polar nature of the molecule, polar solvents or mixtures with water are likely good starting points. However, some 7-azaindole derivatives have shown low solubility in common organic solvents.[2]

  • Column Chromatography: If crystallization is challenging, column chromatography on silica gel can be effective.[11] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can separate the desired product from less polar impurities. A small amount of acetic or formic acid in the mobile phase can help to improve the peak shape of the carboxylic acid.

  • Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the crude material in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt. The organic layer containing neutral impurities can be discarded. Then, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.

III. Experimental Protocols & Data

Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a general procedure for the hydrolysis of a methyl or ethyl ester of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester precursor in a suitable solvent mixture, such as methanol/water or dioxane/water (e.g., a 3:1 to 1:1 ratio).[8]

  • Addition of Base: Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) to the solution at room temperature.[8]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with an organic solvent like dichloromethane or ethyl acetate to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with a 1M HCl solution to a pH of ~3-4.

    • The desired carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the this compound.

Table 1: Troubleshooting Guide for Saponification
Issue Potential Cause Recommended Action
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Increase equivalents of NaOH, increase temperature, or prolong reaction time.
Low Yield Product loss during workup, or incomplete precipitation.Ensure complete precipitation by adjusting pH carefully. Minimize washes or back-extract the organic washes.
Product is an oil/gummy solid Presence of impurities or residual solvent.Attempt to crystallize from a different solvent system or purify by column chromatography.
Broad peaks in NMR Aggregation or presence of residual base/acid.Add a drop of D2O or a deuterated acid/base to the NMR sample. Ensure thorough drying of the sample.

IV. Visualizing the Process

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis and purification.

G start Start Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction complete Reaction Complete? reaction->complete workup Aqueous Workup & Extraction complete->workup Yes incomplete Incomplete Reaction complete->incomplete No crude_analysis Analyze Crude Product (NMR/LC-MS) workup->crude_analysis purity Purity > 95%? crude_analysis->purity final_product Pure Product purity->final_product Yes impure Impure Product purity->impure No purification Purification (Crystallization/Chromatography) purification->final_product Success troubleshoot_purification Optimize Purification: - Different Solvents - Acid/Base Wash purification->troubleshoot_purification troubleshoot_reaction Adjust Reaction Conditions: - Increase Temp/Time - Change Solvent/Base incomplete->troubleshoot_reaction troubleshoot_reaction->reaction impure->purification troubleshoot_purification->purification

Caption: Troubleshooting workflow for synthesis and purification.

Diagram 2: Acid-Base Extraction for Purification

This diagram illustrates the separation of the acidic product from neutral impurities.

G start Crude Product in Organic Solvent add_base Extract with aq. NaHCO3 start->add_base separator Separatory Funnel add_base->separator organic_layer Organic Layer: Neutral Impurities separator->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Carboxylate Salt separator->aqueous_layer Top/Bottom Layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter Filter & Dry precipitate->filter pure_product Pure Carboxylic Acid filter->pure_product

Caption: Purification via acid-base extraction.

V. References

  • Mina, M. A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Patrick, M., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available at: [Link]

  • Liao, C., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]

  • Journal of the Nigerian Association of Scientists. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. Available at: [Link]

  • Aarhus, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • Bencková, M. (n.d.). Synthesis of Pyrrolo[2',3':4,5]Furo[3,2– c ]Pyridine–2–Carboxylic Acids. Sci-Hub. Available at: [Link]

  • Sapa, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. Available at: [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents. Available at:

  • Thomas, A. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Fluorochem. (n.d.). This compound. 试剂仪器网. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available at: [Link]

  • University of Illinois. (n.d.). Synthesis of Carboxylic Acids. University of Illinois. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Enhancing Cell Permeability of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid analogs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the often-observed poor cell permeability of this class of compounds. Our goal is to equip you with the knowledge and practical protocols to diagnose permeability issues and implement effective strategies for improvement.

I. Troubleshooting Guide: Diagnosing and Solving Poor Permeability

This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols to resolve the problem.

Q1: My this compound analog shows low apparent permeability (Papp) in my Caco-2 assay. How can I determine if this is due to poor passive diffusion or active efflux?

Underlying Causes: Low apparent permeability in a Caco-2 assay can stem from several factors. The inherent physicochemical properties of your analog, such as high polar surface area (PSA) or low lipophilicity, can limit its ability to passively diffuse across the cell membrane.[1][2] Additionally, the compound may be a substrate for efflux transporters, like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its net transport.[3][4][5][6]

Diagnostic Workflow: To distinguish between these possibilities, a bi-directional Caco-2 permeability assay is essential. This involves measuring permeability from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.

Figure 1: Diagnostic workflow to differentiate between poor passive diffusion and active efflux.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. TEER values should be between 300-500 Ω·cm².[7] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Compound Application (A to B): Add your test compound to the apical chamber.

  • Compound Application (B to A): In a separate set of wells, add your test compound to the basolateral chamber.

  • Sampling: At designated time points, collect samples from the receiver chamber (basolateral for A to B, apical for B to A).

  • Quantification: Analyze the concentration of your compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is a strong indicator of active efflux.[7]

Follow-up Experiment: Caco-2 Assay with a P-gp Inhibitor

If active efflux is suspected, repeat the bi-directional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7] A significant reduction in the efflux ratio and an increase in the A-to-B Papp value in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q2: My analog has poor aqueous solubility, which is complicating my in vitro permeability assays. How can I address this?

Underlying Causes: Poor aqueous solubility is a common challenge, especially with compounds that have been modified to increase lipophilicity.[8][9] In permeability assays, low solubility can lead to an underestimation of the true permeability, as the concentration of the compound in the donor compartment may be lower than intended.

Troubleshooting Strategies:

  • Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help to solubilize your compound. However, it is crucial to keep the final concentration of the co-solvent low (typically ≤1%) to avoid affecting cell monolayer integrity.

  • pH Adjustment: The carboxylic acid moiety in your analogs means their solubility will be pH-dependent. Ensure the pH of your assay buffer is appropriate. For intestinal permeability models, a pH gradient that mimics the physiological conditions of the small intestine (apical pH 6.5, basolateral pH 7.4) is recommended.[10]

  • Formulation Approaches: For more advanced studies, consider simple formulation strategies such as using cyclodextrins to improve solubility.

Experimental Protocol: Assessing Compound Stability and Solubility in Assay Buffer

  • Prepare Stock Solution: Dissolve your compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dilute in Assay Buffer: Dilute the stock solution into the assay buffer to the final desired concentration.

  • Incubate: Incubate the solution under the same conditions as your permeability assay (e.g., 37°C for 2 hours).

  • Assess Solubility: After incubation, centrifuge the sample and measure the concentration of the compound in the supernatant. This will give you the kinetic solubility under your experimental conditions.

  • Assess Stability: Analyze a sample of the solution at the beginning and end of the incubation period by LC-MS/MS to check for any degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the permeability of this compound analogs.

What are the key physicochemical properties of this compound analogs that contribute to poor cell permeability?

The primary contributors to poor cell permeability in this class of compounds are typically:

  • High Polarity: The presence of the carboxylic acid group and other polar functionalities contributes to a high polar surface area (PSA).[11][12] Generally, a lower PSA is associated with better passive permeability.

  • Ionization at Physiological pH: The carboxylic acid group is typically ionized at physiological pH, which significantly reduces its ability to passively diffuse across the lipid bilayer of the cell membrane.[11][12]

  • Low Lipophilicity: While increasing lipophilicity can improve permeability, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and other issues.[13][14]

Table 1: General Relationship Between Physicochemical Properties and Permeability

Physicochemical PropertyImpact on Passive PermeabilityDesired Trend for Improvement
Polar Surface Area (PSA) Inverse correlationDecrease
Lipophilicity (LogP/LogD) Direct correlation (to a point)Increase (balanced)
Hydrogen Bond Donors/Acceptors Inverse correlationDecrease
Molecular Weight Inverse correlationDecrease
What are some effective strategies to chemically modify my analogs to improve their cell permeability?

Several medicinal chemistry strategies can be employed to enhance the cell permeability of your this compound analogs:

  • Prodrug Approach: This is a highly effective strategy for masking the polar carboxylic acid group.[11][12][15] Esterification of the carboxylic acid can create a more lipophilic prodrug that can more easily cross the cell membrane.[16] Once inside the cell, endogenous esterases can cleave the ester, releasing the active parent drug.[12]

  • Reduction of Polar Surface Area: Systematically evaluate the impact of other polar groups on the molecule. Can any be replaced or modified without compromising target engagement? For example, reducing the number of hydrogen bond donors can be beneficial.

  • Lipophilicity Modulation: Carefully consider the lipophilicity of your analogs. Small, targeted modifications to increase lipophilicity can improve permeability. However, be mindful of the potential for increased metabolic instability or off-target effects.

  • Intramolecular Hydrogen Bonding: Designing analogs that can form intramolecular hydrogen bonds can help to shield polar groups and reduce the effective PSA, thereby improving permeability.[2][17]

Figure 2: Chemical modification strategies to improve cell permeability.

Which in vitro permeability assays are most suitable for screening these analogs?

A tiered approach to permeability screening is often most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[18][19][20] It is a cost-effective way to get an early read on the passive permeability of your compounds and can help to rank-order them.[18][21][22]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.[8][23][24] It is considered the gold standard for in vitro prediction of intestinal drug absorption as it accounts for both passive diffusion and active transport processes.[21][25][26]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another cell-based assay that is often used as an alternative to Caco-2 cells.[23][27][28] MDCK cells form a tight monolayer more quickly than Caco-2 cells.[27][28] MDCK cells transfected with the human MDR1 gene (MDR1-MDCK) are particularly useful for specifically studying P-gp-mediated efflux.[27][28][29][30]

Table 2: Comparison of In Vitro Permeability Assays

AssayThroughputComplexityInformation Provided
PAMPA HighLowPassive diffusion only
Caco-2 MediumHighPassive diffusion, active transport, and efflux
MDCK Medium-HighMediumPrimarily passive diffusion (unless transfected)
MDR1-MDCK Medium-HighMediumSpecific for P-gp mediated efflux

III. References

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Nishida, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1447-1450. Retrieved from [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Sjögren, E., & Tannergren, C. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Pharmaceutics, 9(4), 43. Retrieved from [Link]

  • Talevi, A. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs (pp. 1-24). Springer, Cham.

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. Retrieved from [Link]

  • Pelkonen, O., & Raunio, H. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • ResearchGate. (n.d.). Striving Towards the Perfect In Vitro Oral Drug Absorption Model. Retrieved from [Link]

  • Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews, 23(1-3), 199-219. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Li, H., & Thompson, D. H. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 596. Retrieved from [Link]

  • Wang, T., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry, 87(22), 14969-14979. Retrieved from [Link]

  • Shalaeva, M., et al. (2022). Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. Journal of Medicinal Chemistry, 65(18), 12386-12402. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • Bundgaard, H. (1987). Prodrug derivatives of carboxylic acid drugs. Google Patents. Retrieved from

  • Royal Society of Chemistry. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Ibid.

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Do, Q. T., et al. (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry, 61(10), 4533-4543. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Ibid.

  • ETH Zurich Research Collection. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. Retrieved from [Link]

  • Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(3), 1214-1224. Retrieved from [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2138-2150. Retrieved from [Link]

  • Wagner, J. R., et al. (2012). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry, 55(23), 10255-10271. Retrieved from [Link]

  • ScienceDirect. (n.d.). P-glycoprotein-mediated drug efflux: Significance and symbolism. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Retrieved from [Link]

  • Giddens, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20935-20942. Retrieved from [Link]

  • Ibid.

Sources

Technical Support Center: Crystallization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical steps needed to overcome common challenges in obtaining high-quality crystals of this important heterocyclic compound.

Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound with structural similarities to tryptophan and other biologically active molecules. Its unique structure, featuring both a pyrrole and a pyridine ring fused together with a carboxylic acid group, presents specific challenges and opportunities in crystallization. A critical feature of this molecule is its potential to exist as a zwitterion, which significantly influences its solubility and crystallization behavior.[1][2]

PropertyValue / InformationSource
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol [3]
Appearance Likely a solid
Melting Point >330 °C
pKa Not explicitly found, but the presence of a carboxylic acid and a pyridine nitrogen suggests it is amphoteric and its charge state is pH-dependent.[4]N/A
Zwitterionic Nature The molecule contains both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, making it likely to exist as a zwitterion in the solid state and in solutions at certain pH ranges.[1][2]N/A

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not crystallizing?

There are several common reasons for crystallization failure:

  • Excessive Solvent: This is the most frequent issue.[5][6] If too much solvent is used, the solution may not reach the necessary supersaturation upon cooling for crystals to form.

  • High Impurity Levels: Impurities can inhibit nucleation and crystal growth, and in some cases, may lead to the formation of oils instead of crystals.[7]

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or it may not provide the right polarity for crystal lattice formation.

  • Supersaturation Not Achieved: The solution might be undersaturated or only just saturated, which is not enough to drive crystallization.[5]

  • Wrong pH: For zwitterionic compounds like this, solubility is highly pH-dependent.[8][9] If the pH of the solution is at a point of high solubility, crystallization will be difficult.

Q2: What is "oiling out" and how can I prevent it with this compound?

"Oiling out" is the separation of the dissolved compound as a liquid phase instead of a solid crystalline phase upon cooling.[5][6] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities.[5] Given the high melting point of this compound, oiling out is more likely due to impurities or rapid cooling.

Prevention Strategies:

  • Slow Down Cooling: Allow the solution to cool gradually to room temperature, and then transfer it to a colder environment if necessary. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Use a Different Solvent or Solvent System: A solvent in which the compound is slightly less soluble at higher temperatures might be a better choice.

  • Adjust the pH: Since the compound is likely zwitterionic, adjusting the pH to its isoelectric point (where it has minimum solubility) can significantly promote crystallization over oiling out.[8][9]

  • Add More Solvent: Counterintuitively, adding a small amount of additional solvent to the hot solution can sometimes prevent premature precipitation at a temperature where the compound is still molten.[5][6]

Q3: How does the zwitterionic nature of this compound affect its crystallization?

Zwitterions have both a positive and a negative charge within the same molecule. This leads to strong intermolecular electrostatic interactions, which can favor the formation of a stable crystal lattice. However, it also means that the solubility is highly dependent on the pH of the solution.[8][9]

  • At low pH (acidic): The carboxylic acid group will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge). The overall charge will be positive, leading to higher solubility in polar solvents.

  • At high pH (basic): The carboxylic acid group will be deprotonated (negative charge), and the pyridine nitrogen will be neutral. The overall charge will be negative, again leading to higher solubility.

  • At the isoelectric point (pI): The molecule will exist predominantly as a zwitterion with a net neutral charge. At this pH, the solubility is at its minimum, which is the ideal condition for crystallization.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Start: No Crystals Formed check_solvent Issue: Too much solvent? start->check_solvent reduce_solvent Solution: Reduce solvent volume (e.g., rotary evaporation) check_solvent->reduce_solvent Yes check_supersaturation Issue: Supersaturation not reached? check_solvent->check_supersaturation No end Success: Crystals Formed reduce_solvent->end induce_nucleation Solution: Induce nucleation: - Add seed crystal - Scratch flask check_supersaturation->induce_nucleation Yes check_oiling_out Issue: Compound 'oiling out'? check_supersaturation->check_oiling_out No induce_nucleation->end reheat_add_solvent Solution: Reheat, add more solvent, cool slowly check_oiling_out->reheat_add_solvent Yes check_purity Issue: Impure compound? check_oiling_out->check_purity No reheat_add_solvent->end purify Solution: Further purification needed (e.g., chromatography, charcoal treatment) check_purity->purify Yes check_ph Issue: Incorrect pH for zwitterion? check_purity->check_ph No purify->start adjust_ph Solution: Adjust pH to isoelectric point check_ph->adjust_ph Yes check_ph->end No adjust_ph->end

Caption: A flowchart for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

The choice of solvent is critical for successful crystallization.[10] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents to Screen:

Solvent/SystemRationale
Water The compound's polar nature and zwitterionic character suggest some water solubility, which can be manipulated with pH.[11]
Ethanol/Methanol These polar protic solvents are often effective for heterocyclic compounds.[12]
Ethanol/Water Mixture A solvent pair can fine-tune the polarity to achieve optimal solubility characteristics.[10]
Acetone/Water Mixture Another common solvent pair for polar organic molecules.[10]
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) These are strong polar aprotic solvents that can dissolve the compound. An anti-solvent (like water or an alcohol) would likely be needed to induce crystallization.

Screening Procedure:

  • Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Observe the solubility. A good solvent will not dissolve the compound well at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently. Continue adding the solvent dropwise until the compound just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. The best solvent will yield a good crop of well-formed crystals.

Protocol 2: pH-Controlled Crystallization from an Aqueous System

This protocol leverages the zwitterionic nature of the compound to achieve crystallization by adjusting the pH to the point of minimum solubility (isoelectric point).[8][9]

Workflow Diagram:

pH_Crystallization_Workflow dissolve 1. Dissolve compound in acidic or basic aqueous solution filter 2. Hot gravity filter to remove insoluble impurities dissolve->filter adjust_ph 3. Slowly add acid or base to adjust pH to isoelectric point filter->adjust_ph cool 4. Cool the solution slowly to room temperature adjust_ph->cool isolate 5. Isolate crystals by vacuum filtration cool->isolate wash 6. Wash crystals with cold solvent isolate->wash dry 7. Dry the crystals wash->dry

Caption: Step-by-step workflow for pH-controlled crystallization.

Detailed Steps:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) with gentle heating. The choice of acid or base depends on the impurities present.

  • Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • pH Adjustment: While stirring the warm solution, slowly add a dilute solution of base (if initially dissolved in acid) or acid (if initially dissolved in base) dropwise. You should observe the formation of a precipitate as the pH approaches the isoelectric point. Monitor the pH with a pH meter or pH paper.

  • Cooling: Once precipitation is complete, allow the mixture to cool slowly to room temperature and then in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water or a suitable cold organic solvent to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum.

References

  • Tianming Pharmaceutical. (2025, December 26).
  • University of York. (n.d.).
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester. (n.d.).
  • Various Authors. (2017, April 5).
  • Various Authors. (2022, May 11). Any tips for purification of two zwitterionic compounds? Reddit.
  • Unknown Author. (n.d.).
  • Esteves, C. V., et al. (2023, July 2). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Gunnamm, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • Unknown Author. (n.d.).
  • Syrris. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • Rossi, D., et al. (2023, February 16). Zwitterionic or Not?
  • Kiang, S., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Aakeröy, C. B., et al. (2014). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm (RSC Publishing).
  • Unknown Author. (n.d.).
  • Karjalainen, M., et al. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
  • Suresh, K., et al. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Fluorochem. (n.d.). This compound.
  • Esteves, C. V., et al. (2023, February 24).
  • Domokos, A., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • Unknown Author. (n.d.).
  • Unknown Author. (2025, August 6).
  • University of Rochester. (n.d.).
  • Westhuyzen, R., et al. (2021).
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | 67058-74-6.
  • NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST WebBook.
  • Esteves, C. V., et al. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Huang, Y.-F., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC - NIH.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid.
  • Słupska, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • Ben Yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.
  • Tiekink, E. R. T., et al. (2011). 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. NIH.
  • Molecularinfo.com. (n.d.). cas number 1204476-10-7 | 4-Hydroxy-3-vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Zhuravel, I. O., et al. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.

Sources

Validation & Comparative

A Comparative Guide to Validating the Kinase Inhibitory Activity of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of novel 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives. The pyrrolopyridine scaffold is a recognized pharmacophore that has given rise to numerous kinase inhibitors.[1] This document will delve into the requisite experimental workflows, offer a comparative analysis against established inhibitors, and provide the causal logic behind experimental choices, ensuring scientific integrity and reproducibility.

We will focus on two clinically relevant kinase targets for which pyrrolo[2,3-b]pyridine derivatives have shown significant promise: Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3]

Section 1: Introduction to 4H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

The 4H-pyrrolo[2,3-b]pyridine core structure is a versatile scaffold in medicinal chemistry, amenable to substitutions that can confer high potency and selectivity for various kinase targets.[4] Its rigid, bicyclic nature allows for precise orientation of functional groups to interact with the ATP-binding pocket of kinases, leading to competitive inhibition. Recent studies have highlighted the potential of derivatives of this scaffold to target kinases implicated in cancer and neurodegenerative diseases.[2][3] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent, nanomolar inhibition of FGFR1, 2, and 3.[2] Similarly, other derivatives have exhibited sub-nanomolar inhibitory concentrations (IC50) against GSK-3β, a key enzyme in the pathogenesis of Alzheimer's disease.[3][5]

This guide will provide a head-to-head comparison of novel this compound derivatives with established, clinically relevant inhibitors of FGFR and GSK-3β.

Section 2: Validating FGFR Inhibitory Activity

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[2] The validation of novel inhibitors targeting FGFRs is a critical step in the development of new cancer therapies.

Biochemical Validation: Direct Assessment of Kinase Inhibition

The initial step in validating a potential FGFR inhibitor is to determine its direct effect on the enzymatic activity of the purified kinase. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

This protocol is a robust and sensitive method for quantifying kinase activity by measuring the incorporation of radioactively labeled phosphate from [γ-³³P]ATP into a substrate.

  • Reaction Setup:

    • Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000, and 2 µg/mL of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).

    • Add the test compound (this compound derivative) at varying concentrations (e.g., 0.1 nM to 10 µM). Include a known FGFR inhibitor (e.g., Infigratinib) as a positive control and DMSO as a vehicle control.

    • Add 0.5 µM ATP spiked with γ-[³³P]ATP.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding 10 ng of recombinant human FGFR1, FGFR2, or FGFR3 enzyme.

  • Incubation:

    • Incubate the reaction at room temperature for 10-20 minutes. The short incubation time is crucial to ensure the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 125 mM EDTA.

    • Spot the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the membrane extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Causality Behind Experimental Choices:

  • Radiolabeling: The use of [γ-³³P]ATP provides a direct and highly sensitive measure of substrate phosphorylation, minimizing interference from fluorescent compounds.[6]

  • Low ATP Concentration: The ATP concentration is kept at or below the Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.[7]

  • Filter Binding: This method allows for the efficient separation of the phosphorylated substrate from the reaction mixture.[6]

Comparative Data: Biochemical Inhibition of FGFRs
InhibitorTarget KinaseIC50 (nM)Citation
4H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR17[2]
FGFR29[2]
FGFR325[2]
Infigratinib (BGJ398) FGFR10.9[6]
FGFR21.4[6]
FGFR31[6]
Pemigatinib (INCB054828) FGFR10.4[7]
FGFR20.5[7]
FGFR31.0[7]
Erdafitinib (JNJ-42756493) FGFR11.2[8][9]
FGFR22.5[8][9]
FGFR33.0[8][9]

Note: IC50 values are from different studies and direct comparison should be made with caution. The data for "Compound 4h" is for a 1H-pyrrolo[2,3-b]pyridine derivative, which is structurally related to the topic compound class.

Cell-Based Validation: Assessing Inhibition of FGFR Signaling

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can effectively inhibit the kinase within a cellular context, which includes factors like cell permeability and off-target effects.

This protocol assesses the phosphorylation status of FGFR and its downstream signaling proteins, such as ERK, in a cell line with known FGFR activation.

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known FGFR amplification or activating mutation (e.g., SNU-16 for FGFR2 amplification).

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

    • Treat the cells with varying concentrations of the this compound derivative or a control inhibitor (e.g., Erdafitinib) for 2-4 hours.

  • Cell Lysis:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

Causality Behind Experimental Choices:

  • Phosphatase Inhibitors: Crucial for preventing the dephosphorylation of proteins after cell lysis, ensuring an accurate representation of the kinase activity at the time of harvesting.

  • Serum Starvation: Synchronizes the cells and lowers the background signaling, making the effect of the inhibitor more pronounced.

  • Downstream Readout (p-ERK): Assessing the phosphorylation of a key downstream effector like ERK provides evidence that the inhibitor is blocking the entire signaling cascade, not just the receptor itself.

FGFR_Signaling_Pathway_Validation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds pFGFR p-FGFR FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor 4H-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Section 3: Validating GSK-3β Inhibitory Activity

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as some cancers.[3][10]

Biochemical Validation: A Luminescence-Based Assay

A non-radioactive, high-throughput method for assessing GSK-3β activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Set up the kinase reaction in a 96-well plate with recombinant human GSK-3β and a specific substrate peptide (e.g., a pre-phosphorylated peptide).

    • Add the this compound derivative at a range of concentrations. Include known GSK-3β inhibitors like Tideglusib or Kenpaullone as positive controls, and a DMSO vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Causality Behind Experimental Choices:

  • Luminescence Detection: This method offers high sensitivity and a broad dynamic range, and it avoids the hazards and disposal issues associated with radioactivity.[11]

  • Two-Step Reaction: The separation of the kinase reaction and the detection step minimizes interference from the test compounds with the detection reagents.[11]

Comparative Data: Biochemical Inhibition of GSK-3β
InhibitorTarget KinaseIC50 (nM)Citation
Pyrrolo[2,3-b]pyridine Derivative (Compound 41) GSK-3β0.22[3]
Pyrrolo[2,3-b]pyridine Derivative (S01) GSK-3β0.35[5]
Kenpaullone GSK-3β8[12]
Lithium Chloride GSK-3β~1,000,000 (1 mM)[13]
Tideglusib GSK-3β~60N/A (IC50 varies by study)

Note: Data for pyrrolo[2,3-b]pyridine derivatives highlight their high potency compared to established inhibitors.

Cell-Based Validation: Monitoring Tau Phosphorylation

A key downstream substrate of GSK-3β in neurons is the microtubule-associated protein tau. Hyperphosphorylation of tau is a hallmark of Alzheimer's disease.[14] Therefore, a cell-based assay measuring tau phosphorylation is a physiologically relevant method to validate GSK-3β inhibitors.

  • Cell Culture and Treatment:

    • Use a neuronal cell line such as SH-SY5Y.

    • Differentiate the cells to a neuronal phenotype (e.g., using retinoic acid).

    • Treat the cells with the this compound derivative or a control inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Follow the same procedure as described in the FGFR Western Blot protocol (Section 2.2).

  • SDS-PAGE and Western Blotting:

    • Follow the same procedure as described in the FGFR Western Blot protocol.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phospho-tau at specific GSK-3β-targeted sites (e.g., Ser396) and total tau. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using ECL and quantify the ratio of phospho-tau to total tau.

Causality Behind Experimental Choices:

  • Neuronal Cell Line: Using a neuronal cell line provides a more relevant model for studying the effects of GSK-3β inhibitors on a key neuropathological process.

  • Phospho-Specific Tau Antibodies: These antibodies allow for the specific detection of tau phosphorylation at sites known to be targeted by GSK-3β, providing direct evidence of target engagement in a cellular context.[15]

GSK3b_Validation_Workflow cluster_biochemical Biochemical Validation cluster_cell_based Cell-Based Validation Biochem_Assay ADP-Glo™ Kinase Assay (Recombinant GSK-3β) IC50 Determine IC50 Biochem_Assay->IC50 Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat with Pyrrolopyridine Derivative IC50->Treatment Informs Concentration Range Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot pTau_Analysis Analyze p-Tau/Total Tau Ratio Western_Blot->pTau_Analysis

Caption: Workflow for Validating GSK-3β Inhibitors.

Section 4: Conclusion and Future Directions

The validation of kinase inhibitory activity for novel compounds such as this compound derivatives requires a multi-faceted approach, combining robust biochemical assays with physiologically relevant cell-based models. The data presented for related pyrrolo[2,3-b]pyridine compounds suggest that this scaffold holds immense potential for the development of highly potent and selective inhibitors of kinases like FGFR and GSK-3β.

Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure the safety and specificity of these novel inhibitors. Furthermore, in vivo efficacy studies in relevant animal models of cancer and neurodegeneration will be the ultimate validation of their therapeutic potential. This guide provides the foundational experimental framework to confidently advance promising this compound derivatives through the drug discovery pipeline.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • This compound. Fluorochem. Available at: [Link]

  • Testing JNJ-42756493 (Erdafitinib) as Potentially Targeting Treatment in Cancers With FGFR Mutations or Fusions (MATCH - Subprotocol K2). ClinicalTrials.gov. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Western blot (WB) analysis of phosphorylated (pTau) and total tau (Tau) in the hippocampus of adult and aged animals. ResearchGate. Available at: [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]

  • Lithium and Therapeutic Targeting of GSK-3. Cells. Available at: [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Clinical Development Infigratinib (BGJ398) Protocol CBGJ398X2204 A phase II multicenter, single arm study of oral BGJ398 in adul. Novartis. Available at: [Link]

  • Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma. Scientific Reports. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Available at: [Link]

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A Comparative Guide to 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid and its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds. The constitutional isomerism of the pyrrolopyridine ring system, arising from the different arrangements of the nitrogen atom in the pyridine ring and the position of the fused pyrrole ring, gives rise to a diverse set of molecules with distinct physicochemical and pharmacological properties. This guide provides a comprehensive comparison of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid and its key isomers, focusing on their synthesis, physicochemical characteristics, and biological activities. By presenting available experimental and predicted data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the structure-activity relationships within this important class of compounds and to inform the design of novel therapeutics.

Introduction: The Significance of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a pyrrole ring fused to a pyridine ring.[1] This scaffold is of significant interest in drug discovery due to its structural similarity to indole, allowing it to act as a bioisostere and interact with a wide range of biological targets.[2] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor and modulates the electronic properties of the entire ring system, influencing its binding affinity and pharmacokinetic profile.

Derivatives of various pyrrolopyridine isomers have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The position of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring dramatically influence the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capabilities, leading to distinct biological outcomes for each isomer. This guide will focus on the carboxylic acid derivatives of the six pyrrolopyridine isomers, with a primary focus on this compound, and provide a comparative analysis to aid in the selection of the most suitable scaffold for specific drug design applications.

Pyrrolopyridine_Isomers 4H-Pyrrolo[2,3-b]pyridine 4H-Pyrrolo[2,3-b]pyridine (7-Azaindole) 1H-Pyrrolo[2,3-c]pyridine 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) 1H-Pyrrolo[3,2-b]pyridine 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) 1H-Pyrrolo[3,2-c]pyridine 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) 1H-Pyrrolo[3,4-b]pyridine 1H-Pyrrolo[3,4-b]pyridine 1H-Pyrrolo[3,4-c]pyridine 1H-Pyrrolo[3,4-c]pyridine Synthesis_Workflow Start 7-Azaindole Step1 Protection of N-H Start->Step1 Step2 Directed ortho-metalation (DoM) (e.g., n-BuLi) Step1->Step2 Step3 Carboxylation (Quenching with CO2) Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Caption: A generalized synthetic workflow for 4-carboxy-7-azaindole.

Synthesis of Other Pyrrolopyridine Carboxylic Acid Isomers

The synthesis of other isomers often requires distinct strategies. For instance, the synthesis of pyrrolo[2,3-c]pyridine-2-carboxylates has been reported via the condensation of nitropyridines with diethyl oxalate followed by reductive cyclization. [6]The synthesis of pyrrolo[3,2-c]pyridine derivatives has also been described, with some methods allowing for the introduction of a carboxylic acid group at various positions. [7] It is important to note that the yields and scalability of these synthetic routes can vary significantly between isomers, impacting the overall cost and feasibility of producing these compounds on a larger scale.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The position of the nitrogen atom in the pyridine ring and the carboxylic acid group significantly influences these properties across the pyrrolopyridine isomers.

Table 1: Predicted Physicochemical Properties of Pyrrolopyridine Carboxylic Acid Isomers

IsomerCarboxylic Acid PositionPredicted pKa (Acidic)Predicted pKa (Basic)Predicted XlogP3
4H-Pyrrolo[2,3-b]pyridine 4~4-5~1-2~1.5
1H-Pyrrolo[2,3-b]pyridine34.881.830.8 [8]
1H-Pyrrolo[3,2-b]pyridine34.931.950.6 [9]
1H-Pyrrolo[3,2-b]pyridine64.52.50.6 [10]
1H-Pyrrolo[3,2-c]pyridine2~4-5~2-3~0.8
1H-Pyrrolo[3,2-c]pyridine3~4-5~2-3~0.5 [5]
1H-Pyrrolo[2,3-c]pyridine3~4-5~3-4~0.7

Note: Predicted values are obtained from PubChem and other computational tools and should be experimentally verified. The pKa values refer to the carboxylic acid proton (acidic) and the pyridine nitrogen protonation (basic).

The predicted data suggests that all isomers are weak acids and weak bases. The XlogP3 values indicate that these compounds are generally hydrophilic to moderately lipophilic. These properties are crucial for oral bioavailability, as they influence both solubility in the gastrointestinal tract and permeability across cell membranes. For instance, a lower pKa of the carboxylic acid would lead to a higher proportion of the ionized form at physiological pH, potentially increasing aqueous solubility but decreasing membrane permeability.

Biological Activities: A Focus on Kinase Inhibition

Pyrrolopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation. The isomeric form of the pyrrolopyridine core plays a crucial role in determining the potency and selectivity of these inhibitors.

4H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives as Kinase Inhibitors

The 7-azaindole scaffold is a well-established pharmacophore in kinase inhibitor design. Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), with IC50 values in the nanomolar range. [6]Furthermore, derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as selective Janus kinase 1 (JAK1) inhibitors.

Other Pyrrolopyridine Isomers in Kinase Inhibition

Derivatives of other pyrrolopyridine isomers have also shown significant kinase inhibitory activity. For example, pyrrolo[3,2-c]pyridine derivatives have been investigated as potent inhibitors of FMS kinase. In one study, certain derivatives exhibited IC50 values in the low nanomolar range.

Table 2: Representative Biological Activities of Pyrrolopyridine Derivatives

Isomer ScaffoldTarget KinaseExample DerivativeIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridinePDE4BCarboxamide derivative110[6]
1H-Pyrrolo[3,2-c]pyridineFMS KinaseAmide derivative30

This data highlights that subtle changes in the pyrrolopyridine core can lead to significant differences in biological activity and target selectivity. The choice of isomer is therefore a critical design element in the development of targeted kinase inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key experiments in the synthesis and evaluation of pyrrolopyridine carboxylic acids.

General Protocol for the Synthesis of a Pyrrolopyridine Carboxylic Acid via Lithiation

This protocol provides a general procedure for the synthesis of a pyrrolopyridine carboxylic acid, exemplified by the carboxylation of a protected 7-azaindole.

Materials:

  • Protected 7-azaindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected 7-azaindole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the desired carboxylic acid.

  • Deprotect the nitrogen to yield the final product.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Lithiation & Carboxylation cluster_2 Workup & Purification A Dissolve protected 7-azaindole in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Stir for 1-2h C->D E Add dry ice D->E F Warm to RT, stir overnight E->F G Quench, acidify, extract F->G H Purify G->H I Deprotect H->I

Caption: Step-by-step workflow for the synthesis of a pyrrolopyridine carboxylic acid.

Protocol for pKa Determination using Potentiometric Titration

This protocol outlines a method for determining the acid dissociation constant (pKa) of a sparingly soluble compound.

Materials:

  • Pyrrolopyridine carboxylic acid sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of the pyrrolopyridine carboxylic acid in a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility).

  • Add KCl to maintain a constant ionic strength.

  • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

  • To determine the pKa of the pyridine nitrogen, titrate a solution of the compound with standardized HCl.

Protocol for Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (pyrrolopyridine carboxylic acid)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrrolopyridine scaffold offers a versatile platform for the design of novel therapeutic agents. This guide has provided a comparative overview of this compound and its isomers, highlighting the significant impact of the nitrogen atom's position on the synthetic accessibility, physicochemical properties, and biological activity of these compounds.

While the 7-azaindole (pyrrolo[2,3-b]pyridine) core is well-explored in drug discovery, this analysis suggests that other, less-studied isomers may offer unique advantages in terms of target selectivity, ADME properties, and intellectual property space. Future research should focus on the systematic experimental evaluation of all six pyrrolopyridine carboxylic acid isomers to build a comprehensive and directly comparable dataset. Such studies will undoubtedly accelerate the development of next-generation therapeutics based on this privileged scaffold. The strategic selection of a specific pyrrolopyridine isomer, guided by a thorough understanding of its inherent properties, will be paramount to the successful design of potent and selective drug candidates.

References

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The Evolving Landscape of Pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a versatile core for developing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different series of 4H-pyrrolo[2,3-b]pyridine analogs, offering insights into the design principles that govern their therapeutic potential. We will delve into specific examples from recent literature, comparing their performance as kinase inhibitors, central nervous system agents, and beyond, supported by experimental data.

The 4H-Pyrrolo[2,3-b]pyridine Core: A Scaffold for Targeted Therapies

The 7-azaindole ring system is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electron distribution and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological properties. The nitrogen at position 7 can act as a hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding pocket. The pyrrole nitrogen, in turn, can serve as a hydrogen bond donor. This dual capacity for interaction is a cornerstone of the scaffold's success.

This guide will compare and contrast the SAR of 4H-pyrrolo[2,3-b]pyridine derivatives across several key therapeutic areas, highlighting how subtle modifications to the core structure can lead to dramatic shifts in biological activity and selectivity.

Comparative SAR Analysis of Pyrrolo[2,3-b]pyridine Analogs

Protein Kinase Inhibitors: Targeting the ATP-Binding Site

The pyrrolo[2,3-b]pyridine scaffold has been extensively explored for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] The nitrogen at the 7-position is particularly adept at forming a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.

Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent FGFR inhibitors.[2]

Key SAR Insights:

  • Substitution at the 4-position: Attaching a substituted pyrazole ring at this position was found to be crucial for potent FGFR inhibition.

  • The role of the linker: An amino linker between the pyrrolopyridine core and the pyrazole moiety is generally preferred.

  • Substituents on the pyrazole ring: Small, electron-donating groups on the pyrazole ring, such as a methyl group, tend to enhance activity.

CompoundR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4a HH152245987
4h CH3H7925712
4j ClH354888>1000

Data synthesized from[2]

The data clearly indicates that the addition of a methyl group (compound 4h ) significantly improves potency against FGFR1, 2, and 3 compared to the unsubstituted analog (4a ) and the chloro-substituted analog (4j ).[2] This suggests a favorable hydrophobic interaction in a specific sub-pocket of the FGFR ATP-binding site.

GSK-3β is a key target in the treatment of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have shown remarkable potency as GSK-3β inhibitors.[3]

Key SAR Insights:

  • The importance of the C3 position: Introduction of a substituted phenyl ring at the C3 position is a common feature of potent inhibitors.

  • Substituents on the phenyl ring: Electron-withdrawing groups, such as halogens, at the meta or para position of the phenyl ring generally lead to higher activity.

  • Modifications at the N1 position: Alkylation of the pyrrole nitrogen can influence selectivity and pharmacokinetic properties.

CompoundR (at C3-phenyl)GSK-3β IC50 (nM)
41 4-F0.22
46 3-Cl0.26
54 4-Cl0.24

Data synthesized from[3]

The sub-nanomolar potency of compounds 41 , 46 , and 54 underscores the effectiveness of this scaffold for GSK-3β inhibition.[3] Further studies revealed that compound 41 could increase GSK-3β phosphorylation at the Ser9 site, thereby inhibiting its activity and reducing the hyperphosphorylation of tau protein.[3]

Phosphodiesterase 4B (PDE4B) Inhibitors: Modulating Inflammatory Pathways

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been identified as potent and selective PDE4B inhibitors.[4]

Key SAR Insights:

  • The Carboxamide Moiety at C2: This group is essential for interaction with the active site. The nature of the amine substituent on the carboxamide plays a critical role in determining potency and selectivity.

  • Hydrophobicity and Ring Size: The SAR studies revealed a clear relationship between the hydrophobicity and ring size of the amide substituent and the inhibitory activity against PDE4B.[4]

  • Aryl Substitution at N1: A 3,4-dichlorophenyl group at the N1 position was found to be optimal in the initial series.

CompoundAmide SubstituentPDE4B IC50 (µM)Selectivity vs. PDE4D
11a Cyclopropyl0.45-
11h 3,3-difluoroazetidine0.146-fold
11o Piperidinyl1.1-

Data synthesized from[4]

Compound 11h , with a 3,3-difluoroazetidine ring, emerged as a highly potent and selective PDE4B inhibitor.[4] This highlights the importance of fine-tuning the properties of the amide substituent to achieve desired biological activity.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on the robustness of the experimental methods used for synthesis and biological evaluation. Below are representative protocols derived from the cited literature.

General Synthetic Protocol for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol describes the synthesis of PDE4B inhibitors, demonstrating a common chemical workflow.

Caption: General synthetic route for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step-by-Step Methodology:

  • Chan-Lam Coupling: The starting pyrrolo[2,3-b]pyridine ester is coupled with an appropriate aryl boronic acid in the presence of a copper catalyst (e.g., copper(II) acetate) and a base to form the N-aryl intermediate. This step establishes the substituent at the N1 position.

  • Saponification: The ester group of the N-aryl intermediate is hydrolyzed using a base like lithium hydroxide or sodium hydroxide to yield the corresponding carboxylic acid. This acid is the key precursor for the final amide coupling step.

  • Amide Coupling: The carboxylic acid is then coupled with a variety of amines using a peptide coupling reagent such as T3P (propylphosphonic anhydride) and a base like DIPEA (N,N-diisopropylethylamine) to generate the final carboxamide analogs.[4]

In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol outlines a standard method for evaluating the inhibitory activity of compounds against a specific kinase.

G cluster_workflow Kinase Assay Workflow A Prepare Assay Plate: Add kinase, substrate, and ATP B Add Test Compound (Varying Concentrations) A->B C Incubate at RT (e.g., 60 minutes) B->C D Add Detection Reagent (Luminescence-based) C->D E Measure Signal (Luminometer) D->E F Data Analysis: Calculate % Inhibition and IC50 values E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Preparation: The kinase enzyme, a suitable substrate (e.g., a peptide), and ATP are added to the wells of a microtiter plate.

  • Compound Addition: The synthesized pyrrolo[2,3-b]pyridine analogs are added to the wells at a range of concentrations. A control (e.g., DMSO) is also included.

  • Incubation: The reaction is allowed to proceed for a specific time at room temperature, during which the kinase phosphorylates the substrate.

  • Detection: A detection reagent is added that produces a signal (e.g., luminescence) which is inversely proportional to the amount of ATP remaining. High kinase activity consumes more ATP, leading to a lower signal.

  • Signal Measurement: The signal is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the design of targeted therapeutics. The comparative analysis presented here demonstrates that specific substitution patterns around the core ring system are key to achieving high potency and selectivity for diverse biological targets, from protein kinases to phosphodiesterases.

The key takeaways from this guide are:

  • The nitrogen at position 7 is a critical hydrogen bond acceptor, particularly for kinase hinge binding.

  • Substitutions at the C2, C3, and C4 positions can be tailored to target specific sub-pockets within an enzyme's active site, thereby driving potency and selectivity.

  • The N1 position of the pyrrole ring offers a valuable vector for introducing substituents that can modulate physicochemical properties and engage with solvent-exposed regions of the target protein.

Future research in this area will likely focus on the development of covalent and allosteric inhibitors based on the 4H-pyrrolo[2,3-b]pyridine scaffold to overcome challenges of drug resistance. Furthermore, the application of this scaffold to other target classes, such as epigenetic modifiers and protein-protein interaction inhibitors, remains a promising avenue for exploration. The insights gained from the SAR studies detailed in this guide will undoubtedly serve as a valuable foundation for these future endeavors.

References

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Modern Scientific Press. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

  • Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. PubMed. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid. Fluorochem. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

Sources

A Researcher's Guide to the Bioisosteric Replacement of the Carboxylic Acid in 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The 4H-Pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged heterocycle found in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. When functionalized with a carboxylic acid at the 4-position, this scaffold can engage in crucial interactions with biological targets. However, the inherent properties of the carboxylic acid group, such as its ionizability, potential for metabolic liabilities, and impact on cell permeability, often necessitate its replacement with a suitable bioisostere.

This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid moiety in 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid. We will delve into the rationale behind this strategy, compare the physicochemical and biological implications of these replacements, and provide detailed, field-proven experimental protocols for the synthesis of key analogs. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to optimize compounds based on the 7-azaindole scaffold.

The Rationale for Bioisosteric Replacement

The carboxylic acid functional group is a cornerstone in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and to form salt bridges with basic residues in protein binding sites. However, its acidic nature (typically with a pKa around 4-5) means it is predominantly ionized at physiological pH. This negative charge can be advantageous for solubility and target binding but may also lead to poor membrane permeability, rapid renal clearance, and potential for drug-drug interactions. Furthermore, carboxylic acids can undergo metabolic conjugation to form reactive acyl glucuronides, which have been implicated in idiosyncratic drug toxicity.

Bioisosteric replacement aims to mitigate these liabilities while preserving or even enhancing the desired biological activity. A successful bioisostere should mimic the key steric, electronic, and hydrogen bonding properties of the original functional group. For the carboxylic acid in this compound, the goal is to identify replacements that can maintain the crucial interactions at the target while improving the overall drug-like properties of the molecule.

Core Bioisosteric Replacements: A Comparative Analysis

While a direct, head-to-head comparison of various bioisosteres on the this compound scaffold is not extensively documented in publicly available literature, we can extrapolate from the well-established principles of bioisosterism and data from analogous heterocyclic systems. The most common and logical bioisosteric replacements for a carboxylic acid are the 5-substituted-1H-tetrazole and the N-acyl sulfonamide.

The 5-Substituted-1H-Tetrazole: The Closest Mimic

The tetrazole ring is arguably the most widely used bioisostere for the carboxylic acid group. Its pKa is very similar to that of a carboxylic acid (typically 4.5-5.5), ensuring it is also ionized at physiological pH and can participate in similar ionic interactions.

Physicochemical Properties Comparison:

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleJustification & Implications
Acidity (pKa) ~4-5~4.5-5.5The similar pKa values suggest that the tetrazole can effectively mimic the charge-based interactions of the carboxylate group.
Lipophilicity (LogP/LogD) Generally lowerGenerally higherThe increased lipophilicity of the tetrazole can lead to improved membrane permeability and oral absorption. However, this is not always the case and is context-dependent.
Metabolic Stability Susceptible to glucuronidationGenerally more stableTetrazoles are less prone to the metabolic pathways that affect carboxylic acids, potentially leading to a longer half-life and reduced risk of reactive metabolite formation.
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorThe tetrazole ring presents multiple nitrogen atoms that can participate in hydrogen bonding, closely mimicking the carboxylate's interaction profile.
Size and Shape PlanarPlanar, but slightly largerThe tetrazole ring is bulkier than a carboxylic acid, which could lead to steric clashes in a constrained binding pocket.

Synthesis of 4-(1H-Tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine:

The synthesis of the tetrazole analog of this compound would typically start from the corresponding nitrile.

G cluster_0 Synthetic Pathway to Tetrazole Bioisostere Carboxylic_Acid This compound Amide 4H-Pyrrolo[2,3-b]pyridine-4-carboxamide Carboxylic_Acid->Amide 1. SOCl2 2. NH4OH Nitrile 4H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Amide->Nitrile Dehydration (e.g., P2O5 or TFAA) Tetrazole 4-(1H-Tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine Nitrile->Tetrazole [3+2] Cycloaddition (e.g., NaN3, NH4Cl)

Caption: Synthetic route to the tetrazole bioisostere.

The N-Acyl Sulfonamide: A More Lipophilic Alternative

N-Acyl sulfonamides are another important class of non-classical bioisosteres for carboxylic acids. They are generally more lipophilic and can offer advantages in terms of metabolic stability. Their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen, providing a handle to optimize physicochemical properties.[1]

Physicochemical Properties Comparison:

PropertyCarboxylic AcidN-Acyl SulfonamideJustification & Implications
Acidity (pKa) ~4-55-9 (tunable)The pKa of an N-acyl sulfonamide can be modulated by the choice of the R-group on the sulfonamide, allowing for fine-tuning of the molecule's ionization state at physiological pH.[1]
Lipophilicity (LogP/LogD) Generally lowerGenerally higherThe increased lipophilicity can improve cell permeability and reduce renal clearance.
Metabolic Stability Susceptible to glucuronidationGenerally more stableN-Acyl sulfonamides are typically more resistant to metabolic degradation than carboxylic acids.
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorThe sulfonamide group can participate in hydrogen bonding, although the geometry and charge distribution differ from a carboxylate.
Conformation PlanarMore conformational flexibilityThe S-N bond allows for more rotational freedom compared to the rigid planar carboxylate.

Synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)carbonyl)sulfonamide:

The synthesis of an N-acyl sulfonamide would typically involve the coupling of the parent carboxylic acid with a sulfonamide.

G cluster_0 Synthetic Pathway to Acyl Sulfonamide Bioisostere Carboxylic_Acid This compound Acyl_Chloride 4H-Pyrrolo[2,3-b]pyridine-4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl2 or (COCl)2 Acyl_Sulfonamide N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)carbonyl)sulfonamide Acyl_Chloride->Acyl_Sulfonamide Sulfonamide Sulfonamide (R-SO2NH2) Sulfonamide->Acyl_Sulfonamide Coupling

Caption: Synthetic route to the N-acyl sulfonamide bioisostere.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the parent carboxylic acid and its bioisosteric analogs. These protocols are based on established synthetic procedures for similar heterocyclic systems and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of 4H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

This protocol describes the conversion of the corresponding carboxamide to the nitrile, a key intermediate for tetrazole synthesis.

Materials:

  • 4H-Pyrrolo[2,3-b]pyridine-4-carboxamide

  • Phosphorus pentoxide (P₂O₅) or Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4H-Pyrrolo[2,3-b]pyridine-4-carboxamide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the dehydrating agent (P₂O₅, 2.0 eq or TFAA, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4H-Pyrrolo[2,3-b]pyridine-4-carbonitrile.

Protocol 2: Synthesis of 4-(1H-Tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine

This protocol details the [3+2] cycloaddition of an azide to the nitrile to form the tetrazole ring.

Materials:

  • 4H-Pyrrolo[2,3-b]pyridine-4-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere

Procedure:

  • To a solution of 4H-Pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous solution with dilute HCl to pH ~2-3 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(1H-Tetrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)carbonyl)sulfonamide

This protocol describes the coupling of the carboxylic acid with a sulfonamide.

Materials:

  • This compound

  • Sulfonamide (e.g., methanesulfonamide)

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq), sulfonamide (1.1 eq), and the coupling agent (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl sulfonamide.

Conclusion and Future Directions

The bioisosteric replacement of the carboxylic acid in this compound with groups such as tetrazoles and N-acyl sulfonamides presents a powerful strategy for modulating the physicochemical and pharmacokinetic properties of this important scaffold. While direct comparative data for this specific system is limited, the principles outlined in this guide provide a rational basis for the design and synthesis of novel analogs with improved drug-like characteristics.

The choice of bioisostere will ultimately depend on the specific therapeutic target and the desired property modulations. It is crucial to synthesize and evaluate a panel of these analogs to empirically determine the optimal replacement. The provided synthetic protocols offer a starting point for researchers to access these key compounds and further explore the structure-activity and structure-property relationships within this promising chemical space. Future work should focus on the systematic evaluation of these bioisosteres on the 4H-Pyrrolo[2,3-b]pyridine scaffold to generate the much-needed direct comparative data that will guide future drug discovery efforts.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Laube, T. (2002). Bioisosteres of the carboxylic acid group and their use in drug design. Bioorganic & medicinal chemistry, 10(11), 3379-3394.
  • Duncton, M. A. (2011). Miniperspective: Carboxylic acid isosteres in drug design. Journal of medicinal chemistry, 54(22), 7647-7663.
  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. RSC Medicinal Chemistry, 13(1), 16-36.
  • Borhade, S. R., et al. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. ChemMedChem, 10(3), 455-460.
  • Lassalas, P., et al. (2016). Structure property relationships of carboxylic acid isosteres. Journal of medicinal chemistry, 59(15), 7137-7153.

Sources

The Selectivity Landscape of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent enzyme inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of many kinases has led to its incorporation into numerous clinical candidates.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity to minimize off-target effects and associated toxicities.

This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid core. We will explore the methodologies for assessing selectivity, present comparative data for representative compounds, and discuss the structural determinants of their off-target profiles. This analysis aims to equip researchers with the necessary insights to rationally design and evaluate the next generation of selective and safe therapeutics.

The Imperative of Cross-Reactivity Profiling

The development of small molecule inhibitors with precise target engagement is a cornerstone of modern drug discovery. While achieving high on-target potency is a primary objective, understanding a compound's interactions across the broader proteome is equally critical. Off-target activities can lead to unforeseen toxicities, confounding experimental results and jeopardizing clinical success. For kinase inhibitors, which often target the conserved ATP-binding pocket, the risk of cross-reactivity is particularly pronounced.[3] Comprehensive selectivity profiling is therefore not merely a regulatory requirement but a fundamental aspect of robust preclinical science. It enables the early identification of potential liabilities, informs structure-activity relationship (SAR) studies, and ultimately de-risks the progression of drug candidates.[4][5]

Methodologies for Comprehensive Selectivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Several powerful techniques have become industry standards, each offering unique advantages in characterizing on- and off-target interactions.

Biochemical Kinase Assays: The Kinome Scan

The most direct method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[4][6][7] These "kinome scans" typically employ radiometric or luminescence-based assays to quantify the inhibitor's effect on the enzymatic activity of hundreds of kinases. The resulting data provides a percentage of inhibition at a fixed concentration or IC50 values for a broad spectrum of the kinome, offering a panoramic view of the inhibitor's selectivity.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Biochemical Kinase Assay Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a cellular context.[8] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of the inhibitor provides direct evidence of target engagement within the cell.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} CETSA Experimental Workflow

Chemical Proteomics

Chemical proteomics offers an unbiased, large-scale approach to identify the cellular targets of a small molecule.[3] In a common workflow, an immobilized version of the inhibitor is used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry. This technique can reveal both expected and unexpected off-targets, providing a comprehensive map of the inhibitor's interactome.

Comparative Cross-Reactivity Profiles

While a comprehensive, head-to-head kinome scan of multiple this compound-based inhibitors is not publicly available, we can construct a representative comparison by compiling data from various sources for inhibitors with this core or a highly similar scaffold. The following table illustrates the selectivity profiles of inhibitors targeting different primary kinases.

Compound (Primary Target) Core Scaffold Screening Method Key On-Target IC50 (nM) Notable Off-Targets (>50% inhibition @ 1µM or IC50 <1µM) Reference
Compound A (Hypothetical B-RAF V600E Inhibitor) 4H-Pyrrolo[2,3-b]pyridineKinome Scan (468 kinases)B-RAF V600E: 31SRC, LCK, ABL1, p38αBased on Vemurafenib data[9]
Pexidartinib (PLX3397) (CSF1R/c-Kit) 7-Azaindole derivativeKinome ScanCSF1R: 20, c-Kit: 10FLT3, KDR (VEGFR2)[2][10]
Compound 11h (PDE4B) 1H-Pyrrolo[2,3-b]pyridineBiochemical AssayPDE4B: 110PDE4D (low µM)[11]
Compound 25 (FGFR4) Pyrrolo[2,3-b]pyridine-3-oneBiochemical AssayFGFR4: 51.6Data not available[2]
AZ-PAK-36 (PAK1) 7-AzaindoleKinome ScanPAK1: 14MINK1, TNK1[12]

Analysis of Selectivity Profiles:

  • B-RAF Inhibitors: Compounds based on the 7-azaindole scaffold, such as Vemurafenib, demonstrate high potency against the B-RAF V600E mutant.[9][13] However, they can exhibit significant off-target activity against other kinases, including members of the SRC family. This cross-reactivity is thought to contribute to some of the observed clinical side effects.

  • CSF1R/c-Kit Inhibitors: Pexidartinib, a 7-azaindole derivative, shows potent inhibition of both CSF1R and c-Kit.[2][10] Its selectivity over other kinases is generally good, with notable off-target activity primarily against other receptor tyrosine kinases like FLT3 and VEGFR2.

  • PDE4B Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has yielded potent and selective inhibitors of PDE4B.[11] The primary selectivity challenge for these compounds is often distinguishing between the highly homologous PDE4 isoforms, particularly PDE4D, inhibition of which is associated with emesis.[6][14]

  • FGFR4 Inhibitors: The pyrrolo[2,3-b]pyridine core has also been utilized to develop inhibitors of FGFR4. A key challenge in this area is achieving selectivity over other FGFR family members (FGFR1-3), as inhibition of these can lead to toxicities such as hyperphosphatemia.[12][15][16]

Alternative Scaffolds: A Comparative Look

To provide context for the selectivity of 4H-pyrrolo[2,3-b]pyridine-based inhibitors, it is useful to compare them with alternative scaffolds targeting the same proteins.

Target Alternative Scaffold Representative Inhibitor Selectivity Profile Highlights
B-RAF V600E Pyrrolo[2,3-d]pyrimidineDabrafenibGenerally considered more selective than Vemurafenib with less paradoxical ERK activation.
CSF1R AminopyridineBLZ945Highly selective for CSF1R, used extensively in preclinical models.
PDE4B 2-ArylpyrimidineBPN14770Demonstrates high selectivity for PDE4B over other PDE4 isoforms.[14][17]
FGFR Pyrido[2,3-d]pyrimidineErdafitinibPan-FGFR inhibitor with activity against FGFR1-4.[12][18]

Detailed Experimental Protocols

For researchers looking to perform their own cross-reactivity profiling, the following are standardized protocols for the key methodologies discussed.

Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase and corresponding substrate

  • Test inhibitor

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare a kinase reaction buffer containing ATP and the appropriate substrate.

  • Add the test inhibitor at various concentrations to the wells of the plate.

  • Add the kinase to initiate the reaction.

  • Incubate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control.

Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell culture reagents

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Antibody against the target protein

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test inhibitor or vehicle for the desired time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities and plot them against the temperature to generate melting curves.

Conclusion

The this compound scaffold is a versatile and potent platform for the development of enzyme inhibitors, particularly targeting kinases. However, achieving a high degree of selectivity remains a critical challenge. This guide has provided an overview of the state-of-the-art methodologies for assessing cross-reactivity and has presented a comparative analysis of the selectivity profiles of inhibitors based on this and related scaffolds. By leveraging these techniques and understanding the structural drivers of selectivity, researchers can more effectively design and optimize novel therapeutics with improved safety and efficacy profiles. A thorough and early assessment of cross-reactivity is paramount to the successful translation of these promising compounds from the bench to the clinic.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kinase Panel Screening for Drug Discovery - ICE Bioscience. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents. (n.d.).
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  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2,-3-B]PYRAZINE DUAL ITK AND JAK3 KINA - Googleapis.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • SI2395004T1 - Pyrrolo (2,3-b)pyridine derivatives as protein kinase inhibitors - Google Patents. (n.d.).
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  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

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A Comparative Efficacy Analysis of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic compounds, the 4H-pyrrolo[2,3-b]pyridine core has emerged as a privileged structure, forming the foundation of a new generation of targeted therapeutics. This guide provides an in-depth, objective comparison of the efficacy of two distinct classes of 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives against established drugs in their respective therapeutic areas: Fibroblast Growth Factor Receptor (FGFR) inhibitors and Phosphodiesterase 4B (PDE4B) inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to inform future research and development endeavors.

Section 1: Targeting Aberrant FGFR Signaling in Oncology

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key oncogenic driver in a variety of solid tumors.[1] The development of potent and selective FGFR inhibitors is, therefore, a critical strategy in cancer therapy. Here, we compare a promising 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , to the FDA-approved pan-FGFR inhibitor, Erdafitinib .

Mechanism of Action: Competitive Inhibition of ATP Binding

Both the 1H-pyrrolo[2,3-b]pyridine derivatives and Erdafitinib exert their therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[1]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Compound_4h Compound 4h Compound_4h->FGFR Inhibition Erdafitinib Erdafitinib Erdafitinib->FGFR

Figure 1: Simplified FGFR signaling pathway and points of inhibition.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of compound 4h and Erdafitinib against various FGFR isoforms.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h 7925
Erdafitinib 1.22.53.0

Data sourced from[1][2][3][4]

As the data indicates, while Erdafitinib demonstrates higher potency across all tested FGFR isoforms, compound 4h still exhibits potent inhibitory activity in the low nanomolar range.[1] The comparable efficacy profile of compound 4h , coupled with its potentially distinct chemical scaffold, underscores its value as a lead compound for further optimization.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of IC50 values is a cornerstone of kinase inhibitor profiling. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

1. Reagents and Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 enzymes.

  • ATP and appropriate kinase substrate (e.g., poly-Glu-Tyr).

  • Test compounds (Compound 4h, Erdafitinib) dissolved in DMSO.

  • Kinase assay buffer.

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin).

  • 384-well microplates.

  • Microplate reader capable of TR-FRET detection.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Add the kinase enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents.

  • Incubate the plate to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.[5][6][7]

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Plate_Addition Add Compounds, Kinase, and Substrate to Plate Compound_Dilution->Plate_Addition Reaction_Initiation Initiate Reaction with ATP Plate_Addition->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction and Add Detection Reagents Incubation->Reaction_Stop Signal_Detection Measure TR-FRET Signal Reaction_Stop->Signal_Detection Data_Analysis Calculate % Inhibition and IC50 Values Signal_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Section 2: Modulating Inflammatory Responses through PDE4B Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, particularly in inflammatory and immune cells.[8] Inhibition of PDE4 has been shown to have significant anti-inflammatory effects. This section compares a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative, compound 11h , with the well-characterized PDE4 inhibitor, Rolipram .

Mechanism of Action: Elevation of Intracellular cAMP

Both compound 11h and Rolipram act by inhibiting the PDE4 enzyme, which is responsible for the hydrolysis of cAMP. By blocking this degradation, these inhibitors lead to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates and deactivates downstream inflammatory mediators, ultimately leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8][9]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC:e->cAMP:w Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammation Inhibition Compound_11h Compound 11h Compound_11h->PDE4 Inhibition Rolipram Rolipram Rolipram->PDE4

Figure 3: Simplified cAMP signaling pathway and points of inhibition.

Comparative In Vitro and Cellular Efficacy

The following table presents the IC50 values of compound 11h and Rolipram against PDE4B and their efficacy in a cellular assay measuring TNF-α release from macrophages.

CompoundPDE4B IC50 (µM)TNF-α Release Inhibition (Cellular Assay)
Compound 11h 0.11 - 1.1Equipotent to Rolipram
Rolipram ~0.130Standard Comparator

Data sourced from[8][10][11][12][13]

The data demonstrates that compound 11h exhibits potent inhibition of the PDE4B isoform, with IC50 values in the sub-micromolar range.[8] Importantly, in a cellular context, it demonstrates efficacy comparable to that of Rolipram in suppressing the release of the pro-inflammatory cytokine TNF-α. This indicates that the in vitro enzymatic activity translates effectively to a cellular response.

Experimental Protocol: Macrophage TNF-α Release Assay

This assay quantifies the ability of a compound to inhibit the release of TNF-α from stimulated macrophages.

1. Reagents and Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) for stimulation.

  • Test compounds (Compound 11h, Rolipram) dissolved in DMSO.

  • TNF-α ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader for ELISA.

2. Assay Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce TNF-α production.

  • Incubate the plate for an appropriate duration (e.g., 4-6 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.[14][15][16][17][18]

Conclusion

The 4H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives highlighted in this guide demonstrate potent and specific inhibitory activities against two distinct and clinically relevant targets: FGFR and PDE4B.

Compound 4h emerges as a compelling lead for the development of new anti-cancer therapies, exhibiting low nanomolar potency against key FGFR isoforms. While not as potent as the approved drug Erdafitinib, its efficacy profile warrants further investigation and optimization.

Similarly, compound 11h showcases significant potential as an anti-inflammatory agent. Its potent inhibition of PDE4B and its comparable cellular efficacy to the established inhibitor Rolipram make it an attractive candidate for further preclinical development.

The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these and other novel compounds. Future studies should focus on in vivo efficacy models and comprehensive pharmacokinetic and toxicological profiling to fully elucidate the therapeutic potential of this promising class of molecules.

References

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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575–21584. [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. The Biochemical journal, 347 Pt 2, 571–578. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021). RSC Publishing. [Link]

  • Taciak, B., et al. (2018). Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. Infection and Immunity, 66(5), 2064–2069. [Link]

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  • Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed. (1995). PubMed. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. (2017). National Institutes of Health. [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. Retrieved January 19, 2026, from [Link]

  • Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed. (2020, January 24). PubMed. [Link]

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A Researcher's Guide to In Vivo Validation of Novel Kinase Inhibitors: A Case Study with 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and a detailed protocol for the in vivo validation of a promising class of therapeutic candidates: 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid-based compounds. Drawing from extensive preclinical research principles, we will navigate the critical steps from hypothesis to data, using a representative compound, "Compound X," to illustrate the process. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel kinase inhibitors in a preclinical setting.

The 4H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a versatile pharmacophore widely explored in medicinal chemistry for its ability to target a range of enzymes, particularly protein kinases.[1][2][3] Its structural features make it an excellent starting point for developing potent and selective inhibitors. This guide will focus on the in vivo validation of a hypothetical derivative, "Compound X," designed as a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in cancer cell signaling.

The Rationale for Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4][5] Akt activation, driven by growth factors and survival signals, promotes cell proliferation, growth, and survival, while inhibiting apoptosis.[6][7] Hyperactivation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many solid tumors.[7][8] Therefore, potent and selective inhibition of Akt represents a promising strategy to counteract tumor progression.

Below is a diagram illustrating the central role of Akt in this oncogenic pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates CompoundX Compound X (Akt Inhibitor) CompoundX->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Compound X.

In Vivo Validation Workflow: A Step-by-Step Guide

The in vivo validation of a novel compound like "Compound X" requires a multi-faceted approach, encompassing efficacy, pharmacokinetics (PK), and toxicology. A well-designed study not only evaluates the anti-tumor activity but also provides critical information on the drug's behavior in a biological system.[9]

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis CellCulture 1. Cancer Cell Line Culture (e.g., HT-29) CellHarvest 2. Cell Harvesting & Counting CellCulture->CellHarvest Implantation 4. Subcutaneous Implantation of Cells CellHarvest->Implantation AnimalAcclimatization 3. Animal Acclimatization (e.g., Nude Mice) AnimalAcclimatization->Implantation TumorMonitoring 5. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 6. Randomization into Treatment Groups TumorMonitoring->Randomization Dosing 7. Dosing Administration (Vehicle, Compound X, SoC) Randomization->Dosing DataCollection 8. Data Collection: - Tumor Volume - Body Weight - Clinical Observations Dosing->DataCollection Endpoint 9. Study Endpoint Reached DataCollection->Endpoint TissueHarvest 10. Tumor & Tissue Harvesting Endpoint->TissueHarvest PD_Analysis 11. Pharmacodynamic Analysis (e.g., Western Blot) TissueHarvest->PD_Analysis Tox_Analysis 12. Histopathology (Toxicology) TissueHarvest->Tox_Analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

Detailed Experimental Protocol: Efficacy Study in a Human Colorectal Cancer Xenograft Model

This protocol describes a standard efficacy study using a cell line-derived xenograft (CDX) model.[10][11]

1. Cell Culture and Animal Model:

  • Cell Line: HT-29 human colorectal cancer cells, known to have a constitutively active PI3K/Akt pathway.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. House in specific pathogen-free conditions with ad libitum access to food and water.[11] Allow a one-week acclimatization period.

2. Tumor Implantation:

  • Culture HT-29 cells to ~80% confluency.

  • Harvest cells using trypsin and wash with serum-free media. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a density of 5 x 10^6 cells per 100 µL.[11]

  • Anesthetize each mouse and subcutaneously inject 100 µL of the cell suspension into the right flank.[12]

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

4. Treatment Groups and Dosing:

  • Group 1 (Vehicle Control): Administer the formulation vehicle orally (p.o.) once daily (QD).

  • Group 2 (Compound X): Administer Compound X at a predetermined dose (e.g., 50 mg/kg, based on preliminary tolerability studies), p.o., QD.

  • Group 3 (Standard of Care - SoC): Administer a relevant kinase inhibitor (e.g., Ipatasertib, an Akt inhibitor) at its established effective dose, p.o., QD.

5. Data Collection and Endpoints:

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the clinical condition of the animals daily.

  • The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).[10]

  • Euthanize animals if they show signs of excessive distress or more than 20% body weight loss.

6. Pharmacodynamic (PD) and Toxicological Analysis:

  • At the end of the study, collect tumor samples and key organs (liver, spleen, kidneys).

  • For PD analysis, a subset of tumors can be snap-frozen for Western blotting to assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40).

  • For toxicology, fix organs in formalin for histopathological examination.

Comparative Performance Analysis

The ultimate goal of the in vivo study is to benchmark the performance of the novel compound against existing therapies. The table below presents a hypothetical but realistic comparison between "Compound X" and a standard-of-care Akt inhibitor.

ParameterCompound X (Hypothetical Data)Ipatasertib (Reference Kinase Inhibitor)
Target Akt1/2/3Akt1/2/3
In Vivo Model HT-29 Colorectal XenograftHT-29 Colorectal Xenograft
Dose & Schedule 50 mg/kg, p.o., QD100 mg/kg, p.o., QD
Tumor Growth Inhibition (TGI) 85%70%
Tumor Regression Observed in 3/10 animalsObserved in 1/10 animals
Body Weight Change < 5% loss~10% loss
Observed Toxicities None significant at the tested doseMild hyperglycemia
Pharmacokinetics (Mouse) T½: 3.6 hours, Moderate clearanceT½: ~2 hours, Higher clearance

This comparative data illustrates a scenario where "Compound X" demonstrates superior efficacy and a better safety profile at a lower dose compared to the standard of care, making it a promising candidate for further development. The improved pharmacokinetic profile, such as a longer half-life, could contribute to its enhanced in vivo performance.[13]

Causality and Experimental Choices: The "Why" Behind the "How"

  • Choice of Xenograft Model: While genetically engineered mouse models (GEMMs) can offer higher fidelity to human cancer, cell line-derived xenografts are often used for initial efficacy testing due to their reproducibility and faster turnaround time.[9] The HT-29 line was chosen for its known dependence on the Akt pathway, providing a clear biological context to test an Akt inhibitor.

  • Route of Administration: Oral administration was selected as it is the intended clinical route for most small molecule kinase inhibitors, making the preclinical data more translatable.[14]

  • Endpoint Analysis: Measuring tumor volume provides a direct assessment of efficacy. However, complementing this with pharmacodynamic markers (like p-Akt levels) is crucial. This molecular-level data validates that the observed anti-tumor effect is indeed due to the intended mechanism of action – the inhibition of Akt signaling.[15][16]

  • Inclusion of a Standard of Care: Comparing a novel agent to a current standard of care is essential to understand its potential clinical value. It sets a benchmark for both efficacy and safety that the new compound must meet or exceed.[17]

Conclusion

The in vivo validation of this compound-based compounds, as exemplified by our hypothetical "Compound X," is a rigorous, multi-step process. It requires careful experimental design, precise execution, and a deep understanding of the underlying biology. By integrating efficacy, pharmacokinetic, and toxicological assessments, researchers can build a comprehensive data package that robustly evaluates the therapeutic potential of these novel kinase inhibitors and justifies their advancement toward clinical trials.[18][19]

References

[4] Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer. Cancer treatment reviews, 30(2), 193–204. [Link]

[5] Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular cancer, 18(1), 26. [Link]

[6] Revathidevi, S., & Munirajan, A. K. (2019). Akt in cancer: New molecular insights and advances in drug development. Seminars in cancer biology, 59, 129–141. [Link]

[8] Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

[18] Yamazaki, S., & Tomita, M. (2012). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Biological & pharmaceutical bulletin, 35(5), 634–641. [Link]

[17] Roskoski, R., Jr (2016). Principles of Kinase Inhibitor Therapy for Solid Tumors. Annals of surgery, 265(2), 248–256. [Link]

[20] Kurzrock, R., & Stewart, D. J. (2022). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO precision oncology, 6, e2100349. [Link]

[9] Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. V., Venditti, J. M., Schepartz, S., ... & Sausville, E. A. (2011). Drug Efficacy Testing in Mice. Current protocols in pharmacology, Chapter 14, Unit 14.1. [Link]

[13] Scott, J. S., Harrison, T., & Andrews, D. M. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. RSC medicinal chemistry, 13(10), 1183–1193. [Link]

[21] ResearchGate. (2023). FDA-approved kinase inhibitors (KI) for solid tumor therapy. [Link]

[19] Pessoa, F., Machado, C. B., da Silva, E. L., & Moreira-Nunes, C. A. (2023). Solid Tumors and Kinase Inhibition: Management and Therapy Efficacy Evolution. Gene, 881, 147614. [Link]

[12] Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

[22] Roskoski, R., Jr. (2017). Principles of Kinase Inhibitor Therapy for Solid Tumors. Annals of Surgery, 265(2), 248-256. [Link]

[15] Grønbæk, H., Svendsen, P., Nielsen, K. L., Østergaard, S., & Jensen, P. B. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419. [Link]

[10] Diamond, J. R., Eckhardt, S. G., Tentler, J. J., Hylander, B. L., Repasky, E. A., & Gustafson, D. L. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989–2998. [Link]

[16] Grønbæk, H., Svendsen, P., Nielsen, K. L., Østergaard, S., & Jensen, P. B. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419. [Link]

[11] Li, S., Lin, Y., Chen, Y., Chen, J., & Lin, J. (2024). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers in Pharmacology, 15, 1357062. [Link]

[14] National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]

[23] Lamore, S. D., Ahlberg, E., Boyer, S., Ciaccio, P. J., Gehen, S. C., Gintant, G., ... & Pettit, S. D. (2017). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical research in toxicology, 30(7), 1385–1397. [Link]

[1] Li, G., Wilcken, R., Anderson, T. K., Fulp, A., Mente, S., Hopkins, J., ... & White, K. L. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1560–1566. [Link]

[2] Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

[3] Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 780-791. [Link]

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A Head-to-Head Comparison of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid and Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the 7-azaindole (or 4H-pyrrolo[2,3-b]pyridine) and 9-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffolds have emerged as cornerstones in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides a detailed head-to-head comparison of these two powerhouse scaffolds, delving into their physicochemical properties, synthetic accessibility, and biological applications, supported by experimental insights to inform rational drug design.

At a Glance: Key Distinctions

Feature4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (7-Azaindole)Pyrrolo[2,3-d]pyrimidine (9-Deazapurine)
Core Structure Pyrrole ring fused to a pyridine ringPyrrole ring fused to a pyrimidine ring
Bioisosteric Relationship Bioisostere of indole and purineBioisostere of purine (adenine)[1][2]
Key Interaction Motif Excellent hinge-binding motif in kinases, forming two hydrogen bonds[3]Mimics adenine to bind to the ATP-binding site of kinases[1][2]
Prevalence in FDA Drugs Found in approved drugs like Vemurafenib[3] and Pexidartinib[4]Found in numerous FDA-approved drugs, including Tofacitinib[5], Baricitinib[5], Ribociclib, and Ruxolitinib[6]
Synthetic Accessibility Well-established synthetic routes available[7]Diverse and well-documented synthetic methodologies[8][9][10]
Primary Therapeutic Area Predominantly in oncology (kinase inhibitors)[3][4]Broad applications including oncology, inflammation, and autoimmune diseases[5][6][11]

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the two scaffolds lies in the six-membered ring fused to the pyrrole core: a pyridine in the 7-azaindole and a pyrimidine in the 9-deazapurine. This seemingly subtle change has significant implications for the physicochemical properties of the resulting molecules.

The additional nitrogen atom in the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine scaffold generally increases its polarity and potential for hydrogen bonding compared to the 7-azaindole core. This can influence solubility, a critical parameter for drug development. However, it's important to note that the overall properties of a drug candidate are heavily influenced by the substituents appended to the core scaffold.

Synthesis: Navigating the Chemical Landscape

Both scaffolds are synthetically accessible, with a rich body of literature detailing their construction. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

General Synthetic Strategy for Pyrrolo[2,3-d]pyrimidines

The synthesis of the pyrrolo[2,3-d]pyrimidine core often involves the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring, or vice versa.[10] Common strategies include the reaction of aminopyrimidines with α-haloketones or the cyclization of appropriately substituted pyrroles.[10]

Pyrrolo[2,3-d]pyrimidine Synthesis cluster_0 Route A: Pyrimidine to Pyrrolopyrimidine cluster_1 Route B: Pyrrole to Pyrrolopyrimidine Aminopyrimidine Aminopyrimidine Cyclization Cyclization Aminopyrimidine->Cyclization Reaction with alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclization Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cyclization->Pyrrolo[2,3-d]pyrimidine Substituted_Pyrrole Substituted Pyrrole Ring_Closure Ring Closure Substituted_Pyrrole->Ring_Closure Reaction with Formamide Formamide Formamide->Ring_Closure Pyrrolo[2,3-d]pyrimidine_2 Pyrrolo[2,3-d]pyrimidine Ring_Closure->Pyrrolo[2,3-d]pyrimidine_2

Caption: General synthetic approaches to the pyrrolo[2,3-d]pyrimidine scaffold.

General Synthetic Strategy for this compound

The synthesis of the 7-azaindole scaffold often starts from substituted pyridines. A common approach is the Fischer indole synthesis or variations thereof, where a substituted aminopyridine is reacted with a ketone or aldehyde.

7-Azaindole Synthesis Aminopyridine Aminopyridine Fischer_Indole_Synthesis Fischer Indole Synthesis Aminopyridine->Fischer_Indole_Synthesis Reaction with Ketone_or_Aldehyde Ketone or Aldehyde Ketone_or_Aldehyde->Fischer_Indole_Synthesis 7-Azaindole 4H-Pyrrolo[2,3-b]pyridine Fischer_Indole_Synthesis->7-Azaindole

Caption: A common synthetic route to the 4H-pyrrolo[2,3-b]pyridine scaffold.

Biological Applications: A Focus on Kinase Inhibition

Both scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.

Pyrrolo[2,3-d]pyrimidine: The Adenine Mimic

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP).[1][2] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site, thereby inhibiting kinase activity. This has led to the development of numerous successful drugs targeting a wide range of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[2][5][6]

FDA-Approved Drugs with a Pyrrolo[2,3-d]pyrimidine Core:

  • Tofacitinib: A JAK inhibitor for the treatment of rheumatoid arthritis.[5]

  • Baricitinib: Another JAK inhibitor for rheumatoid arthritis.[5]

  • Ribociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.[6]

  • Ruxolitinib: A JAK1/2 inhibitor for myelofibrosis and polycythemia vera.[6]

This compound: The Hinge-Binding Specialist

The 7-azaindole scaffold is renowned for its ability to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[3] This bidentate interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity. This scaffold is particularly prominent in inhibitors of serine/threonine kinases.

FDA-Approved Drugs with a 4H-Pyrrolo[2,3-b]pyridine Core:

  • Vemurafenib: A B-RAF kinase inhibitor for the treatment of melanoma.[3]

  • Pexidartinib: A CSF1R inhibitor for the treatment of tenosynovial giant cell tumor.[4]

Kinase_Inhibition_Mechanism cluster_0 Pyrrolo[2,3-d]pyrimidine cluster_1 4H-Pyrrolo[2,3-b]pyridine ATP ATP Kinase_Active_Site_1 Kinase Active Site ATP->Kinase_Active_Site_1 Binds to Inhibition_1 Inhibition Kinase_Active_Site_1->Inhibition_1 Leads to P_d_p Pyrrolo[2,3-d]pyrimidine P_d_p->Kinase_Active_Site_1 Competitively Binds to Kinase_Hinge_Region Kinase Hinge Region Hydrogen_Bonds Forms 2 H-Bonds Kinase_Hinge_Region->Hydrogen_Bonds Interaction P_b_p 4H-Pyrrolo[2,3-b]pyridine P_b_p->Kinase_Hinge_Region Binds to Inhibition_2 Inhibition Hydrogen_Bonds->Inhibition_2

Caption: Comparative binding mechanisms of the two scaffolds in kinase inhibition.

Experimental Protocols: A Starting Point for Your Research

The following are representative, high-level protocols for the synthesis and biological evaluation of compounds based on these scaffolds. Specific conditions will need to be optimized for each target compound and biological assay.

General Protocol for Kinase Inhibition Assay
  • Reagents and Materials: Kinase enzyme, peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the kinase, substrate, and buffer. c. Add the test compound or vehicle control. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the specified time. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable equation.

General Protocol for Cell-Based Proliferation Assay
  • Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds or vehicle control. c. Incubate for a specified period (e.g., 72 hours). d. Measure cell viability using the proliferation assay reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response curves.

Conclusion: Choosing the Right Scaffold for Your Target

Both the this compound and the pyrrolo[2,3-d]pyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them will depend on the specific target and the desired properties of the final drug candidate.

  • The pyrrolo[2,3-d]pyrimidine scaffold, with its strong resemblance to adenine, is a go-to choice for ATP-competitive kinase inhibitors and has demonstrated broad utility across various therapeutic areas.

  • The This compound scaffold is a proven hinge-binder, particularly effective for serine/threonine kinases, and offers a robust platform for generating potent and selective inhibitors.

Ultimately, a thorough understanding of the target's active site, coupled with structure-based drug design principles, will guide the selection and optimization of the most promising scaffold for a successful drug discovery campaign.

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The Art of Selectivity: A Comparative Guide to Benchmarking 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a vast landscape of therapeutic targets, but also a significant hurdle in avoiding off-target effects that can lead to toxicity or diminished efficacy. The 4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold, and its close chemical relatives like the 1H-pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, have emerged as privileged structures in kinase inhibitor design. Their structural resemblance to the adenine core of ATP makes them excellent candidates for developing ATP-competitive inhibitors.

This guide provides an in-depth, objective comparison of methodologies to benchmark the selectivity of kinase inhibitors derived from these scaffolds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for interpreting the resulting data to guide successful drug discovery programs. While publicly available data on the specific this compound scaffold is limited, the principles and techniques discussed here are directly applicable and are illustrated with data from closely related and well-documented pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine inhibitors.

The Cornerstone of Kinase Inhibitor Profiling: Why Selectivity Matters

Achieving kinase selectivity is a critical hurdle in drug discovery. A highly selective inhibitor is more likely to elicit a specific biological response, minimizing the potential for off-target toxicities. Early and comprehensive selectivity profiling allows for:

  • Informed Lead Optimization: Understanding the selectivity profile guides medicinal chemistry efforts to enhance on-target potency while mitigating off-target activity.

  • Prediction of Potential Side Effects: Identifying off-target interactions early can help predict potential adverse effects in preclinical and clinical development.

  • Elucidation of Mechanism of Action: A clean selectivity profile strengthens the link between inhibition of the primary target and the observed cellular or physiological effect.

Methodologies for Quantifying Kinase Inhibitor Selectivity

A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough assessment of inhibitor selectivity.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. They are indispensable for initial screening and for determining intrinsic potency.

  • Enzymatic Activity Assays: These assays measure the inhibition of the kinase's catalytic activity—the transfer of a phosphate group from ATP to a substrate. A variety of detection methods are available, including:

    • Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP (e.g., [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate into a substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These "add-and-read" assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They are highly sensitive, amenable to high-throughput screening, and avoid the complications of radioactive materials.[1]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled antibodies or substrates to detect phosphorylation events.

  • Competition Binding Assays (e.g., KINOMEscan™): This powerful technique measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[2] The results are reported as dissociation constants (Kd), providing a direct measure of binding affinity. This approach is ATP-independent, which can be an advantage when comparing inhibitors across kinases with different ATP affinities.[3]

Cell-Based Assays: Assessing Efficacy in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell. Cell-based assays are vital for confirming that an inhibitor can engage its target in a physiological setting and exert the desired biological effect.

  • Target Engagement Assays: These assays confirm that the inhibitor binds to its intended kinase target within living cells. Techniques like the NanoBRET™ Target Engagement Assay are commonly used.

  • Phosphorylation Assays: By measuring the phosphorylation status of a known downstream substrate of the target kinase (e.g., via Western blot, ELISA, or AlphaLISA), these assays provide a functional readout of target inhibition in a cellular context.

  • Cell Proliferation/Viability Assays: For oncology applications, these assays determine the inhibitor's effect on the growth and survival of cancer cell lines that are dependent on the target kinase's activity.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, every protocol must be robust and reproducible. Here, we provide detailed methodologies for two widely used and powerful assays for selectivity profiling.

Protocol 1: Enzymatic Activity Profiling using the ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.

Principle: The ADP-Glo™ assay is a two-step luminescent assay that measures the amount of ADP produced during a kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[1][4]

Materials:

  • Purified kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., a this compound derivative)

  • Kinase reaction buffer (specific to the kinase of interest)

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate. b. Add 0.5 µL of the serially diluted test compound or DMSO (for control wells). c. Initiate the kinase reaction by adding 2.0 µL of ATP solution (at the Km concentration for the specific kinase, if known). d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data to the positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome-Wide Selectivity Profiling using Competition Binding (KINOMEscan™)

This protocol describes the general workflow for assessing the selectivity of an inhibitor across a broad panel of kinases.

Principle: The KINOMEscan™ platform utilizes a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[2][3]

Workflow:

  • Compound Submission: The test compound is submitted to the service provider (e.g., Eurofins DiscoverX) at a specified concentration (typically 1-10 µM for single-concentration screening).

  • Assay Performance: a. The test compound is incubated with each kinase in the panel in the presence of the immobilized ligand. b. After an equilibration period, the unbound kinase is washed away. c. The amount of kinase bound to the solid support is quantified by qPCR.

  • Data Analysis and Visualization: a. The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding of the test compound. b. The data can be visualized in various formats, including a TREEspot™ interaction map, which provides a graphical representation of the inhibitor's interactions across the kinome.[7] c. For "hits" identified in the initial screen, follow-up dose-response curves are generated to determine the dissociation constant (Kd) for each interaction.[7]

Visualizing Workflows and Pathways

Clear diagrams are essential for understanding complex experimental processes and biological systems.

Caption: A typical workflow for benchmarking kinase inhibitor selectivity.

Comparative Data Analysis: Interpreting the Results

The ultimate goal of selectivity profiling is to generate actionable data that informs drug discovery decisions. Here, we present a hypothetical comparison table for two pyrrolo[2,3-b]pyridine-based inhibitors, Compound A and Compound B, against a panel of Janus Kinases (JAKs), a family of tyrosine kinases involved in inflammatory signaling.[8]

Table 1: Comparative Selectivity Profile of Pyrrolo[2,3-b]pyridine Inhibitors Against the JAK Family

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
JAK1 5 150
JAK25025
JAK31,500800
TYK28001,200
SelectivityJAK1-selectiveJAK2-preferential

In this example, Compound A demonstrates high potency and selectivity for JAK1 over other JAK family members. In contrast, Compound B is more potent against JAK2 and shows less selectivity. This data would guide the selection of Compound A for further development as a specific JAK1 inhibitor for autoimmune diseases.

Signaling Pathway Context: The JAK-STAT Pathway

Understanding the signaling context of the target kinase is crucial. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a key target in immunology and oncology.[9]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_exp Gene Expression (Inflammation, Proliferation) nucleus->gene_exp modulates inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->jak

Caption: Inhibition of the JAK-STAT signaling pathway.

A selective inhibitor, such as a JAK1-selective compound based on the pyrrolo[2,3-b]pyridine scaffold, would block the phosphorylation of STAT proteins downstream of specific cytokine receptors, thereby modulating the inflammatory response with potentially fewer side effects than a non-selective JAK inhibitor.

Conclusion: A Data-Driven Path to Selective Kinase Inhibitors

Benchmarking the selectivity of this compound and related kinase inhibitors is a critical, data-driven process. It requires a strategic combination of robust biochemical and cell-based assays to build a comprehensive understanding of a compound's interaction with the human kinome. By meticulously applying the principles and protocols outlined in this guide, researchers can make more informed decisions, accelerating the development of safer and more effective targeted therapies. The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and rigorous selectivity profiling is the key to unlocking its full therapeutic potential.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid are at the forefront of innovation. This novel heterocyclic compound, a key building block in the synthesis of targeted therapeutics, demands meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The disposal of any chemical waste is governed by the principle of minimizing risk. For this compound, this begins with a thorough understanding of its inherent hazards. Safety data indicates that this compound is an irritant, capable of causing skin and serious eye irritation, as well as respiratory irritation. Therefore, all disposal procedures must be predicated on the assumption that this is a hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a clear understanding of the risks is paramount. The following table summarizes the known hazards associated with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Mandatory PPE for Disposal:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety.[4] this compound waste should be segregated as solid hazardous chemical waste.

Experimental Workflow: Waste Collection Protocol

  • Container Selection:

    • Utilize a designated, leak-proof container made of a material compatible with carboxylic acids (e.g., high-density polyethylene).[5]

    • The container must have a secure, screw-on cap to prevent spills.[6]

    • Ensure the container is clean and dry before use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[7]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[4]

      • The date of waste generation.[7]

      • The specific hazards (e.g., "Irritant").

      • The name of the principal investigator and laboratory location.[7]

  • Waste Accumulation:

    • Keep the waste container in a designated satellite accumulation area within the laboratory.

    • The container must remain closed except when adding waste.[5]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[4]

III. Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste. This includes:

  • Personal Protective Equipment: Used gloves, disposable lab coats, etc.

  • Labware: Weighing boats, contaminated glassware (if not being decontaminated), and plasticware.

  • Spill Cleanup Materials: Absorbent pads, paper towels, etc.

These items should be placed in a separate, clearly labeled solid hazardous waste container.

For non-disposable glassware, a triple-rinse procedure should be followed. The first rinse should be with a suitable solvent capable of dissolving the compound, and this rinsate must be collected as hazardous liquid waste.[5] Subsequent rinses can be with water, with the rinsate also collected as hazardous waste.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section I.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

V. Final Disposal Procedure

The final step in the disposal process is the transfer of the hazardous waste to the institution's EHS department for ultimate disposal.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a phone call.[6]

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

  • Storage Pending Pickup: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[4][6]

Disposal Decision Workflow

DisposalWorkflow A Waste Generation (this compound) B Solid Waste? A->B D Liquid Waste? (Contaminated Solvents/Rinsate) A->D C Solid Hazardous Waste Container (Labeled) B->C Yes F Store in Satellite Accumulation Area C->F E Liquid Hazardous Waste Container (Labeled, Segregated) D->E Yes E->F G Request EHS Pickup F->G H Final Disposal by EHS G->H

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental responsibility from the benchtop to final disposal.

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Central Washington University. Hazardous Waste Disposal Procedures. [Link]

  • University of California San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]

  • University of Tennessee Knoxville. How to Dispose of Chemical Waste. [Link]

  • Fluorochem. This compound. [Link]

  • Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. [Link]

Sources

Personal protective equipment for handling 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 1086423-45-1). As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound that, while integral to many research applications, requires careful handling due to its potential hazards. A thorough understanding of its risk profile is the foundation of a safe experimental workflow.

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (H315): Direct contact can cause skin irritation, leading to redness, itching, or inflammation.

  • Serious Eye Irritation (H319): Contact with the eyes can cause serious irritation.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.

Hazard Summary Table
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between you and the chemical. The selection of specific PPE is based on a risk assessment of the procedures to be performed.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are required at all times when handling this compound.[1]

    • Rationale: The H319 classification indicates a risk of serious eye irritation. Goggles provide a seal around the eyes to protect against splashes and airborne particles.

  • Skin Protection:

    • Requirement: A lab coat must be worn and fully fastened. Nitrile or neoprene gloves are recommended.[1][2]

    • Rationale: The H315 code signifies that the compound is a skin irritant. A lab coat prevents contact with larger areas of the skin, while chemically resistant gloves are essential for direct handling. Always check the manufacturer's glove compatibility chart.

  • Respiratory Protection:

    • Requirement: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.

    • Rationale: To mitigate the risk of respiratory tract irritation (H335), engineering controls like a fume hood are the primary method of protection.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep the container tightly closed to prevent moisture absorption and contamination. The container should be clearly labeled.[1]

Handling and Use
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, wash hands thoroughly with soap and water.[3] Decontaminate the work surface.

Emergency Procedures and Disposal

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material like sand or vermiculite to contain the spill.[2]

    • Carefully sweep the material into a designated waste container.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Allow trained emergency personnel to handle the cleanup.

Chemical Spill Response Workflow

Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside hood) Assess->LargeSpill Large Alert Alert Area Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don PPE Alert->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean End Response Complete Clean->End Notify Notify Supervisor & Safety Office Evacuate->Notify Secure Secure Area Notify->Secure Secure->End

Caption: Workflow for chemical spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal
  • Dispose of chemical waste in accordance with all local, state, and federal regulations.[3]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Fluorochem. This compound Safety Information. [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.